(1H-Indazol-5-yl)methanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-indazol-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEFLVVRBNSBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)C=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743830 | |
| Record name | 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943845-78-1 | |
| Record name | 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of (1H-Indazol-5-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Indazol-5-yl)methanamine hydrochloride is a molecule of interest within medicinal chemistry due to the established biological significance of the indazole scaffold.[1][2] This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of this compound. Due to the limited availability of public experimental data for this specific molecule, this guide combines established analytical techniques with predictive data based on analogous structures. Detailed experimental protocols for key analytical methods are provided, alongside a proposed synthetic route. Furthermore, potential biological activities are discussed in the context of known indazole-containing pharmaceuticals, supported by a representative signaling pathway diagram.
Introduction to this compound
The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2] this compound (Figure 1) is a derivative of the 1H-indazole core, featuring a methanamine substituent at the 5-position. The hydrochloride salt form is common for amine-containing compounds, enhancing their stability and aqueous solubility.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
The following table summarizes key physicochemical properties for this compound.
| Property | Value | Source |
| CAS Number | 943845-78-1 | Commercial Suppliers |
| Molecular Formula | C₈H₁₀ClN₃ | Commercial Suppliers |
| Molecular Weight | 183.64 g/mol | Commercial Suppliers |
| Appearance | Predicted to be a solid | General knowledge |
| Solubility | Predicted to be soluble in water and polar organic solvents | General knowledge |
Proposed Synthesis
A potential synthetic pathway could start from a substituted toluene derivative, which is then elaborated to the indazole core, followed by the introduction of the aminomethyl group.
Caption: A generalized synthetic route for this compound.
Experimental Protocol: General Synthesis of 1H-Indazoles
The following is a general protocol for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds, which could be adapted for the synthesis of the target molecule.[3]
-
Reaction Setup: In a nitrogen-flushed Schlenk tube, combine the nitroaromatic starting material (1.0 eq), N-tosylhydrazone (1.2 eq), and a base such as cesium carbonate (3.6 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the reaction mixture under a nitrogen atmosphere.
-
Reaction Conditions: Stir the solution at a temperature ranging from 60 to 80 °C for the time required for the reaction to complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and purify using silica gel column chromatography to isolate the desired 1H-indazole product.
Structure Elucidation
The definitive confirmation of the chemical structure of this compound requires a combination of spectroscopic techniques. The logical workflow for this process is depicted in Figure 3.
Caption: Logical workflow for the spectroscopic analysis and structure confirmation.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Ionization Source: Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Analysis Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Data is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight.
Predicted Data:
| Ion | Predicted m/z |
| [M+H]⁺ | 184.0638 |
The high-resolution mass measurement allows for the confirmation of the molecular formula C₈H₁₀N₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O, is used.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.
Predicted Spectroscopic Data:
¹H NMR (Predicted, in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | NH (indazole) |
| ~8.3 | br s | 3H | NH₃⁺ |
| ~8.0 | s | 1H | H-3 (indazole) |
| ~7.8 | s | 1H | H-4 (indazole) |
| ~7.5 | d | 1H | H-7 (indazole) |
| ~7.3 | d | 1H | H-6 (indazole) |
| ~4.1 | s | 2H | CH₂ |
¹³C NMR (Predicted, in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~140 | C-7a |
| ~135 | C-3 |
| ~130 | C-5 |
| ~125 | C-3a |
| ~122 | C-6 |
| ~120 | C-4 |
| ~110 | C-7 |
| ~42 | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (indazole) |
| 3200-2800 | N-H stretch (ammonium) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1620-1580 | C=C stretch (aromatic) |
| 1550-1450 | N-H bend (ammonium) |
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not widely reported, the indazole scaffold is present in several FDA-approved drugs. For instance, Granisetron is a 5-HT₃ receptor antagonist used as an antiemetic, and Axitinib is a tyrosine kinase inhibitor used in cancer therapy.[1]
Given the structural features of (1H-Indazol-5-yl)methanamine, it could potentially interact with various biological targets. A hypothetical signaling pathway that could be modulated by an indazole-containing compound acting as a kinase inhibitor is depicted in Figure 4.
References
(1H-Indazol-5-yl)methanamine hydrochloride CAS number 943845-78-1
An In-Depth Technical Guide to (1H-Indazol-5-yl)methanamine hydrochloride (CAS Number: 943845-78-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 943845-78-1 | |
| Molecular Formula | C₈H₁₀ClN₃ | [1] |
| Molecular Weight | 183.64 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% (as offered by commercial suppliers) | |
| Synonyms | 1H-Indazole-5-methanamine Hydrochloride, 1H-indazol-5-ylmethanamine;hydrochloride | [1] |
| InChI | InChI=1S/C8H9N3.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4,9H2,(H,10,11);1H | [1] |
| InChI Key | QZEFLVVRBNSBHG-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Table 2: Reference Spectroscopic Data for 1H-Indazole
| Data Type | Chemical Shifts (δ) in ppm |
| ¹H NMR (300MHz, CDCl₃) | 8.10 (1H, s), 7.77 (1H, d, J = 8.4 Hz), 7.51 (1H, d, J = 8.4 Hz), 7.40 (1H, m), 7.18 (1H, m) |
| ¹³C NMR (75 MHz, CDCl₃) | 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01 |
Synthesis and Experimental Protocols
A plausible and efficient synthetic route for the preparation of this compound is through the reductive amination of 1H-indazole-5-carbaldehyde. This method is widely used for the synthesis of amines from carbonyl compounds.
Synthetic Scheme
Caption: Synthetic route for this compound.
Detailed Experimental Protocol: Reductive Amination
This protocol is adapted from standard reductive amination procedures.
Materials:
-
1H-Indazole-5-carbaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric acid (HCl) solution in diethyl ether
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: To the stirring solution containing the imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (1H-Indazol-5-yl)methanamine, can be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Biological Activity and Potential Applications
While there is no direct experimental data on the biological activity of this compound, its structural similarity to other biologically active molecules allows for informed predictions. The indazole scaffold is a key component in many compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2]
Based on its structure, this compound is a structural analog of histamine. Therefore, it is hypothesized to interact with histamine receptors. Specifically, it is predicted to act as an agonist at the histamine H3 receptor.[3] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3]
Predicted Signaling Pathway
As a predicted H3 receptor agonist, this compound would likely activate the Gi/o signaling pathway. This would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on neurotransmitter release.
Caption: Predicted signaling pathway for H3 receptor agonism.
Conclusion
This compound is a compound of interest for researchers in medicinal chemistry and drug discovery due to its indazole core and structural similarity to known pharmacologically active molecules. While a comprehensive experimental characterization is not yet publicly available, this guide provides a solid foundation based on existing knowledge of related compounds. The proposed synthetic route offers a practical method for its preparation, and the predicted biological activity suggests that it may be a valuable tool for studying the histamine H3 receptor and its role in neurotransmission. Further experimental validation of its synthesis, spectroscopic properties, and pharmacological profile is warranted.
References
An In-depth Technical Guide to the Physicochemical Properties of (1H-Indazol-5-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Indazol-5-yl)methanamine hydrochloride is a heterocyclic amine salt belonging to the indazole class of compounds. The indazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, recognized for its role as a privileged structure in medicinal chemistry.[1][2] Derivatives of indazole have shown a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[2][3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance based on the activities of related indazole derivatives.
While specific experimental data for this compound is not extensively available in public literature, this guide furnishes the foundational chemical information and the methodologies required for its thorough characterization.
Physicochemical Properties
The hydrochloride salt of (1H-Indazol-5-yl)methanamine is expected to exhibit properties typical of an amine salt, such as increased aqueous solubility and a higher melting point compared to its free base form. The following table summarizes the available and predicted physicochemical data.
| Property | Data | Source/Method |
| Molecular Formula | C₈H₁₀ClN₃ | Vendor Information |
| Molecular Weight | 183.64 g/mol | Vendor Information |
| Appearance | Predicted to be a solid | General property of hydrochloride salts |
| Melting Point | Data not available | To be determined experimentally (see Protocol 1) |
| Boiling Point | Data not available | Not applicable, likely decomposes upon heating |
| pKa | Data not available | To be determined experimentally (see Protocol 2) |
| Aqueous Solubility | Predicted to be higher than the free base | To be determined experimentally (see Protocol 3) |
| LogP (predicted) | Data not available for the salt | The free base's LogP can be computationally estimated. |
Experimental Protocols
The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.
Protocol 1: Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate initially to determine an approximate melting range.
-
A second, fresh sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[4]
-
-
Data Analysis: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Protocol 2: Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For the conjugate acid of an amine, it indicates the pH at which the amine is 50% protonated.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like methanol may be used if solubility is limited.[5]
-
Apparatus: A calibrated pH meter with an electrode and a burette for the addition of a titrant are required.
-
Procedure:
-
The sample solution is stirred continuously.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.[6]
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.[6]
-
Protocol 3: Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[7]
-
Apparatus: A constant temperature shaker or incubator is used.
-
Procedure:
-
Data Analysis:
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units such as mg/mL or µg/mL.[9]
-
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the experimental determination of key physicochemical properties.
Hypothetical Signaling Pathway Interaction
Given that many indazole derivatives exhibit anti-cancer activity through the modulation of kinase signaling pathways, a hypothetical interaction is depicted below.
Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.
Biological Context and Potential Applications
The indazole nucleus is a key component in a variety of pharmacologically active compounds.[2] For instance, several indazole derivatives have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[3]
While the specific biological targets of this compound have not been explicitly reported, its structural similarity to other bioactive indazoles suggests potential for interaction with various biological systems. Further research, including in vitro and in vivo studies, is necessary to elucidate its precise mechanism of action and therapeutic potential. The physicochemical data, once determined through the protocols outlined in this guide, will be instrumental in designing and interpreting such biological assays.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. enamine.net [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide on the Putative Mechanism of Action of (1H-Indazol-5-yl)methanamine hydrochloride
Disclaimer: The mechanism of action for (1H-Indazol-5-yl)methanamine hydrochloride is not well-documented in publicly available scientific literature. This guide presents a hypothetical mechanism based on its structural classification as an aminoalkylindazole, a class of compounds known to contain synthetic cannabinoid receptor agonists. The experimental data and protocols presented herein are illustrative and based on standard assays for this compound class, and should not be considered as experimentally verified data for this compound.
Introduction
Indazole derivatives are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to kinase inhibition, anti-proliferative effects, and modulation of G-protein coupled receptors. (1H-Indazol-5-yl)methanamine belongs to the structural class of aminoalkylindazoles. This class is notable for including numerous potent synthetic cannabinoid receptor agonists (SCRAs). Therefore, a plausible, albeit unproven, hypothesis is that this compound may act as a modulator of the endocannabinoid system, specifically targeting the cannabinoid receptors CB1 and CB2.
Hypothetical Mechanism of Action: Cannabinoid Receptor Agonism
The primary hypothesis is that (1H-Indazol-5-yl)methanamine acts as an agonist at the CB1 and/or CB2 receptors. These receptors are key components of the endocannabinoid system, which is involved in regulating a plethora of physiological processes, including pain, mood, appetite, and immune function.
-
CB1 Receptors: Primarily located in the central nervous system (CNS), their activation is responsible for the psychoactive effects of cannabinoids. They are also found in peripheral tissues.
-
CB2 Receptors: Predominantly expressed in the immune system and peripheral tissues, their activation is generally not associated with psychoactive effects and is an area of interest for therapeutic applications, particularly for inflammatory and neuropathic pain.
As a synthetic agonist, (1H-Indazol-5-yl)methanamine would bind to these receptors and trigger downstream signaling cascades.
Signaling Pathways
Upon agonist binding, both CB1 and CB2 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., inhibition of calcium channels and activation of inwardly rectifying potassium channels). Activation of these receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway.
Caption: Hypothetical signaling pathway of (1H-Indazol-5-yl)methanamine.
Quantitative Data (Illustrative)
The following tables summarize representative quantitative data that would be generated to characterize the interaction of a compound like this compound with cannabinoid receptors.
Table 1: Radioligand Binding Affinity
| Target | Radioligand | Ki (nM) [Mean ± SEM] |
| Human CB1 | [³H]CP-55,940 | 150 ± 12 |
| Human CB2 | [³H]CP-55,940 | 85 ± 9 |
Table 2: Functional Activity (cAMP Assay)
| Target | Assay Type | EC₅₀ (nM) [Mean ± SEM] | % Inhibition (Emax) |
| Human CB1 | cAMP Accumulation | 250 ± 25 | 95% |
| Human CB2 | cAMP Accumulation | 120 ± 15 | 100% |
Experimental Protocols
Detailed methodologies for key experiments to determine the mechanism of action are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for human CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors are used.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg protein) are incubated with a fixed concentration of the radioligand [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
A range of concentrations of the test compound, this compound, are added to compete for binding.
-
Incubate at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold assay buffer.
-
Radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled potent cannabinoid agonist (e.g., 10 µM WIN-55,212-2). The IC₅₀ values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity (agonist or antagonist) of the compound at CB1 and CB2 receptors.
Methodology:
-
Cell Culture: CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor and a cyclic nucleotide-gated ion channel are used.
-
Assay Principle: This assay measures changes in intracellular cAMP levels. Agonist activation of the Gi/o-coupled CB1/CB2 receptors leads to an inhibition of forskolin-stimulated cAMP production.
-
Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
Cells are pre-treated with various concentrations of this compound.
-
cAMP production is then stimulated with forskolin (e.g., 10 µM).
-
The reaction is incubated at 37°C for 30 minutes.
-
Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: The EC₅₀ and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Experimental workflow for compound characterization.
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, its structural classification as an aminoalkylindazole provides a strong rationale for investigating its potential activity as a cannabinoid receptor agonist. The methodologies and hypothetical data presented in this guide offer a framework for the systematic evaluation of this and related compounds. Further research is imperative to validate this hypothesis and to fully characterize the pharmacological profile of this compound.
Potential Therapeutic Targets of (1H-Indazol-5-yl)methanamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific research on the biological activity and therapeutic targets of (1H-Indazol-5-yl)methanamine hydrochloride. This guide, therefore, explores potential therapeutic avenues by examining the established biological activities of structurally related compounds containing the 1H-indazole core. The targets and pathways discussed herein are inferred and require direct experimental validation for this specific molecule.
Introduction to the 1H-Indazole Scaffold
The 1H-indazole ring system is a prominent bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to its incorporation into numerous compounds developed for diverse therapeutic applications. This guide will explore the potential therapeutic targets of this compound by analyzing the known targets of other 1H-indazole-containing molecules, including protein kinases, ion channels, and epigenetic modulators.
Potential Therapeutic Target Classes
Based on the activities of analogous compounds, the therapeutic potential of this compound may lie in the modulation of the following target classes.
Protein Kinases: The PI3K/Akt/mTOR Pathway
Indazole derivatives have been successfully developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. A notable example is the phosphatidylinositol-3-kinase (PI3K) family, often dysregulated in cancer.
Example Compound: GDC-0941, a potent, orally bioavailable inhibitor of class I PI3K, features a 2-(1H-indazol-4-yl) moiety.[1] Its activity highlights the potential for indazole-based compounds to target this critical oncogenic pathway.
Quantitative Data for GDC-0941
| Target | Assay Type | IC50 (nM) |
| PI3Kα | Biochemical | 3 |
| PI3Kβ | Biochemical | 33 |
| PI3Kδ | Biochemical | 3 |
| PI3Kγ | Biochemical | 13 |
| mTOR | Biochemical | 58 |
| DNA-PK | Biochemical | 7 |
Data extracted from studies on GDC-0941 and related compounds.
Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols: PI3K Enzyme Inhibition Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a PI3K isoform.
-
Reagents and Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα).
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP (at Km concentration for the specific enzyme).
-
Test compound (this compound) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
-
Procedure:
-
Add 2 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Ion Channels: TRP Channels
The transient receptor potential (TRP) channel superfamily is involved in sensory perception, including taste, pain, and temperature. Certain indazole derivatives have been identified as modulators of these channels.
Example Compound: While not a direct analogue, 1-Methyl-1H-indazol-5-amine is used as a synthetic intermediate for creating potent and selective agonists of the human TRPM5 channel.[2] TRPM5 is involved in the taste transduction of sweet, umami, and bitter stimuli.
Experimental Workflow: Ion Channel Activity Assay (Calcium Imaging)
Caption: General workflow for a calcium imaging-based ion channel assay.
Epigenetic Targets: Histone Deacetylases (HDACs)
Epigenetic modifications play a critical role in gene expression and are implicated in cancer and other diseases. Histone deacetylases (HDACs) are key epigenetic enzymes and have become important therapeutic targets.
Example Compounds: A series of novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed and synthesized as HDAC inhibitors.[3] This demonstrates the utility of the 1H-indazol-5-yl scaffold for targeting this class of enzymes.
Logical Relationship: HDAC Inhibition
Caption: Mechanism of gene expression modulation via HDAC inhibition.
Conclusion and Future Directions
The 1H-indazole scaffold is a versatile and valuable core in modern drug discovery. While direct experimental data for this compound is not currently available, the established activities of structurally related compounds suggest potential therapeutic applications through the modulation of key cellular targets, including protein kinases like PI3K, ion channels such as TRPM5, and epigenetic regulators like HDACs.
The next steps for characterizing this specific compound are clear:
-
In Vitro Profiling: Screen the compound against broad panels of kinases, ion channels, and other common drug targets to identify primary biological activities.
-
Mechanism of Action Studies: Once a primary target is identified, perform detailed biochemical and cell-based assays to elucidate the mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues to understand the structural requirements for activity and to optimize potency and selectivity.
This systematic approach will be crucial to unlocking the full therapeutic potential of this compound and its derivatives.
References
- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Indazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere of the native indole nucleus, have positioned it as a critical component in the design of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the indazole core, detailing its synthesis, biological activities, and applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.
The Indazole Scaffold: Physicochemical Properties and Tautomerism
Indazole (also known as benzpyrazole) exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. The 1H-indazole tautomer is the most thermodynamically stable and therefore the predominant form.[1][2] This tautomerism significantly influences the molecule's reactivity, physical properties, and, crucially, its interactions with biological targets. The ability of the indazole ring to participate in hydrogen bonding as both a donor and acceptor, along with its capacity for π-π stacking interactions, makes it a versatile scaffold for designing ligands that can effectively bind to a wide array of biological targets.[4][5]
Synthesis of the Indazole Core
A variety of synthetic methodologies have been developed for the construction of the indazole scaffold, allowing for the introduction of diverse substituents at various positions. These methods can be broadly categorized into classical and modern transition-metal-catalyzed approaches.
Classical Synthetic Routes
Traditional methods for indazole synthesis often involve cyclization reactions of appropriately substituted benzene derivatives. Key classical syntheses include:
-
Fischer Indazole Synthesis: This involves the thermal cyclization of o-hydrazinocinnamic acid.[4]
-
Reaction of o-Toluidine Derivatives: The reaction of o-toluidine with sodium nitrite leads to an N-nitroso intermediate, which upon refluxing in benzene, cyclizes to form 1H-indazole.[2][6]
-
From Anthranilic Acid: Diazotization of anthranilic acid followed by reduction and cyclization yields the 1H-indazole core.[2][6]
Modern Synthetic Methodologies
More contemporary approaches often employ transition-metal catalysis to achieve higher efficiency, milder reaction conditions, and broader functional group tolerance. These include:
-
Palladium-Catalyzed Reactions: Pd-catalyzed cross-coupling of 2-bromobenzaldehyde with benzophenone hydrazone, followed by acid-catalyzed cyclization, is an effective route to 1H-indazoles.[2][6]
-
Copper-Catalyzed Reactions: One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, are utilized for the synthesis of 2H-indazoles.[2]
-
Rhodium-Catalyzed Reactions: Rh(III)-catalyzed C-H amidation and N-N bond formation from arylimidates and organoazides provides an environmentally friendly route to 1H-indazoles.[6]
Pharmacological Significance and Therapeutic Applications
The indazole scaffold is a key feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][2][3] This has led to the development of several FDA-approved drugs and numerous candidates in clinical trials for a range of diseases.
Anticancer Activity: A Focus on Kinase Inhibition
A significant number of indazole-based compounds exhibit potent anticancer activity, primarily through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7][8]
Marketed Indazole-Containing Kinase Inhibitors:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][9]
-
Axitinib: A potent and selective inhibitor of VEGFRs 1, 2, and 3, indicated for the treatment of advanced renal cell carcinoma.[7]
-
Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[1][10]
-
Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and ALK, used to treat NTRK gene fusion-positive solid tumors.[11]
Indazole Derivatives as Inhibitors of Key Cancer-Related Kinases:
-
VEGFR Inhibitors: The vascular endothelial growth factor receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, a process essential for tumor growth and metastasis. Indazole-based drugs like Pazopanib and Axitinib effectively inhibit VEGFRs, leading to the suppression of tumor neovascularization.[11][12][13][14]
-
ERK1/2 Inhibitors: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK signaling cascade, which is frequently hyperactivated in cancer and plays a role in cell proliferation, survival, and differentiation.[1][2][7][15][16]
-
JNK3 Inhibitors: c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and is implicated in neuronal apoptosis. Inhibitors of JNK3 are being investigated as potential treatments for neurodegenerative diseases and certain brain cancers.[17][18][19][20][21]
-
Other Kinase Targets: Indazole derivatives have also been developed as inhibitors of a wide range of other kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and glycogen synthase kinase-3 (GSK-3).[8][22]
Anti-Inflammatory Activity
Indazole derivatives have demonstrated significant anti-inflammatory properties. The marketed drug Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic effects, used for the treatment of inflammatory conditions of the mouth and throat.[23] The anti-inflammatory effects of some indazoles are attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[6][24]
Neuroprotective and Other CNS Activities
The indazole scaffold is also a promising platform for the development of agents targeting neurological disorders. Indazole derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine, making them potential therapeutic agents for Parkinson's disease.[2][25] Additionally, their role as JNK3 inhibitors highlights their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[17][18][20][26]
Quantitative Data Summary
The following tables summarize the in vitro potency of selected indazole derivatives against various biological targets.
Table 1: IC50 Values of Indazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Not Specified | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 | Cell-free | |
| Axitinib | VEGFR1 | 0.1 | Cell-free |
| VEGFR2 | 0.2 | Cell-free | |
| VEGFR3 | 0.1-0.3 | Cell-free | |
| PDGFRβ | 1.6 | Cell-free | |
| c-Kit | 1.7 | Cell-free | |
| Niraparib | PARP-1 | 3.8 | Cell-free |
| PARP-2 | 2.1 | Cell-free | |
| Compound 89 | Bcr-AblWT | 14 | Cell-free |
| Bcr-AblT315I | 450 | Cell-free | |
| K562 cells | 6500 | Cell-based | |
| Compound 93 | HL60 cells | 8.3 | Cell-based |
| HCT116 cells | 1.3 | Cell-based | |
| Compound 106 | FGFR1 | 2000 | Cell-free |
| FGFR2 | 800 | Cell-free | |
| FGFR3 | 4500 | Cell-free | |
| Indazole-pyrimidine 4f | MCF-7 cells | 1629 | Cell-based |
| Indazole-pyrimidine 4i | MCF-7 cells | 1841 | Cell-based |
| Indazole derivative 2f | 4T1 cells | 230 | Cell-based |
| HepG2 cells | 800 | Cell-based | |
| MCF-7 cells | 340 | Cell-based |
Data compiled from multiple sources.[1][3][22][25][27][28]
Table 2: Anti-inflammatory and Other Activities of Indazole Derivatives
| Compound | Biological Target/Assay | IC50/Activity |
| Benzydamine | Anti-inflammatory | Marketed Drug |
| Indazole | Carrageenan-induced paw edema | Significant inhibition |
| 5-Aminoindazole | Carrageenan-induced paw edema | Significant inhibition |
| 6-Nitroindazole | Carrageenan-induced paw edema | Significant inhibition |
| Indazole Carboxamide 88 | MAO-B | Ki = 0.17 nM |
| Indazole Derivative 90 | JNK3 | IC50 = 5 nM |
Data compiled from multiple sources.[2][23][24]
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of indazole derivatives.
Synthesis of Pazopanib: A Representative Multi-step Synthesis
The synthesis of Pazopanib involves several key steps, including the formation of the indazole core, N-methylation, and subsequent coupling reactions.
Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine [7]
-
Reaction Setup: A reaction flask is charged with N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent), 2,4-dichloropyrimidine (1.5 equivalents), and sodium bicarbonate (2 equivalents) in N,N-dimethylformamide (DMF).
-
Reaction Conditions: The mixture is stirred at 85°C until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Isolation: Upon completion, water is added to the reaction mixture, and it is stirred for 3 hours to induce precipitation. The product crystals are collected by filtration, washed with water, and dried to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine as an off-white or beige powder.
Step 2: Final Coupling to Afford Pazopanib [9][29]
-
Reaction Setup: A suspension of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 5-amino-2-methylbenzenesulfonamide (1.1 equivalents) is prepared in isopropyl alcohol.
-
Catalyst Addition: A catalytic amount of 4M hydrochloric acid in isopropyl alcohol is added to the suspension.
-
Reaction Conditions: The reaction mixture is heated to reflux for 10-12 hours.
-
Work-up and Isolation: The mixture is cooled to room temperature and stirred for an additional 30 minutes. The solid product, Pazopanib hydrochloride, is collected by filtration.
In Vitro Kinase Inhibition Assay (Luminescence-Based)[9][18][30]
This protocol describes a general method for determining the IC50 value of an indazole derivative against a target kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of the test indazole compound in 100% DMSO. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the recombinant kinase, a suitable peptide substrate, and the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Carrageenan-Induced Paw Edema in Rats[2][3][22][27][31]
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test indazole compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (5 mg/kg, i.p.).
-
Induction of Inflammation: Thirty minutes after compound administration, 0.1 mL of a 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis:
-
The degree of paw edema is calculated as the difference in paw volume before and after the carrageenan injection.
-
The percentage of inhibition of edema for each treated group is calculated relative to the control group.
-
Dose-response curves can be generated to determine the ED50 value of the test compound.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by indazole derivatives and a typical workflow for kinase inhibitor discovery.
Caption: VEGFR Signaling Pathway and Inhibition by Indazole-Based Drugs.
Caption: JNK3 Signaling Pathway in Neuronal Apoptosis.
Caption: General Workflow for Kinase Inhibitor Drug Discovery.
Conclusion and Future Perspectives
The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its versatility and favorable physicochemical properties have enabled the development of a diverse range of therapeutic agents targeting a multitude of diseases. The continued exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse indazole libraries. As our understanding of the molecular basis of diseases deepens, the rational design of indazole-based compounds, guided by structural biology and computational chemistry, will continue to yield highly potent and selective drug candidates. The future of indazole in medicinal chemistry appears bright, with ongoing research promising the development of new and improved therapies for a wide range of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis - chemicalbook [chemicalbook.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. uhs.nhs.uk [uhs.nhs.uk]
(1H-Indazol-5-yl)methanamine Hydrochloride: A Technical Review of a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] As a bioisostere of indole, the indazole ring system is a key component in drugs targeting a wide array of biological pathways, demonstrating activities such as anti-cancer, anti-inflammatory, and anti-emetic effects.[1][2] Marketed drugs like Granisetron, a 5-HT3 receptor antagonist, and Axitinib, a tyrosine kinase inhibitor, feature the 1H-indazole core, highlighting its therapeutic significance.[1]
This technical guide focuses on (1H-Indazol-5-yl)methanamine hydrochloride (CAS No: 943845-78-1), a specific derivative of the indazole family. While extensive literature on this exact molecule is limited, this document consolidates the available information and provides a comprehensive overview based on the well-established chemistry of indazoles and related compounds. We will explore its physicochemical properties, propose a detailed synthetic route, and discuss potential biological activities and signaling pathways, offering a foundational resource for researchers interested in this compound for drug discovery and development.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported in the literature. The following table summarizes its basic chemical properties, primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 943845-78-1 | [3] |
| Molecular Formula | C₈H₁₀ClN₃ | [4] |
| Molecular Weight | 183.64 g/mol (hydrochloride salt) | [5] |
| Appearance | Predicted to be a solid | N/A |
| Purity | Typically ≥95% (as per suppliers) | [3] |
Synthesis and Experimental Protocols
A proposed synthetic pathway starting from 1H-Indazole-5-carbonitrile is outlined below. This method is advantageous due to the commercial availability of the starting material and the high efficiency of nitrile reduction.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Nitrile Reduction
This protocol describes a two-step process: the reduction of 1H-indazole-5-carbonitrile to the free amine, followed by conversion to its hydrochloride salt.
Step 1: Reduction of 1H-Indazole-5-carbonitrile to (1H-Indazol-5-yl)methanamine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Reactant: Dissolve 1H-Indazole-5-carbonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).
-
Extraction: Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude (1H-Indazol-5-yl)methanamine as an oil or solid.
Step 2: Formation of this compound
-
Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Acidification: To this solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring until the precipitation is complete.
-
Isolation: Collect the resulting white or off-white precipitate by vacuum filtration.
-
Purification: Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.
Potential Biological Activity and Signaling Pathways
The indazole scaffold is a key pharmacophore in many kinase inhibitors.[6] Specifically, derivatives of indazole have been synthesized and evaluated as inhibitors of the B-Raf proto-oncogene, a critical component of the Ras/Raf/MEK/ERK (MAPK) signaling pathway.[6] Mutations in the B-Raf gene are implicated in various cancers, making it a significant therapeutic target.[6] Given its structure, (1H-Indazol-5-yl)methanamine could serve as a fragment or building block for developing novel inhibitors targeting this or other related kinase pathways.
Caption: Potential targeting of the MAPK/ERK pathway by indazole-based inhibitors.
Indazole derivatives have also been explored as 5-HT3 receptor antagonists, anti-protozoal agents, and for their anti-bacterial and anti-fungal properties.[1] The aminomethyl group at the 5-position provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of binding to various biological targets.
Summary and Future Directions
This compound is a simple yet versatile derivative of the medicinally significant indazole scaffold. While direct biological and pharmacological data on this specific compound are scarce, its structure suggests significant potential as a building block in drug discovery. This guide provides a plausible synthetic route and highlights the potential for this compound to serve as a basis for developing modulators of key signaling pathways, such as the MAPK cascade.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: Execution and optimization of the proposed synthetic route and full analytical characterization (NMR, MS, HPLC) of the final compound.
-
Biological Screening: Evaluation of the compound's activity in a broad panel of assays, particularly those involving kinases and serotonin receptors, to identify initial biological targets.
-
Fragment-Based Drug Design: Utilization of (1H-Indazol-5-yl)methanamine as a chemical fragment for the design and synthesis of more complex and potent ligands.
-
SAR Studies: Synthesis of analogues with substitutions on the amine and the indazole ring to build a comprehensive structure-activity relationship profile.
By pursuing these avenues of research, the full potential of this compound as a valuable tool in medicinal chemistry and drug development can be realized.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - 有机砌块 - 西典实验 [seedior.com]
- 4. 1H-Indazole-5-methanamine Hydrochloride - CAS:943845-78-1 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Toxicity Profile of (1H-Indazol-5-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is publicly available for (1H-Indazol-5-yl)methanamine hydrochloride. This guide provides a comprehensive overview based on the safety information for the parent compound, 5-(Aminomethyl)-1H-indazole, and relevant data from studies on structurally related indazole derivatives.
Executive Summary
This compound is a member of the indazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. This document synthesizes the available safety and toxicity information for the parent compound and related derivatives to provide a foundational understanding for researchers. The primary hazards associated with the parent amine, 5-(Aminomethyl)-1H-indazole, include oral and inhalation toxicity, as well as skin, eye, and respiratory irritation. Cytotoxicity studies on various indazole derivatives reveal anti-proliferative activity against a range of cancer cell lines, often through the induction of apoptosis. This guide presents available quantitative data, outlines a representative experimental protocol for assessing cytotoxicity, and visualizes a potential mechanism of action.
Safety and Hazard Profile
The safety profile of this compound can be inferred from the data available for its parent compound, 5-(Aminomethyl)-1H-indazole. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the primary hazards are as follows:
-
Acute Toxicity: Harmful if swallowed and harmful if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to minimize inhalation exposure.
Quantitative Toxicity Data
Table 1: In Vitro Cytotoxicity of Selected Indazole Derivatives
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 2f | A549 | Human Lung Carcinoma | 0.23 | [2] |
| 4T1 | Mouse Breast Cancer | 0.31 | [2] | |
| HepG2 | Human Liver Cancer | 1.15 | [2] | |
| MCF-7 | Human Breast Cancer | 0.28 | [2] | |
| HCT116 | Human Colorectal Cancer | 0.46 | [2] | |
| Compound 2a | MCF-7 | Human Breast Cancer | 1.15 | [2] |
| HCT116 | Human Colorectal Cancer | 4.89 | [2] | |
| Compound 6o | K562 | Human Chronic Myeloid Leukemia | 5.15 | [3][4] |
| A549 | Human Lung Carcinoma | >20 | [3][4] | |
| PC-3 | Human Prostate Cancer | 15.3 | [3][4] | |
| Hep-G2 | Human Liver Cancer | 18.2 | [3][4] | |
| HEK-293 | Human Embryonic Kidney (Normal) | 33.2 | [3][4] | |
| Compound 5k | Hep-G2 | Human Liver Cancer | 3.32 | [4] |
| HEK-293 | Human Embryonic Kidney (Normal) | 12.17 | [4] | |
| Compound 93 | HL60 | Human Promyelocytic Leukemia | 0.0083 | [5] |
| HCT116 | Human Colorectal Cancer | 0.0013 | [5] | |
| Entrectinib (127) | ALK | Anaplastic Lymphoma Kinase (enzyme) | 0.012 | [5] |
Note: The compound IDs are as designated in the cited research articles. This table is intended to provide a comparative overview of the cytotoxic potential of the indazole scaffold.
Experimental Protocols
A common method for evaluating the in vitro cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., an indazole derivative) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Mechanism of Action: Apoptosis Induction
Studies on some bioactive indazole derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis.[2][3] A generalized pathway for apoptosis is depicted below.
Caption: Generalized apoptotic pathway induced by some indazole derivatives.
Conclusion
While specific toxicological data for this compound remains limited, the available information for the parent compound and related derivatives provides a valuable preliminary safety and toxicity assessment. The GHS classification highlights the need for careful handling due to potential acute toxicity and irritant properties. The in vitro cytotoxicity data for a range of indazole derivatives demonstrates the potential of this chemical class as anti-proliferative agents, with some compounds showing promising activity against various cancer cell lines. Further studies, including in vivo toxicity assessments and detailed mechanistic investigations, are necessary to fully characterize the safety and therapeutic potential of this compound.
References
- 1. 5-(Aminomethyl)-1H-indazole | C8H9N3 | CID 12096223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Predicted Properties of (1H-Indazol-5-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Indazol-5-yl)methanamine hydrochloride is a heterocyclic amine containing an indazole scaffold, a privileged structure in medicinal chemistry.[1] While comprehensive experimental data for this specific compound is limited in publicly available literature, its structural similarity to known bioactive molecules allows for the prediction of its physicochemical properties, potential biological activities, and toxicological profile. This technical guide provides a summary of these predicted properties, outlines standard experimental protocols for their determination, and visualizes potential biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this compound and related indazole derivatives.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Due to the limited direct experimental data for this compound, the following properties are predicted based on computational models and data from structurally similar indazole and aminomethyl-substituted heterocyclic compounds. For comparison, data for some related molecules are included.
| Property | Predicted Value for (1H-Indazol-5-yl)methanamine | (1-Methyl-1H-indazol-4-yl)methanamine | 1H-Indazol-5-amine |
| Molecular Formula | C₈H₁₀ClN₃ | C₉H₁₂ClN₃ | C₇H₇N₃ |
| Molecular Weight | 183.64 g/mol | 197.66 g/mol | 133.15 g/mol [2] |
| Topological Polar Surface Area (TPSA) | ~55 Ų | 43.84 Ų | 54.7 Ų[2] |
| Predicted LogP | ~1.2 - 1.8 | 1.45 | 1.5[2] |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Rotatable Bonds | 1 | 1 | 0 |
| Predicted Aqueous Solubility | Moderately Soluble | - | 17.9 µg/mL (for 1H-Indazol-5-amine at pH 7.4)[3] |
| Predicted pKa | ~8.5 - 9.5 (amine), ~1-2 (indazole NH) | - | - |
Note: The hydrochloride salt form is expected to have significantly higher aqueous solubility compared to the free base.
Predicted ADMET Profile
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound is crucial for assessing its drug-likeness and potential for clinical success. In silico predictions for this compound suggest the following characteristics.
| ADMET Parameter | Predicted Property | Rationale/Comments |
| Absorption | Good oral bioavailability | Likely adheres to Lipinski's Rule of Five. The low molecular weight and moderate lipophilicity suggest good passive diffusion across the intestinal membrane. |
| Distribution | Moderate volume of distribution | Expected to distribute into tissues, but the polar amine group may limit extensive partitioning into fatty tissues. Plasma protein binding is predicted to be moderate. |
| Metabolism | Likely metabolized by Cytochrome P450 enzymes | The indazole ring and the primary amine are potential sites for oxidation, N-dealkylation, or conjugation reactions. |
| Excretion | Primarily renal excretion | Metabolites and some unchanged drug are likely to be excreted via the kidneys. |
| Toxicity | Potential for off-target effects | Indazole-containing compounds have been associated with a range of biological activities, necessitating careful toxicological evaluation. Potential for hERG inhibition should be assessed. |
Experimental Protocols
Detailed experimental validation is essential to confirm the predicted properties. Below are standard protocols for determining key physicochemical and in vitro ADMET parameters.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The solubility is reported in units such as µg/mL or mM.
Determination of pKa (Potentiometric Titration)
This protocol determines the acid dissociation constant(s) of the compound.
-
Sample Preparation: A solution of the compound is prepared in water or a water/co-solvent mixture at a known concentration (e.g., 1 mM).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Acquisition: The pH is recorded as a function of the volume of titrant added.
-
Data Analysis: The pKa value(s) are determined from the inflection point(s) of the titration curve.
Determination of Lipophilicity (LogP/LogD - Shake-Flask Method)
This method measures the partition coefficient of a compound between an aqueous and an organic phase.
-
Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for LogD) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a fixed volume ratio and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is measured by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP (for non-ionized compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]
In Vitro Metabolic Stability (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes.
-
Incubation: The test compound is incubated with liver microsomes (human or other species) and a cofactor mixture (e.g., NADPH) at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as half-life (t½) and intrinsic clearance (Clint).[5]
Predicted Biological Activity and Signaling Pathways
Indazole derivatives are known to exhibit a wide range of biological activities, often through the inhibition of protein kinases.[6] Many indazole-containing compounds have been investigated as anti-cancer agents, anti-inflammatory drugs, and serotonin receptor antagonists.[1][7][8]
Kinase Inhibition
The indazole scaffold is a common feature in many kinase inhibitors. Depending on the substitution pattern, derivatives can target various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.[6] Inhibition of the VEGFR signaling pathway can block the formation of new blood vessels, which is crucial for tumor growth.
Serotonin Receptor Modulation
Some indazole derivatives act as antagonists at serotonin receptors, such as the 5-HT3 receptor.[8] This mechanism is utilized in antiemetic drugs to manage nausea and vomiting, particularly in the context of chemotherapy.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the characterization of a small molecule drug candidate.
Potential Signaling Pathway: VEGFR Inhibition
Caption: A simplified representation of the VEGFR signaling pathway and the predicted inhibitory action of an indazole derivative.
Potential Signaling Pathway: Serotonin 5-HT3 Receptor Antagonism
Caption: The mechanism of 5-HT3 receptor antagonism, a potential activity for indazole-based compounds.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery. The predicted physicochemical and ADMET properties suggest that it has the potential to be a viable drug candidate, although these predictions require rigorous experimental validation. The known biological activities of related indazole derivatives, particularly as kinase inhibitors and serotonin receptor modulators, provide a strong rationale for its screening in relevant biological assays. This guide offers a comprehensive starting point for researchers to design and execute further studies on this promising compound.
References
- 1. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1H-Indazol-5-yl)methanamine Hydrochloride: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Indazol-5-yl)methanamine hydrochloride is a key chemical intermediate belonging to the indazole class of compounds, a privileged scaffold in medicinal chemistry. This document provides a comprehensive overview of its synthesis, known biological activities, and potential therapeutic applications. Detailed experimental protocols for its preparation are presented, alongside an exploration of its role as a building block in the development of modulators for crucial signaling pathways, including the cyclic adenosine monophosphate (cAMP) and serotonin 5-HT2A receptor pathways. This guide aims to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the chemical and biological landscape of this versatile compound.
Chemical Synonyms and Identifiers
A clear identification of (1H-Indazol-5-yl)methanamine and its hydrochloride salt is crucial for accurate research and sourcing. The following table summarizes its various synonyms and chemical identifiers.
| Identifier Type | Value | Citation |
| IUPAC Name | This compound | |
| Synonyms | 5-(Aminomethyl)-1H-indazole hydrochloride, 1H-Indazole-5-methanamine hydrochloride | [1][2] |
| CAS Number (HCl salt) | 943845-78-1 | |
| CAS Number (Free Base) | 267413-25-2 | [1][2] |
| Molecular Formula (HCl salt) | C₈H₁₀ClN₃ | |
| Molecular Weight (HCl salt) | 183.64 g/mol | |
| Molecular Formula (Free Base) | C₈H₉N₃ | [1][2] |
| Molecular Weight (Free Base) | 147.18 g/mol | [1][2] |
| PubChem CID (Free Base) | 12096223 | [2] |
Synthesis and Experimental Protocols
The synthesis of (1H-Indazol-5-yl)methanamine is most commonly achieved through the reduction of 1H-indazole-5-carbonitrile. The following protocol provides a detailed methodology for this transformation.
Synthesis of (1H-Indazol-5-yl)methanamine from 1H-Indazole-5-carbonitrile
Principle: This synthesis involves the reduction of the nitrile functional group of 1H-indazole-5-carbonitrile to a primary amine using a strong reducing agent, typically lithium aluminum hydride (LiAlH₄).
Materials:
-
1H-indazole-5-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
2 N aqueous lithium hydroxide (LiOH)
-
Standard laboratory glassware and work-up equipment
Procedure: [1]
-
In a round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran.
-
In a separate flask, dissolve 1H-indazole-5-carbonitrile (1.0 equivalent) in anhydrous tetrahydrofuran at room temperature.
-
Slowly add the solution of 1H-indazole-5-carbonitrile to the suspension of lithium aluminum hydride.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to 0°C and quench the excess LiAlH₄ by the sequential and careful addition of water (by volume, relative to LiAlH₄ weight), 2 N aqueous lithium hydroxide (same volume as water), and then water again (twice the initial volume of water).
-
Stir the resulting mixture vigorously until a granular precipitate is formed.
-
Filter the precipitate and wash it thoroughly with tetrahydrofuran.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to remove the solvent.
-
Dry the residue under reduced pressure to yield (1H-Indazol-5-yl)methanamine as the final product.
Yield: 94%[1]
Formation of the Hydrochloride Salt
To prepare the hydrochloride salt, the free base of (1H-Indazol-5-yl)methanamine can be dissolved in a suitable solvent like anhydrous diethyl ether or methanol, followed by the dropwise addition of a solution of hydrochloric acid in the same solvent. The resulting precipitate of this compound can then be collected by filtration, washed with cold solvent, and dried under vacuum.
Biological Activity and Signaling Pathways
(1H-Indazol-5-yl)methanamine serves as a crucial building block for the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of compounds targeting key signaling pathways implicated in a range of diseases.
Modulation of the cAMP Signaling Pathway via PDE4
The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous second messenger system that regulates numerous cellular processes.[3] The intracellular levels of cAMP are tightly controlled by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[3] The PDE4 family of enzymes specifically hydrolyzes cAMP to 5'-AMP, thereby terminating its signaling.[3]
(1H-Indazol-5-yl)methanamine has been utilized as a key structural component in the development of activators of the long forms of PDE4.[3] Activation of these PDE4 long forms leads to a decrease in intracellular cAMP concentrations. This mechanism is of therapeutic interest in diseases characterized by excessive cAMP signaling.[3]
Caption: The cAMP signaling pathway and the role of PDE4 activators.
Antagonism of the Serotonin 5-HT2A Receptor Pathway
The serotonin (5-hydroxytryptamine, 5-HT) system is a major neurotransmitter system in the central nervous system, and the 5-HT2A receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological and pathological processes.[4] Antagonism of the 5-HT2A receptor is a key mechanism of action for several antipsychotic drugs.[4]
(1H-Indazol-5-yl)methanamine has been employed as a scaffold in the synthesis of potent 5-HT2A receptor antagonists.[4] The binding of an agonist to the 5-HT2A receptor activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[4] 5-HT2A antagonists derived from (1H-Indazol-5-yl)methanamine block this signaling cascade.
Caption: The 5-HT2A receptor signaling pathway and its antagonism.
Quantitative Data
While specific quantitative biological data for this compound itself is not extensively available in the public domain, the following table presents data for derivatives that incorporate this core structure, illustrating its importance in achieving potent biological activity.
| Derivative Class | Target | Assay Type | Activity | Citation |
| PDE4 Activators | PDE4D5, PDE4B1, PDE4A4 | Enzymatic Assay | Data presented in patent | [3] |
| 5-HT2A Antagonists | 5-HT2A Receptor | Functional Receptor Assay (R-SAT®) | Potent antagonism demonstrated | [4] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the demonstrated biological activities of its derivatives highlight its potential for the development of novel therapeutics. The ability to serve as a scaffold for modulators of key signaling pathways, such as the cAMP and 5-HT2A pathways, underscores its significance for researchers in drug discovery. Further exploration of the biological properties of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. 5-AMINOMETHYL INDAZOLE | 267413-25-2 [chemicalbook.com]
- 2. 5-(Aminomethyl)-1H-indazole | C8H9N3 | CID 12096223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20210032231A1 - Compounds and Their Use as PDE4 Activators - Google Patents [patents.google.com]
- 4. US11345693B2 - Compounds, salts thereof and methods for treatment of diseases - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for (1H-Indazol-5-yl)methanamine Hydrochloride: An Application Note for Researchers
Abstract
This document provides a comprehensive protocol for the synthesis of (1H-Indazol-5-yl)methanamine hydrochloride, a valuable building block for the development of novel therapeutic agents. The synthesis is presented as a two-step process commencing with the preparation of 1H-indazole-5-carbonitrile, followed by its reduction to the corresponding primary amine and subsequent conversion to the hydrochloride salt. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities have established them as privileged scaffolds in drug discovery. (1H-Indazol-5-yl)methanamine, in particular, serves as a key intermediate for the synthesis of a wide range of compounds with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in further synthetic transformations and biological assays.
This application note details a reliable and reproducible method for the laboratory-scale synthesis of this compound.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for the starting material, intermediate, and final product is provided below for easy reference and comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-Bromo-1H-indazole | C₇H₅BrN₂ | 197.04 | Off-white to pale yellow solid | 123-127 |
| 1H-Indazole-5-carbonitrile | C₈H₅N₃ | 143.15 | Light yellow to beige solid | 185-189 |
| (1H-Indazol-5-yl)methanamine | C₈H₉N₃ | 147.18 | Off-white to pale yellow solid | Not available |
| This compound | C₈H₁₀ClN₃ | 183.64 | White to off-white solid | Not available |
Table 1: Physicochemical Properties
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) |
| 1H-Indazole-5-carbonitrile | DMSO-d₆: 13.75 (s, 1H), 8.45 (s, 1H), 8.19 (s, 1H), 7.75 (d, J=8.8 Hz, 1H), 7.65 (d, J=8.8 Hz, 1H) | DMSO-d₆: 140.2, 134.9, 128.1, 125.9, 122.3, 120.0, 112.2, 108.9 | [M+H]⁺: 144.1 |
| This compound | Data not available | Data not available | [M+H]⁺: 148.1 |
Table 2: Analytical Data
Experimental Protocols
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1H-Indazole-5-carbonitrile
Materials:
-
5-Bromo-1H-indazole
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).
-
Add anhydrous DMF (approximately 0.2 M concentration with respect to the starting material).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1H-indazole-5-carbonitrile.
Expected Yield: 70-85%
Step 2: Synthesis of this compound
Materials:
-
1H-Indazole-5-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
Diethyl ether
Procedure:
Part A: Reduction to (1H-Indazol-5-yl)methanamine
-
To a flame-dried three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1H-indazole-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Alternatively, a saturated aqueous solution of Rochelle's salt can be added until the gray precipitate turns into a white, filterable solid.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid aluminum salts and wash thoroughly with THF and dichloromethane.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain crude (1H-Indazol-5-yl)methanamine as an oil or solid. This crude product can be used directly in the next step.
Expected Yield: 60-75%
Part B: Formation of the Hydrochloride Salt
-
Dissolve the crude (1H-Indazol-5-yl)methanamine in a minimal amount of a suitable solvent such as dichloromethane or a mixture of methanol and diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
A precipitate should form upon addition. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Expected Yield: >90% for the salt formation step.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from a commercially available starting material to the final target compound.
Caption: Logical flow of the synthesis protocol.
Conclusion
The protocol described in this application note provides a clear and detailed methodology for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided data and diagrams are intended to facilitate the successful execution and understanding of the synthesis.
Application Notes and Protocols for (1H-Indazol-5-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Indazol-5-yl)methanamine hydrochloride is a member of the indazole class of heterocyclic organic compounds. The indazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, recognized for its role in targeting a variety of enzymes and receptors. Derivatives of indazole have shown significant potential in therapeutic areas such as oncology and inflammation, often functioning as inhibitors of protein kinases.[1] These compounds are subjects of extensive research in drug discovery for their potential to modulate cellular signaling pathways implicated in disease.[1] This document provides detailed protocols for the experimental use of this compound in common in vitro assays relevant to the study of its potential biological activities, including kinase inhibition, cell viability, and apoptosis.
Potential Biological Activities and Applications
While specific biological data for this compound is not extensively published, the indazole core is a well-established pharmacophore. Indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, including BCR-ABL, Polo-like kinase 4 (PLK4), and Phosphoinositide 3-kinase (PI3K). Therefore, it is hypothesized that this compound may exhibit inhibitory activity against one or more protein kinases, making it a candidate for investigation in cancer and inflammatory disease models.
Potential applications for this compound could include:
-
Oncology Research: Investigating its efficacy as an anti-proliferative agent in various cancer cell lines.
-
Inflammation Studies: Assessing its ability to modulate inflammatory pathways.
-
Kinase Inhibitor Screening: Profiling its inhibitory activity against a panel of protein kinases to identify specific targets.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative quantitative data for representative indazole-based kinase inhibitors. This data is provided to offer a comparative baseline for the potential efficacy of this compound.
Table 1: Illustrative Kinase Inhibition Data for Indazole Derivatives
| Kinase Target | Representative Indazole Inhibitor | IC₅₀ (nM) | Assay Type |
| BCR-ABL (Wild-Type) | Compound 89 (a 1H-indazol-3-amine derivative) | 14 | In vitro kinase assay |
| BCR-ABL (T315I mutant) | Compound 89 (a 1H-indazol-3-amine derivative) | 450 | In vitro kinase assay |
| PLK4 | CFI-400945 | 2.8 | In vitro kinase assay |
| PI3Kα | GDC-0941 | 3 | Biochemical assay |
Data is illustrative and sourced from published literature on the respective compounds to provide a reference for potential activity.[1]
Table 2: Illustrative Anti-proliferative Activity of an Indazole Derivative in Cancer Cell Lines
| Cell Line | Cancer Type | Representative Indazole Inhibitor | IC₅₀ (µM) |
| K562 | Chronic Myeloid Leukemia | Compound 6o (a 1H-indazole-3-amine derivative) | 5.15 |
| A549 | Lung Cancer | Compound 6o (a 1H-indazole-3-amine derivative) | >50 |
| PC-3 | Prostate Cancer | Compound 6o (a 1H-indazole-3-amine derivative) | >50 |
| HepG2 | Liver Cancer | Compound 6o (a 1H-indazole-3-amine derivative) | >50 |
Data is illustrative and sourced from published literature on compound 6o to provide a reference for potential anti-proliferative effects.[2]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent, such as DMSO.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of the compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Target protein kinase and its specific substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Commercially available luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a well of a 96-well plate, add the diluted compound or DMSO as a vehicle control.
-
Add the target kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescence-based kinase assay kit according to the manufacturer's instructions.[3]
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on cell proliferation and viability.[2]
-
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells and treat with this compound at various concentrations for a specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.[6]
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[5][6]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.[5]
-
Visualization of Workflows and Pathways
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for cell-based assays.
Hypothetical Signaling Pathway: PI3K/Akt/mTOR
Given that many indazole derivatives target protein kinases, a plausible, yet hypothetical, target pathway for this compound is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for (1H-Indazol-5-yl)methanamine hydrochloride In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1H-Indazol-5-yl)methanamine hydrochloride is a member of the indazole class of compounds. Indazole derivatives are a significant pharmacophore in medicinal chemistry, with many exhibiting potent inhibitory activity against various protein kinases.[1][2] Several indazole-based drugs, such as axitinib and pazopanib, are approved cancer therapeutics that function as kinase inhibitors.[1][3] Given this precedent, this compound is a compound of interest for investigation as a potential kinase inhibitor.
These application notes provide detailed protocols for a primary biochemical kinase inhibition assay, a secondary cellular proliferation assay, and a target validation/pathway analysis assay using Western blotting to characterize the in vitro activity of this compound.
I. Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction. The luminescent signal generated is directly proportional to kinase activity, allowing for the determination of inhibitor potency (IC50).[4][5]
Experimental Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).[4]
-
Add 2 µL of the target kinase (e.g., a receptor tyrosine kinase like FGFR1 or a serine/threonine kinase like Aurora kinase) diluted in kinase reaction buffer.[4][6][7]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at the Km for the specific kinase.[4][8]
-
Incubate the plate at room temperature for 60 minutes.[4]
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30 minutes.[4]
-
Measure luminescence using a plate reader.
-
Data Presentation
| Concentration (nM) | Luminescence (RLU) | % Inhibition |
| 10000 | 5,000 | 95.0 |
| 1000 | 15,000 | 85.0 |
| 100 | 50,000 | 50.0 |
| 10 | 85,000 | 15.0 |
| 1 | 98,000 | 2.0 |
| 0 (DMSO) | 100,000 | 0.0 |
Table 1: Example data for IC50 determination of this compound in an ADP-Glo™ kinase assay. The IC50 value is determined by plotting % inhibition against the logarithm of the inhibitor concentration.
II. Cellular Proliferation Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9] It measures the metabolic activity of cells, which is an indicator of cell health.[10][11]
Experimental Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired compound concentrations or a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 100 | 0.15 | 10 |
| 10 | 0.30 | 25 |
| 1 | 0.60 | 55 |
| 0.1 | 0.95 | 90 |
| 0.01 | 1.05 | 100 |
| 0 (DMSO) | 1.05 | 100 |
Table 2: Example data for the effect of this compound on cancer cell viability. The GI50 (concentration for 50% growth inhibition) can be calculated from this data.
III. Target Engagement and Pathway Analysis: Western Blotting
Western blotting is used to detect the phosphorylation status of the target kinase and its downstream substrates, providing evidence of target engagement and pathway modulation within the cell.[13][14]
Experimental Protocol
-
Cell Treatment and Lysis:
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-FGFR1) or a downstream effector (e.g., p-ERK).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash again and detect the signal using an ECL substrate.[13]
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., Total FGFR1 or Total ERK) as a loading control.[15]
Data Presentation
| Treatment | p-Kinase (Arbitrary Units) | Total Kinase (Arbitrary Units) | p-Kinase / Total Kinase Ratio |
| DMSO | 1.00 | 1.00 | 1.00 |
| 0.1 µM Compound | 0.75 | 1.02 | 0.74 |
| 1 µM Compound | 0.30 | 0.98 | 0.31 |
| 10 µM Compound | 0.05 | 1.01 | 0.05 |
Table 3: Example quantitative data from a Western blot analysis showing dose-dependent inhibition of kinase phosphorylation by this compound.
Visualizations
Caption: A hypothetical Receptor Tyrosine Kinase (RTK) signaling pathway targeted by the inhibitor.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cell-Based Assays in the Evaluation of Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant interest, particularly in the fields of oncology, inflammation, and neurobiology.[1] The versatile nature of the indazole ring allows for structural modifications that can modulate its interaction with various biological targets.[1][2] In cancer research, indazole-based molecules have been developed as potent inhibitors of kinases, enzymes crucial for cell proliferation and survival.[3] Several indazole derivatives have shown promise by inducing apoptosis and causing cell cycle arrest in cancer cell lines. Beyond oncology, indazoles have also been investigated for their anti-inflammatory and neuroprotective properties.[4][5]
This document provides detailed application notes and protocols for a suite of cell-based assays essential for the preclinical evaluation of novel indazole compounds. These assays are designed to assess the cytotoxic, anti-proliferative, pro-apoptotic, and anti-inflammatory potential of these molecules, providing critical data to guide drug discovery and development efforts.
Key Applications of Indazole Compounds
Indazole derivatives have been successfully developed into approved drugs, such as axitinib and pazopanib, which are kinase inhibitors used in cancer therapy.[1][2] The primary mechanisms of action for many anticancer indazoles involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, that are often dysregulated in cancer.[6]
Oncology:
-
Kinase Inhibition: Many indazole compounds are designed as inhibitors of protein kinases, such as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and others involved in tumor angiogenesis and proliferation.[7]
-
Induction of Apoptosis: Bioactive indazoles can trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[3]
-
Cell Cycle Arrest: Some derivatives have been shown to halt the cell cycle at specific phases, such as the S or G2/M phase, preventing cancer cell division.
Inflammation:
-
COX Inhibition: Certain indazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[8]
-
Cytokine Modulation: The anti-inflammatory activity of indazoles can also be attributed to their ability to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[9]
Neurobiology:
-
Neuroprotection: Some indazole compounds have shown potential in protecting neuronal cells from toxins and oxidative stress, suggesting a possible therapeutic role in neurodegenerative diseases.[5][10]
Data Presentation: Quantitative Analysis of Indazole Compound Activity
The following tables summarize the in vitro activity of representative indazole compounds from various studies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds against different cell lines and enzymes.
Table 1: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Indazole Derivative A | A549 | Lung Cancer | 0.64 - 17 | |
| A2780 | Ovarian Cancer | 0.64 - 17 | ||
| Indazole Derivative B | 4T1 | Breast Cancer | 0.23 | [3] |
| HepG2 | Liver Cancer | 0.80 | [3] | |
| MCF-7 | Breast Cancer | 0.34 | [3] | |
| Indazole Derivative C | K562 | Leukemia | 5.15 | [11] |
| Indazole Derivative D | IMR-32 | Neuroblastoma | 0.948 | [12] |
| H460 | Lung Cancer | 1.679 | [12] |
Table 2: Kinase Inhibitory Activity of Indazole Compounds
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Indazole Derivative E | PKMYT1 | ADP-Glo | < 100 | [13] |
| Axitinib | PLK4 | Ki Assay | 4.2 | [12] |
| Indazole Derivative F | FGFR1 | P32 radioactive kinase assay | 100 | [14] |
| Indazole Derivative G | PLK4 | Kinase Assay | < 0.1 | [12] |
Table 3: Anti-inflammatory Activity of Indazole Derivatives
| Compound ID | Target/Assay | IC50 (µM) | Reference |
| Indazole | COX-2 Inhibition | 23.42 | |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | |
| 6-Nitroindazole | COX-2 Inhibition | 19.22 | |
| Indazole | IL-1β Inhibition | 120.59 | |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the biological activity of indazole compounds.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Indazole compounds dissolved in DMSO (stock solution, e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.[15]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[17]
Materials:
-
Cells treated with indazole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the indazole compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).[6]
-
-
Staining:
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained and single-stained controls for setting compensation and gates.
-
FITC is typically detected in the FL1 channel (emission at 530 nm) and PI in the FL2 or FL3 channel (emission >575 nm).[4]
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Live cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Materials:
-
Cells treated with indazole compounds
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[18]
-
Flow cytometer
Protocol:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[5]
-
-
Incubation:
-
Incubate for 30 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content.
-
Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[19][20]
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
Indazole compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well plates
-
Luminometer
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a white multiwell plate. The reaction should include the kinase, substrate, ATP, and the indazole compound at various concentrations.
-
The total reaction volume is typically 5 µL for a 384-well plate.[15]
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Terminate Kinase Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[15]
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[20]
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway Inhibition by Indazole Compounds
Caption: Potential inhibition of cancer signaling pathways by indazole compounds.
Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for evaluating indazole compounds in cell-based assays.
Logical Flow for Screening Indazole Compounds
Caption: A logical flow diagram illustrating the screening process for indazole compounds.
References
- 1. ulab360.com [ulab360.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 20. promega.com [promega.com]
Application Notes and Protocols for Efficacy Testing of (1H-Indazol-5-yl)methanamine hydrochloride in Preclinical Animal Models
Introduction
(1H-Indazol-5-yl)methanamine hydrochloride is a novel investigational compound. While its precise mechanism of action is under active investigation, its structural similarity to known psychoactive agents suggests potential interactions with key neurotransmitter systems in the central nervous system (CNS). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the preclinical efficacy of this compound in validated animal models.
Based on the common therapeutic targets of indazole-containing derivatives in neuroscience, we hypothesize two primary potential mechanisms of action for this compound, leading to two distinct therapeutic applications:
-
As a 5-HT2A Receptor Inverse Agonist for the Treatment of Psychosis: This hypothesis is based on the established role of 5-HT2A receptor antagonism in the therapeutic effects of atypical antipsychotics.[1][2][3]
-
As a 5-HT6 Receptor Antagonist for Cognitive Enhancement: This is founded on the growing body of evidence suggesting that blockade of 5-HT6 receptors can improve cognitive function in various preclinical models.[4][5][6][7][8]
This guide will provide comprehensive protocols for evaluating the efficacy of this compound in animal models relevant to these two potential applications.
PART 1: Efficacy Testing for Antipsychotic Potential (5-HT2A Inverse Agonist Hypothesis)
Scientific Rationale
The serotonin 2A (5-HT2A) receptor is a key target for many atypical antipsychotic drugs.[2] Agonism at this receptor by hallucinogens like DOI or psilocybin can induce psychosis-like symptoms in both humans and animals.[1] Conversely, inverse agonists or antagonists of the 5-HT2A receptor are effective in mitigating these effects and have demonstrated clinical efficacy in treating psychosis, particularly the positive symptoms of schizophrenia.[9][10][11] Therefore, evaluating the ability of this compound to counteract the effects of a 5-HT2A agonist or to reverse psychosis-like behaviors in other established models is a critical step in determining its potential as an antipsychotic agent.
Experimental Workflow for Antipsychotic Efficacy
References
- 1. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An assessment of the effects of serotonin 6 (5-HT6) receptor antagonists in rodent models of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mass Spectrometry Analysis of Indazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indazole and its derivatives are significant heterocyclic compounds in medicinal chemistry and drug discovery, forming the core structure of many pharmacologically active agents.[1] Their diverse biological activities necessitate robust and sensitive analytical methods for their detection and quantification in various matrices, including biological fluids and pharmaceutical formulations. Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), has become an indispensable tool for this purpose.[2][3] This document provides detailed application notes and protocols for the analysis of indazole derivatives using LC-MS/MS and GC-MS, addressing sample preparation, instrumental analysis, and data interpretation. The methods described are crucial for applications ranging from pharmacokinetic and metabolism studies in drug development to forensic toxicology and quality control.[4][5][6]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest, ensuring accurate and reproducible results.[7][8] The choice of method depends on the sample matrix and the specific analytes.
Protocol 1: Solid-Phase Extraction (SPE) for Biological Matrices (Plasma/Urine)
This protocol is recommended for cleaning up and concentrating indazole derivatives from complex biological samples like plasma or urine.[4]
-
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard solution.[4]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[4][7]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[4][7]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[4][7]
-
Elution: Elute the target indazole derivatives with 1 mL of methanol.[4][7]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[4][9]
-
Protocol 2: Protein Precipitation for Plasma Samples
A simpler, faster method for removing proteins from plasma samples, suitable for high-throughput analysis.[9][10]
-
Procedure:
-
Add two parts of cold acetonitrile to one part plasma sample (2:1 v/v) in a microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.[7]
-
Carefully collect the supernatant, which contains the analytes.[7]
-
The supernatant can be injected directly or evaporated and reconstituted in the mobile phase if concentration is needed.[9]
-
Protocol 3: Dilution for E-Cigarette Oil Samples
For less complex matrices like e-cigarette oils, a simple dilution is often sufficient.[11]
-
Procedure:
Instrumental Analysis
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying indazole derivatives in biological matrices due to its high sensitivity and selectivity.[4][9]
-
Instrumentation:
-
LC Method:
-
Column: A reversed-phase C18 column (e.g., Accucore C18, 100 mm × 3.0 mm, 2.6 μm) is commonly used.[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[9]
-
Flow Rate: 0.25 - 0.4 mL/min.[9]
-
Gradient: A typical gradient might run from 5-10% B to 95% B over several minutes to elute compounds with a range of polarities.
-
Injection Volume: 5 µL.[9]
-
-
MS/MS Method:
Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is effective for analyzing thermally stable and volatile indazole derivatives, often found in forensic samples like e-cigarette oils or herbal blends.[6][11]
-
Instrumentation:
-
A Gas Chromatograph with a suitable capillary column.
-
A Mass Spectrometer, typically a single quadrupole or ion trap, with an Electron Ionization (EI) source.
-
-
GC Method:
-
Column: A non-polar or medium-polarity column like a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full Scan for qualitative analysis and identification against spectral libraries. Selective Ion Monitoring (SIM) for quantitative analysis of target compounds.[11]
-
Data Presentation
Quantitative data should be clearly organized for comparison and interpretation.
Table 1: Example LC-MS/MS Method Parameters for Indazole Derivatives
| Parameter | Setting | Reference |
|---|---|---|
| LC System | UHPLC System | [4][9] |
| Column | C18 Reversed-Phase (e.g., 100 mm x 3.0 mm, 2.6 µm) | [9] |
| Mobile Phase A | Water + 0.1% Formic Acid | [9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [9] |
| Flow Rate | 0.25 mL/min | [9] |
| Column Temp | 40 °C | [9] |
| MS System | Triple Quadrupole Mass Spectrometer | [4] |
| Ionization | Positive Electrospray Ionization (ESI+) | [9] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |[4] |
Table 2: Example GC-MS Method Parameters for Synthetic Cannabinoids
| Parameter | Setting | Reference |
|---|---|---|
| GC System | Gas Chromatograph with Autosampler | [11] |
| Column | Capillary Column (e.g., DB-5ms) | [6][11] |
| Carrier Gas | Helium | [11] |
| Oven Program | Initial 150°C, ramp to 290°C | [11] |
| Inlet Mode | Splitless | [11] |
| MS System | Single Quadrupole MS | [11] |
| Ionization | Electron Ionization (EI) at 70 eV | [11] |
| Scan Mode | Full Scan (Qualitative), SIM (Quantitative) |[11] |
Table 3: Summary of Quantitative Performance Data for Indazole Analysis
| Matrix | Method | Analyte Class | LOQ | Linearity (R²) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Urine & Blood | LC-LIT-MS | 51 Indazole-type SCs | 0.04-4 ng/mL | >0.99 | 83-117 | [5] |
| E-Cigarette Oil | GC-MS | 5 Indole/Indazole Amides | 0.025 mg/mL | >0.99 | 94-103 | [11] |
| Rat Plasma | LC-MS | Imidazole H3 Antagonist | 2.61 ng/mL | >0.99 | Within 15% (Accuracy) |[9][12] |
Table 4: Common EI Mass Fragmentation Patterns for Indazole-Type Synthetic Cannabinoids
| Structural Feature | Characteristic Fragment Ion (m/z) | Description | Reference |
|---|---|---|---|
| Indazole Core | 145 | Acylium-indazole ion | [13] |
| Indazole Core | 131 | Methylidene-indazolium ion | [13] |
| Fluorobenzyl Side Chain | 109 | Fluorobenzyl cation | [13] |
| Pentyl Side Chain | 144, 214 | Characteristic ions for this cluster | [13] |
| 3-Carboxamide Structure | Varies | Susceptible to γ-cleavage of the side chain |[13] |
Signaling and Metabolic Pathways
Understanding the metabolic fate of indazole derivatives is crucial for pharmacology and toxicology. In vitro studies show that common metabolic pathways include hydroxylation, amide bond hydrolysis, and subsequent glucuronidation.[4]
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
HPLC purification protocol for (1H-Indazol-5-yl)methanamine hydrochloride
An has been developed to provide a robust method for researchers, scientists, and drug development professionals. This document outlines the necessary steps from sample preparation to final purification, addressing the challenges associated with purifying polar amine compounds.
Application Note
(1H-Indazol-5-yl)methanamine hydrochloride is a polar organic compound, and its purification can be challenging using standard reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] The primary amino group and the indazole moiety contribute to its polarity, which can lead to poor retention on conventional C18 columns and tailing peaks. To overcome these issues, this protocol employs a C18 stationary phase with an acidic mobile phase modifier. The acidic modifier protonates the amine, improving its interaction with the stationary phase and leading to better peak shape and resolution. This method is scalable and can be adapted for impurity isolation in preparative separations.[3]
Experimental Protocol
This protocol provides a detailed methodology for the purification of this compound using reverse-phase HPLC.
1. Sample Preparation
Proper sample preparation is crucial for achieving optimal chromatographic performance and protecting the HPLC column from damage.[4][5]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of water and methanol is a good starting point.[6]
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[6][7]
-
Dilution: Dilute the filtered sample with the initial mobile phase composition to ensure compatibility with the HPLC system.[5]
2. HPLC Instrumentation and Conditions
The following HPLC parameters are recommended for the purification of this compound. These conditions may require optimization based on the specific HPLC system and the purity of the crude sample.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm[8] |
| Injection Volume | 10 µL |
3. Purification and Post-Purification Processing
-
Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample and begin the gradient elution. Collect fractions corresponding to the main peak of interest.
-
Purity Analysis: Analyze the collected fractions using the same HPLC method to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC purification. Note that these values are representative and may vary depending on the specific experimental conditions and the initial purity of the sample.
| Parameter | Expected Value |
| Retention Time | 8 - 12 minutes |
| Purity of Collected Fractions | >98% |
| Recovery Yield | 85 - 95% |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC purification of (1H-Indazol-5-yl)methanamine HCl.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. organomation.com [organomation.com]
- 6. benchchem.com [benchchem.com]
- 7. nacalai.com [nacalai.com]
- 8. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Crystallization of (1H-Indazol-5-yl)methanamine Hydrochloride
Introduction
(1H-Indazol-5-yl)methanamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. The purity and crystalline form of this intermediate are of paramount importance as they directly influence the yield, purity, and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a critical purification step that not only removes impurities but also allows for the isolation of the desired polymorphic form, which can impact solubility, stability, and bioavailability. This guide provides a detailed exploration of crystallization techniques for this compound, grounded in scientific principles and practical laboratory experience.
The hydrochloride salt of (1H-Indazol-5-yl)methanamine is generally a white to off-white crystalline solid, which offers improved handling and solubility in polar protic solvents compared to its free base form.[1] The successful crystallization of this compound hinges on a thorough understanding of its solubility profile and the judicious selection of solvent systems and crystallization methods.
Physicochemical Properties and Pre-crystallization Considerations
A comprehensive understanding of the physicochemical properties of this compound is the foundation for developing a robust crystallization protocol. Key properties to consider include:
| Property | Expected Characteristic | Significance for Crystallization |
| Appearance | White to off-white crystalline solid[1] | Visual indicator of purity. |
| Solubility | Good solubility in water and polar protic solvents (e.g., methanol, ethanol).[1] Limited solubility in non-polar organic solvents. | Crucial for selecting appropriate solvent/anti-solvent systems. |
| Stability | Generally stable under standard laboratory conditions.[1] | Informs handling and storage conditions. |
| pKa | The indazole ring and the primary amine confer basic properties. | Influences the choice of acidic or basic conditions for purification by extraction. |
Prior to crystallization, it is essential to ensure the crude material is free from significant amounts of residual solvents, reagents, and by-products from the preceding synthetic steps. Preliminary purification by techniques such as acid-base extraction can be beneficial.[2]
Crystallization Methodologies
The choice of crystallization method is dictated by the solubility of the compound and the nature of the impurities. For this compound, cooling crystallization and anti-solvent crystallization are the most commonly employed techniques.
Cooling Crystallization
This classical technique relies on the principle that the solubility of most solids in a given solvent increases with temperature. A saturated or near-saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
-
Solvent Selection: Ethanol is often a suitable solvent due to the compound's good solubility at elevated temperatures and reduced solubility at lower temperatures.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.[2] This is a critical step to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to minimize the inclusion of impurities.
-
Further Cooling: To maximize the yield, the flask can be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Anti-Solvent Crystallization
This method involves the addition of a second solvent (the "anti-solvent" or "poor" solvent) in which the compound is insoluble, to a solution of the compound in a "good" solvent. This induces supersaturation and crystallization.
Protocol 2: Anti-Solvent Crystallization using an Ethanol/Ethyl Acetate System
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent, such as ethanol, at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent, such as ethyl acetate, dropwise to the stirred solution until the solution becomes persistently cloudy.[2] The cloudiness indicates the onset of precipitation.
-
Re-dissolution (Optional but Recommended): Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again. This ensures that crystallization starts from a point of slight undersaturation, promoting the growth of larger, purer crystals.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment becomes less favorable for the dissolved solute.
-
Isolation and Drying: Follow steps 6-8 from the cooling crystallization protocol, using the solvent mixture for washing the crystals.
In-situ Salt Formation and Crystallization
In cases where the starting material is the free base of (1H-Indazol-5-yl)methanamine, the hydrochloride salt can be formed in-situ followed by crystallization. This can be an efficient one-pot process for purification and salt formation.
Protocol 3: In-situ Hydrochloride Salt Formation and Crystallization
-
Dissolution of Free Base: Dissolve the purified free base in a suitable organic solvent like diethyl ether or ethyl acetate.[1]
-
Acidification: While stirring, add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise.[1] The use of anhydrous HCl is often preferred to avoid the introduction of water, which can affect crystal form and yield.[3][4]
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Digestion (Optional): The resulting suspension can be stirred for a period to allow for crystal growth and maturation.
-
Isolation: Collect the solid by filtration, wash with the cold solvent used for the precipitation (e.g., diethyl ether), and dry under vacuum.[1]
Troubleshooting Common Crystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The compound is precipitating as a liquid phase instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. | Re-heat the mixture to dissolve the oil, add more solvent, and cool more slowly. Seeding with a small crystal can also help induce proper crystallization. |
| No Crystals Form | The solution is not sufficiently supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface, or by adding a seed crystal. If that fails, the solution may be too dilute; evaporate some of the solvent. |
| Poor Yield | Too much solvent was used, or the compound is significantly soluble even at low temperatures. | Concentrate the mother liquor and attempt a second crystallization. Ensure the minimum amount of hot solvent is used for dissolution in cooling crystallization. |
| Impure Crystals | The cooling rate was too fast, trapping impurities. The washing step was insufficient. | Recrystallize the product. Ensure slow cooling and wash the crystals thoroughly with the cold crystallization solvent. |
Visualization of Crystallization Workflow
Caption: General workflow for the crystallization of this compound.
Conclusion
The successful crystallization of this compound is a critical step in ensuring the quality of this important pharmaceutical intermediate. By carefully selecting the appropriate solvent system and crystallization method, and by controlling key parameters such as cooling rate and supersaturation, researchers can obtain a high-purity, crystalline product. The protocols and troubleshooting guide provided in these application notes offer a solid foundation for developing and optimizing crystallization processes for this and similar indazole derivatives.
References
Application Notes and Protocols for the Formulation of (1H-Indazol-5-yl)methanamine hydrochloride in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities.[1] Members of this family have been investigated for their potential as anti-cancer, anti-viral, and anti-inflammatory agents.[2][3][4] (1H-Indazol-5-yl)methanamine hydrochloride is a member of this versatile family, and its structural similarity to other biologically active indazoles suggests its potential as a valuable compound for biological investigation.
This document provides detailed application notes and protocols for the formulation of this compound for use in in vitro and in vivo biological studies. These guidelines are intended to assist researchers in preparing stable and effective formulations to ensure reliable and reproducible experimental results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for developing an appropriate formulation strategy. While specific experimental data for this compound is limited, the following table summarizes known data for the related compound 1H-Indazol-5-amine and predicted properties for the hydrochloride salt.
| Property | Value (1H-Indazol-5-amine) | Predicted Value/Consideration (this compound) | Reference |
| Molecular Formula | C₇H₇N₃ | C₈H₁₀ClN₃ | [5] |
| Molecular Weight | 133.15 g/mol | 199.64 g/mol | [5] |
| Aqueous Solubility | 17.9 µg/mL (at pH 7.4) | Expected to be higher than the free base due to the salt form. | [5] |
| Appearance | Solid | White to off-white solid | - |
| Stability | Susceptible to degradation in solution.[6] | Solutions should be prepared fresh. Protect from light and elevated temperatures.[6] | [6] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the aqueous solubility of this compound in a buffered solution.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Prepare a series of dilutions of the stock solution in PBS (pH 7.4) to create a calibration curve for HPLC analysis.
-
Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of PBS (pH 7.4).
-
Vortex the tube vigorously for 2 minutes.
-
Incubate the suspension at room temperature for 24 hours with continuous agitation to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the filtrate by HPLC to determine the concentration of the dissolved compound by comparing it to the calibration curve.
-
The resulting concentration is the aqueous solubility of the compound in PBS at pH 7.4.
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the aqueous solubility of a compound.
Protocol 2: Assessment of Solution Stability
This protocol provides a method to assess the stability of this compound in a buffered solution over time.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a solution of this compound in PBS (pH 7.4) at a known concentration (e.g., 10 µM).
-
Immediately after preparation (time 0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration and purity.
-
Store the remaining solution under desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), take aliquots of the stored solution.
-
Analyze each aliquot by HPLC to determine the concentration of the parent compound and the presence of any degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
A significant decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram indicates instability.
Protocol 3: Formulation for In Vitro Cell-Based Assays
This protocol describes the preparation of a stock solution and working solutions of this compound for use in cell culture experiments.
Materials:
-
This compound
-
Sterile dimethyl sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of Stock Solution (e.g., 10 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound.
-
Dissolve the compound in sterile DMSO to achieve the desired stock concentration.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for the assay.
-
Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Use the freshly prepared working solutions for the experiment.
-
Experimental Workflow for In Vitro Formulation
Caption: A flowchart outlining the preparation of stock and working solutions for in vitro assays.
Protocol 4: Formulation for In Vivo Administration
The choice of vehicle for in vivo studies is critical and depends on the compound's solubility and the route of administration.[7]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose (CMC)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
Example Formulations:
-
For Water-Soluble Compounds (Intravenous, Intraperitoneal, Oral):
-
Dissolve this compound directly in sterile saline or PBS to the desired concentration.
-
Vortex or sonicate until fully dissolved.
-
The solution should be clear and free of particulates before administration.
-
-
For Poorly Water-Soluble Compounds (Oral Gavage):
-
Prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Weigh the required amount of the compound and triturate it with a small amount of the CMC solution to form a paste.
-
Gradually add the remaining CMC solution while continuously mixing to form a uniform suspension.
-
Ensure the suspension is homogenous before each administration.
-
-
For Compounds Requiring a Co-solvent (Intraperitoneal):
-
Dissolve the compound in a minimal amount of a suitable solvent such as DMSO.
-
Slowly add this solution to a larger volume of sterile saline or PBS while vortexing to prevent precipitation.
-
The final concentration of the co-solvent should be kept to a minimum to avoid toxicity (e.g., <10% DMSO).[8]
-
Potential Biological Signaling Pathway
Indazole derivatives have been widely investigated for their anti-cancer properties, with some approved drugs targeting receptor tyrosine kinases.[9][10] A key signaling pathway often implicated in cancer is the VEGF signaling pathway , which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
Application Notes and Protocols for (1H-Indazol-5-yl)methanamine hydrochloride as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Indazol-5-yl)methanamine hydrochloride is a member of the indazole class of heterocyclic compounds, which are recognized for their wide range of pharmacological activities.[1][2] Indazole derivatives are integral to several FDA-approved drugs and are actively researched for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[2][3] This document provides a guide for the potential use of this compound as a chemical probe in scientific research and drug discovery. The protocols and application notes presented herein are based on established methodologies for similar indazole derivatives and serve as a foundation for further investigation into the specific biological functions of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experiments and formulating the compound for in vitro and in vivo studies.
| Property | Value | Source |
| CAS Number | 943845-78-1 | [4][5][6] |
| Molecular Formula | C₈H₁₀ClN₃ | [4] |
| Molecular Weight | 183.64 g/mol | [4] |
| Appearance | Solid | [7] |
| Purity | ≥98% (typical) | [7] |
| Storage Conditions | Room temperature, sealed in a dry environment | [4] |
Potential Biological Activities and Applications
The indazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets.[2] While specific targets of this compound are not yet fully elucidated, its structural similarity to other bioactive indazoles suggests several potential applications as a chemical probe.
-
Anti-inflammatory Research : Indazole derivatives have demonstrated anti-inflammatory properties.[1][2] This compound could be used to investigate inflammatory pathways and identify novel anti-inflammatory targets.
-
Oncology Research : Numerous indazole-containing compounds exhibit antitumor activities.[1][2] this compound can be employed in cancer cell line screening to assess its cytotoxic or cytostatic effects and to study cancer-related signaling pathways.
-
Antimicrobial Drug Discovery : The indazole nucleus is present in compounds with antibacterial and antifungal properties.[2] This probe could be utilized in screens against various microbial strains to discover new antimicrobial leads.
-
Neuropharmacology : Some indazole derivatives act on the central nervous system.[8] The compound could be explored for its effects on neuronal signaling and its potential as a modulator of neurotransmitter receptors.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in various assays. Researchers should optimize these protocols for their specific experimental systems.
General Stock Solution Preparation
-
Safety First : Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing : Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Solvent Selection : Based on the experimental requirements, choose a suitable solvent. For many biological assays, sterile dimethyl sulfoxide (DMSO) or ethanol are common choices for initial stock solutions. For cell-based assays, ensure the final solvent concentration is non-toxic to the cells (typically <0.5% v/v).
-
Dissolution : Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Gentle warming or vortexing may aid dissolution.
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the cytotoxic or cytostatic effects of the compound on cultured cells.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : Prepare serial dilutions of this compound in a cell culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol can be used to evaluate the potential anti-inflammatory effects of the compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Plating : Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment : Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Include a negative control (no LPS) and a positive control (LPS with vehicle).
-
Incubation : Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay) :
-
Collect the cell supernatant from each well.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is an indicator of NO production.
-
-
Data Analysis : Compare the nitrite levels in the compound-treated wells to the positive control to determine the percentage of NO inhibition.
Synthesis Protocol
The synthesis of (1H-Indazol-5-yl)methanamine can be achieved through various established methods for indazole synthesis.[2] A generalized reductive amination approach is outlined below.
Reductive Amination of 5-Formyl-1H-indazole
-
Imine Formation : Dissolve 5-formyl-1H-indazole in a suitable solvent (e.g., methanol or dichloromethane). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the mixture at room temperature to form the intermediate imine.
-
Reduction : To the imine-containing solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, quench any remaining reducing agent by the slow addition of water. Adjust the pH of the solution as needed and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation : To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid (e.g., HCl in diethyl ether) dropwise until precipitation is complete. Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum.
Visualizations
Generalized Indazole Synthesis Workflow
Caption: A generalized workflow for the synthesis of indazole derivatives.
Hypothetical Signaling Pathway Modulation
Caption: A hypothetical signaling pathway modulated by the chemical probe.
Experimental Workflow for Target Identification
Caption: An experimental workflow for identifying the biological target(s).
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 943845-78-1|this compound|BLD Pharm [bldpharm.com]
- 6. danabiosci.com [danabiosci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Indazole Derivatives in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant anti-cancer properties. Several indazole derivatives have received FDA approval for the treatment of various cancers, including axitinib, pazopanib, and niraparib, highlighting the clinical importance of this chemical class.[1][2] These compounds exert their anti-tumor effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cancer cell proliferation, survival, angiogenesis, and DNA repair. This document provides detailed application notes on the use of indazole derivatives in cancer research, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.
Key Applications of Indazole Derivatives in Oncology
Indazole derivatives have demonstrated broad applicability in cancer research, primarily as inhibitors of protein kinases and enzymes involved in DNA damage response. Their main applications include:
-
Inhibition of Angiogenesis: Many indazole derivatives, such as axitinib and pazopanib, are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of blood vessel formation.[3] By blocking VEGFR signaling, these compounds can inhibit tumor angiogenesis, thereby restricting tumor growth and metastasis.
-
Targeting Receptor Tyrosine Kinases (RTKs): Besides VEGFRs, indazole-based compounds have been developed to target other RTKs implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs).[4] Overexpression or mutation of these receptors can drive tumor cell proliferation and survival.
-
Modulation of Cell Cycle Progression: Indazole derivatives have been shown to inhibit key cell cycle regulators like Aurora kinases and Polo-like kinase 4 (PLK4).[4][5][6] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.
-
Induction of Synthetic Lethality: More recently, indazole derivatives have been developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), such as niraparib. PARP inhibitors exploit the concept of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7]
Quantitative Data: Anti-Cancer Activity of Indazole Derivatives
The following tables summarize the in vitro anti-cancer activity of representative indazole derivatives against various cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Inhibitory Activity of Indazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 2f | 4T1 | Mouse Breast Cancer | 0.23 | [8][9] |
| A549 | Human Lung Carcinoma | >10 | [10] | |
| HepG2 | Human Hepatocellular Carcinoma | 0.80 | [10] | |
| MCF-7 | Human Breast Cancer | 0.34 | [10] | |
| HCT116 | Human Colorectal Carcinoma | 1.15 | [8] | |
| Compound 6o | K562 | Human Chronic Myeloid Leukemia | 5.15 | [11][12] |
| A549 | Human Lung Carcinoma | >50 | [12] | |
| PC-3 | Human Prostate Cancer | >50 | [12] | |
| Hep-G2 | Human Hepatocellular Carcinoma | >50 | [12] | |
| Compound C05 | IMR-32 | Human Neuroblastoma | 0.948 | [5][6] |
| MCF-7 | Human Breast Cancer | 0.979 | [5][6] | |
| H460 | Human Non-small Cell Lung Cancer | 1.679 | [5][6] | |
| Indazole-pyrimidine 4f | MCF-7 | Human Breast Cancer | 1.629 | [13] |
| Indazole-pyrimidine 4i | MCF-7 | Human Breast Cancer | 1.841 | [13] |
| A549 | Human Lung Carcinoma | 2.305 | [13] | |
| Caco2 | Human Colorectal Adenocarcinoma | 4.990 | [13] |
Table 2: Inhibitory Activity of Indazole Derivatives against Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Axitinib | VEGFR1 | 0.1 | [14] |
| VEGFR2 | 0.2 | [14] | |
| VEGFR3 | 0.1 - 0.3 | [14] | |
| PDGFRβ | 1.6 | [14] | |
| c-Kit | 1.7 | [14] | |
| PLK4 | 6.5 | [15] | |
| Pazopanib | VEGFR1 | 10 | [14] |
| VEGFR2 | 30 | [14] | |
| VEGFR3 | 47 | [14] | |
| PDGFRβ | 84 | [14] | |
| c-Kit | 74 | [14] | |
| CFI-400945 | PLK4 | 2.8 | [15] |
| Compound 30 | VEGFR-2 | 1.24 | [16] |
| Compound 2y | Aurora A | - (Potent Inhibition) | [17] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the anti-cancer activity of indazole derivatives.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Indazole derivative stock solution (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[18]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cell lines
-
6-well plates
-
Indazole derivative
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative at various concentrations for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.[3][4][8]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
PBS (Phosphate-Buffered Saline)
-
Cancer cell lines
-
6-well plates
-
Indazole derivative
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative for 24-48 hours.
-
Cell Harvesting: Collect cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Kinase Inhibition Assay
This is a general protocol for determining the inhibitory activity of an indazole derivative against a specific protein kinase. The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Indazole derivative
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole derivative in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase, the indazole derivative at various concentrations, and the kinase reaction buffer. Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop Reaction and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically measured as luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by indazole derivatives and a general experimental workflow for their evaluation.
Caption: General workflow for the preclinical evaluation of indazole derivatives as anti-cancer agents.
Caption: Inhibition of the VEGFR signaling pathway by indazole derivatives.
Caption: Inhibition of the EGFR signaling pathway by indazole derivatives.
Caption: Inhibition of Aurora kinases and PLK4 by indazole derivatives, leading to mitotic arrest.
Caption: Mechanism of synthetic lethality induced by indazole-based PARP inhibitors in BRCA-deficient cancer cells.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. scispace.com [scispace.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. DNA damage response inhibitors targeting synthetic lethal interactions for cancer treatment | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Indazole Compounds as Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology. This document provides detailed application notes on the utility of indazole-based compounds as kinase inhibitors, complete with experimental protocols for their evaluation and quantitative data to guide drug discovery efforts.
Introduction to Indazole-Based Kinase Inhibitors
Indazole is a bicyclic aromatic organic compound consisting of the fusion of a benzene ring and a pyrazole ring. This scaffold is a bioisostere of the purine ring in ATP, enabling it to act as a competitive inhibitor at the kinase active site.[1] The nitrogen atoms of the indazole ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[1] Several indazole-based drugs have received regulatory approval, including Axitinib, Pazopanib, and Niraparib, highlighting the clinical significance of this chemical class.[2]
The versatility of the indazole core allows for synthetic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] Structure-activity relationship (SAR) studies have demonstrated that substitutions at different positions on the indazole ring can significantly impact inhibitory activity against specific kinases.[2]
Key Kinase Targets of Indazole Compounds
Indazole derivatives have shown inhibitory activity against a wide range of protein kinases, including:
-
Tyrosine Kinases:
-
Serine/Threonine Kinases:
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative indazole compounds against various kinase targets.
Table 1: Inhibitory Activity of Indazole Compounds against Tyrosine Kinases
| Compound/Drug Name | Target Kinase | IC50 (nM) | Cellular Activity (IC50, nM) | Reference Cell Line |
| Axitinib | VEGFR1 | 0.1 | - | - |
| VEGFR2 | 0.2 | - | - | |
| VEGFR3 | 0.1-0.3 | - | - | |
| PDGFRβ | 1.6 | - | - | |
| c-Kit | 1.7 | - | - | |
| Pazopanib | VEGFR-2 | 30 | - | - |
| Compound 13i | VEGFR-2 | 34.5 | - | - |
| Compound 14c | FGFR1 | 9.8 | - | - |
| Erdafitinib | Pan-FGFR | - | - | Urothelial Carcinoma Cells |
| Compound 27a | FGFR1 | < 4.1 | 25.3 | KG1 |
| FGFR2 | 2.0 | 77.4 | SNU-16 | |
| Compound B31 | TRKA G595R | - | 4.7 | Ba/F3 |
| TRKA G667C | - | 9.9 | Ba/F3 | |
| (Wild-type) | - | 0.3 | KM-12 | |
| Compound 54 | AXL | - | - | - |
Data sourced from multiple studies.[2][4][5][6]
Table 2: Inhibitory Activity of Indazole Compounds against Serine/Threonine Kinases
| Compound/Drug Name | Target Kinase | IC50 (nM) | Cellular Activity (IC50, µM) | Reference Cell Line |
| SR-1459 | ROCK-II | 13 | - | - |
| SR-715 | ROCK-II | 80 | - | - |
| SR-899 | ROCK-II | 100 | - | - |
| Compound C05 | PLK4 | < 0.1 | 0.948 | IMR-32 (neuroblastoma) |
| 0.979 | MCF-7 (breast cancer) | |||
| 1.679 | H460 (non-small cell lung) | |||
| CZL-S092 | PLK4 | 0.9 | > 1 | IMR-32, SH-SY5Y |
| Compound 17 | Aurora A/B | - | - | - |
| Compound 21 | Aurora B | - | - | - |
| Compound 30 | Aurora A | - | - | - |
| Indazole Amide | ERK1/2 | Potent | - | HT29 |
Data sourced from multiple studies.[7][9][10][11][12][14]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel indazole-based kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][13]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test indazole compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and various concentrations of the test indazole compound in a suitable kinase assay buffer.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[4]
Materials:
-
Cell line of interest expressing the target kinase
-
Test indazole compounds
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the indazole inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensity corresponding to the phosphorylated substrate. A reduction in band intensity in inhibitor-treated cells compared to untreated cells indicates inhibitory activity. Normalize to a loading control (e.g., total protein or a housekeeping gene).
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by inhibiting kinases involved in cell growth and survival.[1]
Materials:
-
Cancer cell line of interest
-
Test indazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the indazole compound and incubate for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Visualizations
The following diagrams illustrate key concepts and workflows related to indazole-based kinase inhibitors.
Caption: Mechanism of action of indazole kinase inhibitors.
Caption: Workflow for evaluating indazole kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1H-Indazol-5-yl)methanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (1H-Indazol-5-yl)methanamine hydrochloride. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield in the Synthesis of 5-cyano-1H-indazole from 5-bromo-1H-indazole
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure anhydrous conditions as water can interfere with the cyanation reaction. - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or GC. - Use a more reactive cyanide source, such as copper(I) cyanide, which may require higher temperatures but can improve yields. |
| Side Reactions | - The use of palladium catalysts can sometimes lead to the formation of side products. Ensure the catalyst is of high quality and used in the recommended loading. - The presence of impurities in the starting material (5-bromo-1H-indazole) can affect the reaction. Purify the starting material before use. |
| Difficult Product Isolation | - 5-cyano-1H-indazole can be challenging to isolate due to its polarity. Use appropriate extraction solvents and consider column chromatography for purification. |
Issue 2: Low Yield during the Reduction of 5-cyano-1H-indazole to (1H-Indazol-5-yl)methanamine
| Potential Cause | Recommended Solution |
| Catalyst Inactivity (Catalytic Hydrogenation) | - For Raney Nickel, ensure it is freshly prepared or properly activated. Raney Nickel is pyrophoric when dry and should be handled with care as a slurry.[1][2] - For Pd/C, ensure it is not poisoned. Certain functional groups or impurities can deactivate the catalyst. - Increase the catalyst loading, but be aware that this can sometimes lead to over-reduction. |
| Incomplete Reaction (Chemical Reduction) | - For LiAlH₄, ensure it is fresh and handled under strictly anhydrous conditions. LiAlH₄ reacts violently with water. - Use a sufficient excess of the reducing agent (typically 2-4 equivalents for nitriles). - Increase the reaction temperature (e.g., refluxing in THF) to drive the reaction to completion. |
| Formation of Secondary and Tertiary Amines (Catalytic Hydrogenation) | - This is a common side reaction in nitrile hydrogenation.[3] To minimize this, add ammonia to the reaction mixture, which helps to suppress the formation of secondary and tertiary amines.[4] - Lowering the reaction temperature and pressure can sometimes favor the formation of the primary amine. |
| Over-reduction of the Indazole Ring | - While less common with nitrile reduction conditions, aggressive reducing agents or harsh conditions could potentially affect the indazole ring. Use milder conditions or more selective reducing agents if this is suspected. |
| Difficult Product Isolation | - The product is a polar amine, which can be challenging to extract from aqueous work-ups. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). - Acid-base extraction can be employed to purify the product from non-basic impurities. |
Issue 3: Poor Quality or Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Salt Formation | - Ensure the use of anhydrous HCl (e.g., a solution in diethyl ether or dioxane) to prevent the introduction of water, which can affect crystallization.[5] - Use a slight excess of HCl to ensure complete protonation of the amine. |
| Product is an Oil or Gummy Solid | - This can be due to impurities. Purify the free base by column chromatography before salt formation. - Try different solvents for the precipitation/crystallization of the hydrochloride salt. Diethyl ether, ethyl acetate, or a mixture of these with an alcohol are common choices. |
| Low Yield of Precipitated Salt | - The hydrochloride salt may have some solubility in the chosen solvent. Cool the mixture to 0-5 °C to maximize precipitation. - Concentrate the solution partially before cooling to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to (1H-Indazol-5-yl)methanamine?
A1: The most prevalent synthetic route involves a two-step process:
-
Cyanation: Conversion of 5-bromo-1H-indazole to 5-cyano-1H-indazole (also known as 1H-indazole-5-carbonitrile). This is typically achieved using a cyanide source like zinc cyanide with a palladium catalyst, or copper(I) cyanide.
-
Reduction: Reduction of the nitrile group of 5-cyano-1H-indazole to the primary amine, (1H-Indazol-5-yl)methanamine.
Q2: Which reduction method is better for converting 5-cyano-1H-indazole to the amine: catalytic hydrogenation or chemical reduction?
A2: Both methods are effective, and the choice often depends on available equipment and desired scale.
-
Catalytic Hydrogenation (e.g., with Raney Nickel or Pd/C) is often preferred for larger scale synthesis due to its cost-effectiveness and easier product work-up.[6] However, it can lead to the formation of secondary and tertiary amine impurities.[3]
-
Chemical Reduction (e.g., with LiAlH₄ or borane complexes) is a powerful method that can provide high yields on a laboratory scale. LiAlH₄ is a very strong reducing agent and requires strict anhydrous conditions.[7] Borane reagents can also be effective.[7]
Q3: How can I minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation?
A3: The formation of these byproducts occurs through the reaction of the initially formed primary amine with the imine intermediate. To suppress this, it is common practice to add ammonia to the reaction mixture. The excess ammonia competes for the reaction with the imine, thus favoring the formation of the primary amine.[4]
Q4: What are the key safety precautions when working with Raney Nickel and LiAlH₄?
A4:
-
Raney Nickel: When dry, Raney Nickel is pyrophoric and can ignite spontaneously in air. It should always be handled as a slurry in water or a suitable solvent.[1][2]
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). Work-up procedures involving the quenching of excess LiAlH₄ should be performed with extreme caution, typically by the slow, dropwise addition of a quenching agent at low temperatures.[7]
Q5: How is the final hydrochloride salt typically prepared?
A5: The purified (1H-Indazol-5-yl)methanamine (free base) is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. A solution of anhydrous hydrogen chloride (HCl) in an organic solvent (e.g., diethyl ether or dioxane) is then added dropwise with stirring. The hydrochloride salt, being insoluble in these solvents, will precipitate out and can be collected by filtration.[5]
Data Presentation
Table 1: Comparison of Reduction Methods for 5-cyano-1H-indazole
| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature | Pressure | Reported Yield Range | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | Raney Nickel | Methanol/Ammonia | 25-100 °C | 50-500 psi | 60-90% | Cost-effective for scale-up, clean work-up. | Can form secondary/tertiary amines, requires high-pressure equipment. |
| 10% Pd/C | Ethanol/Ammonia | 25-80 °C | 50-500 psi | 70-95% | High efficiency, can often be used under milder conditions than Raney Ni. | More expensive than Raney Ni, potential for catalyst poisoning. | |
| Chemical Reduction | LiAlH₄ | Tetrahydrofuran (THF) | 25 °C to reflux | Atmospheric | 70-95% | High yields, avoids secondary amine formation. | Requires strict anhydrous conditions, hazardous quenching procedure. |
| Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 25 °C to reflux | Atmospheric | 65-85% | Milder than LiAlH₄, good functional group tolerance. | Can be less reactive, may require longer reaction times or heating. |
Experimental Protocols
Protocol 1: Synthesis of 5-cyano-1H-indazole from 5-bromo-1H-indazole
This procedure is a representative method and may require optimization.
Materials:
-
5-bromo-1H-indazole
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction flask purged with an inert atmosphere (e.g., argon), add 5-bromo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Add anhydrous DMF and degas the mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-cyano-1H-indazole.
Protocol 2: Reduction of 5-cyano-1H-indazole using Raney Nickel
Materials:
-
5-cyano-1H-indazole
-
Raney Nickel (as a slurry in water)
-
Methanol
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas
-
Celite®
Procedure:
-
In a high-pressure reactor (e.g., a Parr shaker), add 5-cyano-1H-indazole (1.0 eq) and methanol saturated with ammonia.
-
Carefully add the Raney Nickel slurry (typically 10-50% by weight of the starting material).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 100-500 psi) and heat to 50-80 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-12 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it is pyrophoric. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1H-Indazol-5-yl)methanamine.
Protocol 3: Formation of this compound
Materials:
-
Crude or purified (1H-Indazol-5-yl)methanamine
-
Anhydrous diethyl ether or ethyl acetate
-
Anhydrous HCl solution (e.g., 2M in diethyl ether)
Procedure:
-
Dissolve the (1H-Indazol-5-yl)methanamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add the anhydrous HCl solution dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in nitrile reduction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Nitrile Reduction - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Amine Compounds
Welcome to the technical support center for the purification of polar amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar amine compounds, offering potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Question: My polar amine compound is showing significant peak tailing on a standard silica gel column. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common problem when purifying basic compounds like amines on acidic silica gel.[1][2][3] This is primarily due to strong acid-base interactions between the basic amine and the acidic silanol groups on the silica surface, leading to strong adsorption and slow elution.[2][3]
Here is a step-by-step troubleshooting guide:
-
Cause 1: Strong Interaction with Acidic Silica: The basic nature of amines leads to strong binding with the acidic silanol groups on the silica stationary phase.[2]
-
Solution 1: Add a Basic Modifier to the Mobile Phase: Introduce a small amount of a competing base to the eluent to neutralize the acidic sites on the silica.[1][4] This will reduce the interaction of your polar amine with the stationary phase, resulting in a more symmetrical peak shape.[1]
-
Solution 2: Use an Alternative Stationary Phase: If mobile phase additives are not effective, consider a different stationary phase that is less acidic or basic in nature.[1]
-
// Nodes start [label="Start: Peak Tailing Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_interaction [label="Strong interaction with acidic silica?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_modifier [label="Add Basic Modifier to Mobile Phase\n(e.g., TEA, NH4OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; alt_stationary_phase [label="Use Alternative Stationary Phase\n(e.g., Alumina, Amine-Functionalized Silica)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="End: Improved Peak Shape", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="End: Issue Persists", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_interaction; check_interaction -> add_modifier [label="Yes"]; check_interaction -> end_bad [label="No"]; add_modifier -> end_good; add_modifier -> alt_stationary_phase [label="If tailing persists"]; alt_stationary_phase -> end_good; } .dot
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Compound is Too Polar and Does Not Elute (Sticks to the Column)
Question: My polar amine compound is not moving from the baseline on the TLC plate, even with highly polar solvents. How can I get it to elute from the column?
Answer: Highly polar amines can exhibit very strong interactions with the silica gel, causing them to remain at the origin.[5][6] To elute these compounds, you need to significantly reduce their interaction with the stationary phase or use a more powerful elution strategy.
-
Cause 1: Excessive Adsorption to Silica: The high polarity and basicity of the amine lead to extremely strong binding to the silica gel.
-
Solution 1: Increase Mobile Phase Polarity and Add a Strong Base: A common approach is to use a mixture of a chlorinated solvent, an alcohol, and a strong base.[7][8] For example, a mobile phase of dichloromethane (DCM), methanol (MeOH), and ammonium hydroxide (NH4OH) can be effective for highly polar amines.[1][8]
-
Solution 2: Switch to a Different Chromatographic Mode: If normal-phase chromatography is ineffective, consider alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography.[8][9]
-
// Nodes start [label="Start: Compound Sticks to Column", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_adsorption [label="Excessive adsorption to silica?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_polarity [label="Increase Mobile Phase Polarity\n& Add Strong Base (e.g., DCM/MeOH/NH4OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; switch_mode [label="Switch Chromatographic Mode\n(HILIC or Reversed-Phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="End: Compound Elutes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="End: No Elution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_adsorption; check_adsorption -> increase_polarity [label="Yes"]; check_adsorption -> end_bad [label="No"]; increase_polarity -> end_good; increase_polarity -> switch_mode [label="If still no elution"]; switch_mode -> end_good; } .dot
Caption: Troubleshooting workflow for non-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the best mobile phase additives for purifying polar amines on silica gel?
A1: The choice of additive depends on the basicity and polarity of your amine. Here are some common options:
| Additive | Typical Concentration | Use Case |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | General purpose for basic amines to reduce tailing.[1] |
| Ammonium Hydroxide (NH4OH) | 1 - 5% of a 25% aqueous solution in MeOH | For highly polar and strongly basic amines that require a stronger modifier.[1][8] |
| Pyridine | 0.1 - 1% (v/v) | An alternative to TEA, can sometimes offer different selectivity.[4] |
Q2: When should I consider using a stationary phase other than silica gel?
A2: You should consider an alternative stationary phase when:
-
Peak tailing persists despite the use of mobile phase additives.
-
Your compound is unstable on the acidic silica gel, leading to degradation.[10]
-
You are working with extremely polar amines that are difficult to elute even with strong mobile phases.
Common alternative stationary phases include:
-
Alumina (basic or neutral): A good choice for basic compounds as it is less acidic than silica.[1]
-
Amine-functionalized silica: These columns have amine groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.[11]
-
Reversed-phase (C18, C8): Suitable for polar amines that are soluble in aqueous mobile phases.[4][8]
Q3: What is HILIC and how can it be used for polar amine purification?
A3: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[9] For polar amines that are not retained in reversed-phase and too strongly retained in normal-phase, HILIC can be an excellent alternative.[9] The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
// Nodes MobilePhase [label="Mobile Phase\n(High Organic, Low Aqueous)", fillcolor="#F1F3F4", fontcolor="#202124"]; StationaryPhase [label="Polar Stationary Phase\n(e.g., Silica, Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WaterLayer [label="Aqueous Layer", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Analyte [label="Polar Amine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges MobilePhase -> StationaryPhase [label="Flows over"]; StationaryPhase -> WaterLayer [label="Adsorbs"]; Analyte -> WaterLayer [label="Partitions into", dir=both]; } .dot
Caption: Principle of HILIC separation for polar amines.
Q4: My polar amine seems to be decomposing on the silica gel column. What can I do?
A4: Decomposition on silica gel is often due to the acidic nature of the stationary phase.[10] To prevent this, you can:
-
Deactivate the silica gel: Pre-wash the column with a solvent containing a base like triethylamine to neutralize the acidic sites before loading your sample.[12]
-
Use a less acidic stationary phase: As mentioned earlier, alumina or amine-functionalized silica are good alternatives.[1]
-
Minimize contact time: Run the chromatography as quickly as possible without sacrificing resolution.
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography of a Polar Amine on Silica Gel with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase containing the basic additive (e.g., 1% TEA) through it.
-
Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a DCM/methanol mixture) to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Deactivation of Silica Gel before Chromatography
-
Pack the column: Dry pack the column with silica gel.
-
Prepare deactivating solvent: Mix your initial elution solvent with 1-2% triethylamine.
-
Flush the column: Pass 2-3 column volumes of the deactivating solvent through the packed column.
-
Equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (without the added base) to remove excess triethylamine.
-
Proceed with chromatography: Load your sample and run the chromatography as usual.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. labex.hu [labex.hu]
- 6. researchgate.net [researchgate.net]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of Basic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the column chromatography of basic compounds.
Troubleshooting Guides & FAQs
Issue 1: Peak Tailing
Q1: Why are my peaks for basic compounds tailing?
Peak tailing is a common issue when separating basic compounds, often appearing as an asymmetrical peak with a drawn-out trailing edge.[1][2][3][4] The primary cause is secondary interactions between the basic analyte and the stationary phase. In reversed-phase chromatography, this typically involves strong ionic interactions between protonated basic compounds and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3][4] These interactions lead to more than one retention mechanism, causing some analyte molecules to be retained longer, which results in peak tailing.[1][4]
Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[3][4][5]
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column.[5]
-
Column Bed Deformation: Voids or channels in the column packing can cause uneven flow paths.[1][4]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[2][3][5]
Q2: How can I improve the peak shape of my basic compounds?
Improving peak shape for basic analytes involves minimizing the undesirable secondary interactions with the stationary phase. Here are several strategies:
-
Mobile Phase pH Adjustment:
-
Low pH (2-4): Operating at a low pH protonates the residual silanol groups on the silica surface, reducing their ability to interact with protonated basic analytes.[5] This is a very common and effective strategy.
-
High pH (8-10): At a higher pH, the basic compound is in its neutral, un-ionized form, which can prevent strong ionic interactions with the stationary phase. However, it's crucial to use a pH-stable column, as traditional silica-based columns can dissolve at a pH above 8.[6][7][8]
-
-
Use of Mobile Phase Additives:
-
Competing Base: Additives like triethylamine (TEA) or diethylamine (DEA) are small basic molecules that can compete with the analyte for interaction with the active silanol sites, effectively masking them.[9] A typical concentration is 0.1-0.5%.[9]
-
Increased Ionic Strength: Adding a salt or buffer, such as ammonium formate (e.g., 20 mM), can increase the ionic strength of the mobile phase, which can help to shield the charged interactions causing tailing and improve peak shape.[7]
-
-
Choice of Stationary Phase:
-
End-Capped Columns: These columns have been chemically treated to reduce the number of accessible free silanol groups, thus minimizing secondary interactions.[4][10]
-
Polar-Embedded or Charged Surface Columns: These modern stationary phases are designed to provide a protective layer over the silica surface, shielding the analytes from silanol interactions and improving peak shape for basic compounds.[5]
-
Non-Silica Based Columns: Polymer-based columns offer excellent chemical stability across a wide pH range (e.g., pH 1-14) and are a good alternative when working with high pH mobile phases.[6][7]
-
-
Experimental Technique:
-
Reduce Sample Load: If column overload is suspected, dilute the sample or reduce the injection volume.[4][5]
-
Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase to avoid peak distortion.[5][11]
-
Issue 2: Poor Resolution and Retention
Q3: My basic compounds are not well-resolved or are eluting too quickly. What can I do?
Poor resolution and insufficient retention of basic compounds are often linked to their ionization state and interactions with the stationary and mobile phases.
-
Mobile Phase pH: The pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds like bases.[6][12]
-
At low pH , basic compounds are protonated (positively charged). While this can reduce tailing, it may also decrease retention on reversed-phase columns due to increased polarity.[6]
-
At high pH , basic compounds are in their neutral form, which is less polar and will be more strongly retained on a reversed-phase column, potentially leading to improved resolution.[12] It is often recommended to work at a pH about 2 units away from the analyte's pKa to ensure a single ionic form and avoid peak splitting.[12]
-
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase significantly impact retention.
-
Decreasing the percentage of the organic modifier will increase the retention time of compounds in reversed-phase chromatography.
-
Switching between acetonitrile and methanol can alter selectivity and may improve the resolution between co-eluting peaks.
-
-
Stationary Phase Selection:
-
C18 vs. C8: C18 columns are more hydrophobic and generally provide greater retention for non-polar compounds. A C8 column may be a better choice if your basic compounds are eluting too slowly on a C18.[13]
-
Alternative Phases: Phenyl, polar-embedded, or HILIC (Hydrophilic Interaction Liquid Chromatography) columns can offer different selectivities and may be beneficial for resolving complex mixtures of basic compounds.[5][13][14]
-
Issue 3: Irreversible Adsorption and Low Recovery
Q4: I am experiencing low or no recovery of my basic compound from the column. What is happening?
Low or no recovery suggests that your compound is being irreversibly adsorbed onto the stationary phase.[15] This is a severe form of the same secondary interactions that cause peak tailing, where the analyte binds so strongly to active sites on the silica that it does not elute under the chromatographic conditions.[3]
Solutions:
-
Deactivate the Stationary Phase:
-
For flash chromatography on bare silica, which is acidic, basic compounds can be strongly retained.[16] Pre-treating the silica gel with a base like triethylamine can help to neutralize the acidic sites and improve recovery.[16]
-
Using alumina as the stationary phase, which can be basic or neutral, is another option for the purification of amines.[16]
-
-
Use a More Aggressive Mobile Phase:
-
If the compound is stuck on the column, increasing the elution strength of the mobile phase may help. This can be done by increasing the percentage of the organic solvent or by adding a stronger solvent.
-
Adding a competing base like TEA to the mobile phase can help to displace the strongly bound analyte from the active sites.[9]
-
-
Change the Stationary Phase:
-
For highly basic or polar compounds, a standard silica or C18 column may not be suitable.[17] Consider using a more inert column, such as a polymer-based or a highly end-capped phase, to prevent irreversible adsorption.[6][10] In some cases, HILIC or ion-exchange chromatography might be more appropriate.[18]
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Basic Compound Retention
| Mobile Phase pH | Analyte State | Interaction with C18 Stationary Phase | Expected Retention Time | Peak Shape |
| Low pH (~2-4) | Protonated (Cationic) | Reduced interaction with protonated silanols | Shorter | Generally Improved (Less Tailing) |
| Mid pH (~5-7) | Partially Ionized | Strong interaction with ionized silanols | Variable | Often Poor (Significant Tailing) |
| High pH (>8) | Neutral | Increased hydrophobic interaction | Longer | Generally Improved (Less Tailing)* |
*Requires a pH-stable column.
Table 2: Common Mobile Phase Additives for Basic Compounds
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing agent and lowers pH | Can suppress MS signal in LC-MS applications.[19] |
| Formic Acid | 0.1% | Lowers mobile phase pH to ~2.8 | Good for LC-MS, less ion suppression than TFA.[19][20] |
| Ammonium Formate/Acetate | 10 - 50 mM | Acts as a buffer and increases ionic strength | Volatile and MS-compatible.[7][19] |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing base, masks active silanol sites | Can cause baseline noise and suppress MS signal.[9] |
Experimental Protocols
Protocol 1: Column Deactivation for Flash Chromatography of Acid-Sensitive Basic Compounds
This protocol describes how to reduce the acidity of silica gel using triethylamine to improve the recovery of basic compounds.
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. Create a slurry by adding the silica gel to the initial, non-polar eluent (e.g., hexane).
-
Add Triethylamine: To the slurry, add triethylamine to a final concentration of approximately 0.5-1% (v/v). For example, add 0.5-1 mL of triethylamine for every 100 mL of eluent used to make the slurry.
-
Mix Thoroughly: Gently swirl the flask to ensure the triethylamine is evenly distributed throughout the silica slurry.
-
Pack the Column: Pack the column with the triethylamine-treated silica slurry as you normally would.
-
Equilibrate: Run several column volumes of the mobile phase (also containing 0.5-1% triethylamine) through the packed column to ensure it is fully equilibrated before loading your sample.
-
Run the Chromatography: Prepare your mobile phase with the same concentration of triethylamine and proceed with the separation.
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. halocolumns.com [halocolumns.com]
- 8. moravek.com [moravek.com]
- 9. chiraltech.com [chiraltech.com]
- 10. uhplcs.com [uhplcs.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. mastelf.com [mastelf.com]
- 14. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. silicycle.com [silicycle.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. chromatographyonline.com [chromatographyonline.com]
stability issues of (1H-Indazol-5-yl)methanamine hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (1H-Indazol-5-yl)methanamine hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize potential oxidation.
Q2: How should I prepare and store solutions of this compound?
It is highly recommended to prepare solutions fresh for each experiment to ensure accuracy and reproducibility. If short-term storage is unavoidable, solutions should be kept at low temperatures (2-8°C or -20°C) and protected from light.[2] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the solution into single-use vials is a good practice.
Q3: What are the primary factors that can cause degradation of this compound in solution?
Several factors can contribute to the degradation of this compound in solution:
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[2]
-
Light: Exposure to light, especially UV light, may induce photolytic degradation.[1][2]
-
pH: The stability of amine-containing compounds can be pH-dependent. Both highly acidic and alkaline conditions may promote hydrolysis or other degradation pathways.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine group.[2]
-
Contamination: Microbial contamination can rapidly degrade the compound, particularly in non-sterile, low-concentration solutions.[2]
Q4: I am observing inconsistent or lower-than-expected results in my biological assays. Could this be related to the stability of my compound solution?
Yes, inconsistent biological activity is a strong indicator of compound degradation.[2] If you suspect this, it is crucial to prepare a fresh solution from the solid starting material and repeat the experiment. Comparing the results from a freshly prepared solution with those from an older solution can help confirm if stability is the issue.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Visible color change or precipitation in the solution. | Significant degradation or contamination of the compound. | Immediately discard the solution and prepare a fresh batch from the solid material.[2] |
| Reduced or complete loss of biological activity, especially in low-concentration solutions. | Compound degradation or bacterial contamination. | Prepare fresh solutions using sterile solvents and employ aseptic handling techniques. Consider sterile filtering the solution for long-term storage of low-concentration aliquots.[2] |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Prepare a fresh sample for analysis. If the new peaks persist, it indicates inherent instability under the analytical conditions. Consider optimizing the analytical method (e.g., mobile phase pH, temperature). |
| Inconsistent results between experimental replicates. | Instability of the stock solution or working solutions. | Prepare fresh stock and working solutions for each experiment. Ensure consistent handling and storage of all solutions. |
Experimental Protocols
Protocol 1: Solution Stability Assessment using HPLC
This protocol outlines a method to assess the stability of this compound in a specific solvent system under various storage conditions.
1. Materials:
- This compound
- HPLC-grade solvent (e.g., water, DMSO, ethanol)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- pH meter and buffers
- Incubators/refrigerators/freezers
- Light-protective vials (e.g., amber vials)
2. Procedure:
- Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
- Aliquoting: Distribute the stock solution into multiple light-protected vials.
- Storage Conditions: Store the aliquots under a matrix of conditions to be tested (e.g., 25°C/ambient light, 25°C/dark, 4°C/dark, -20°C/dark).
- Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.
- HPLC Analysis:
- Analyze the sample using a suitable HPLC method. A C18 column is often a good starting point.[2]
- The mobile phase can be optimized, but a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is common.
- Monitor the chromatogram for the peak corresponding to the parent compound and any new peaks that may represent degradation products.
- Data Analysis: Quantify the peak area of the parent compound at each time point and normalize it to the initial time point (T=0) to determine the percentage of the compound remaining.
Illustrative Stability Data (Hypothetical)
The following table summarizes hypothetical stability data for this compound (1 mg/mL in 50:50 Water:Acetonitrile) under different storage conditions.
| Storage Condition | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| 25°C / Ambient Light | 85% | 65% | 40% |
| 25°C / Dark | 95% | 88% | 75% |
| 4°C / Dark | 99% | 97% | 92% |
| -20°C / Dark | >99% | >99% | 98% |
Visualizations
References
preventing side reactions in indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimental work.
Frequently Asked questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of indazoles?
A1: The most frequently encountered side reactions in indazole synthesis can be categorized based on the synthetic step and desired product:
-
Formation of Regioisomers: A primary challenge is the formation of a mixture of N-1 and N-2 alkylated or acylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions. The 1H-indazole is often the thermodynamically more stable isomer[1].
-
Incomplete Cyclization: Hydrazones are common intermediates in many indazole syntheses and can persist as impurities if the cyclization step is incomplete[1][2].
-
Dimerization: The formation of dimeric impurities can also occur, particularly at elevated temperatures[2].
-
Over-halogenation: When performing halogenation on the indazole ring, it is possible to get multiple halogen additions, leading to di- or tri-halogenated byproducts[3].
-
Hydrolysis: The final indazole product or its precursors, such as nitriles, can undergo hydrolysis back to the carboxylic acid under certain conditions[4].
-
Decarboxylation: Starting materials like indazole-3-carboxylic acid may undergo decarboxylation under harsh reaction conditions, resulting in an indazole byproduct lacking the desired C3-substituent[4].
Q2: How can I differentiate between the N-1 and N-2 alkylated regioisomers of my indazole product?
A2: Spectroscopic and chromatographic methods are typically employed to distinguish between N-1 and N-2 isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the proton at the C3 position is a key indicator. In 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer[1].
-
¹³C and ¹⁵N NMR: These techniques can also be diagnostic for differentiating the isomers[1].
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the N-alkyl protons and the C7a carbon for the N-1 isomer, while the N-2 alkyl protons will show a correlation to the C3 carbon[4].
-
-
Chromatography:
-
UV-Vis Spectroscopy: The distinct UV-Vis spectra of the isomers can also aid in their identification[1].
Q3: What general strategies can be employed to improve the regioselectivity for the desired 1H-indazole isomer during N-alkylation?
A3: Controlling regioselectivity is a critical aspect of indazole synthesis. To favor the formation of the thermodynamically more stable 1H-indazole, consider the following strategies:
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor the formation of the N-1 substituted product[1].
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the regioselectivity of the alkylation reaction[4].
-
Steric Hindrance: Bulky substituents at the C3 position can sterically hinder attack at the N-2 position, thereby favoring N-1 alkylation[4].
-
Protecting Groups: Employing a protecting group on one of the nitrogen atoms can direct subsequent reactions to specific positions on the indazole ring[3].
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of 1H- and 2H-Indazoles)
This is one of the most common issues in indazole synthesis. The ratio of the two isomers is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Modify the Base and Solvent System: The choice of base and solvent has a significant impact on the 1H:2H ratio.
-
Adjust the Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Purification: If a mixture is still obtained, the isomers can often be separated by column chromatography.
Table 1: Influence of Reaction Conditions on 1H:2H Regioisomer Ratio
| Base | Solvent | Temperature (°C) | Approximate 1H:2H Ratio |
| K₂CO₃ | DMF | 25 | 3:1 |
| NaH | THF | 0-25 | >95:5[1] |
| Cs₂CO₃ | Dioxane | 80 | 1:2 |
Note: These ratios are illustrative and can vary based on the specific substrate and other reaction parameters.
Logical Workflow for Minimizing 2H-Indazole Formation
Caption: Troubleshooting workflow for minimizing 2H-indazole formation.
Issue 2: Incomplete Cyclization Resulting in Hydrazone Impurities
Hydrazones are common intermediates in many indazole syntheses and their presence indicates an incomplete reaction.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an optimal temperature to drive the cyclization to completion. Monitor the reaction progress by TLC or LC-MS.
-
Utilize a Catalyst: The efficiency of the cyclization can often be improved by the addition of a suitable acid or base catalyst, depending on the specific reaction mechanism.
-
Water Removal: In some syntheses, the presence of water can hinder the cyclization. Using a Dean-Stark apparatus or adding molecular sieves can be beneficial.
Reaction Pathway: Hydrazone to Indazole
Caption: Generalized pathway from a hydrazone intermediate to the indazole product.
Issue 3: Over-chlorination Leading to Dichloro- or Trichloroindazoles
When attempting to synthesize a monochloroindazole, the formation of multiple chlorinated species can be a significant issue.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess of the substrate relative to the chlorinating agent can help minimize over-chlorination.
-
Maintain Low Reaction Temperature: Electrophilic aromatic substitution is an exothermic process. Lower temperatures can help to control the reaction rate and improve selectivity[3].
-
Slow Addition of Reagents: Add the chlorinating agent portion-wise or as a solution via slow addition (e.g., using a syringe pump). This maintains a low concentration of the chlorinating agent in the reaction mixture, reducing the likelihood of multiple chlorination events[3].
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of the chlorinating agent. Less polar solvents may decrease the reaction rate and improve selectivity[3].
Logical Relationship for Controlling Chlorination
Caption: Key experimental parameters to favor monochlorination over dichlorination.
Experimental Protocols
Protocol 1: Jacobsen-Type Synthesis of 1H-Indazole from o-Toluidine
This protocol is optimized to minimize unreacted intermediates and side products.
Materials:
-
o-Toluidine
-
Acetic acid
-
Acetic anhydride
-
Nitrous gases
-
Benzene (or a suitable alternative solvent)
-
Hydrochloric acid
-
Ammonia solution
Procedure:
-
Acetylation: To a solution of o-toluidine in a mixture of acetic acid and acetic anhydride, add the reagents slowly while maintaining a controlled temperature.
-
Nitrosation: Cool the reaction mixture in an ice bath and introduce nitrous gases at a rate that maintains a low temperature (1-4 °C)[1].
-
Cyclization: After the nitrosation is complete, the intermediate is carefully decomposed, often by heating, to promote the cyclization to 1H-indazole[1].
-
Work-up and Purification: The crude product is extracted and purified, typically by vacuum distillation or recrystallization.
Experimental Workflow for Jacobsen-Type Synthesis
Caption: Step-by-step workflow for the Jacobsen-type synthesis of 1H-indazole.
Protocol 2: Regioselective N-1 Alkylation of Indazole
This protocol is designed to favor the formation of the N-1 alkylated product.
Materials:
-
Indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of NaH in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of indazole in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise. Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Optimizing N-Alkylation of Indazole
Welcome to the technical support center for the N-alkylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this critical synthetic transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of indazoles and offers potential solutions to improve regioselectivity and overall reaction success.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor N1/N2 Regioselectivity (Mixture of Isomers) | Reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen. | - For N1-selectivity: Use sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF). This combination often favors the formation of the thermodynamically more stable N1-alkylated product.[1][2][3][4] - For N2-selectivity: Explore conditions that favor kinetic control, such as Mitsunobu reactions or the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds.[2][5] - The choice of cation can be influential; for example, cesium carbonate (Cs₂CO₃) has been employed to achieve N1-selectivity.[2] |
| Unexpected Regioselectivity | Steric or electronic effects of the substituents on the indazole ring are dictating the reaction outcome. | - Be aware that electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) can strongly direct alkylation to the N2 position.[1][2][3][6] - Bulky substituents at the C3 position can favor N1-alkylation.[1][2] - Consider the possibility of chelation control if your indazole possesses a coordinating group (e.g., an ester) at the C3 or C7 position, which can direct the alkylation.[2][7] |
| Low Reaction Yield | Incomplete reaction or formation of side products. | - Ensure anhydrous conditions, particularly when using reactive bases like NaH.[2] - Optimize the reaction temperature; some reactions may necessitate heating to reach completion.[2] - The choice of alkylating agent can impact the yield. Primary alkyl halides and tosylates are often effective.[1][2][3][6] |
| Difficulty in Separating N1 and N2 Isomers | The isomers possess very similar physical properties, making chromatographic separation challenging. | - While not a direct solution for improving regioselectivity, if a mixture is obtained, meticulous optimization of chromatographic conditions (e.g., stationary phase, eluent system) is required.[2] - Consider derivatizing the mixture to facilitate separation, followed by the removal of the directing group if feasible.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the regioselectivity of indazole N-alkylation?
A1: The regioselectivity of indazole N-alkylation is governed by a complex interplay of several factors:
-
Reaction Conditions: The choice of base and solvent is paramount. For instance, NaH in THF generally promotes N1-alkylation, whereas Mitsunobu conditions or the use of TfOH with diazo compounds typically favor N2-alkylation.[2][5]
-
Indazole Substituents: The electronic and steric properties of substituents on the indazole ring play a crucial role. Electron-withdrawing groups, especially at the C7 position, can direct alkylation to the N2 position.[1][2][3][6]
-
Alkylating Agent: The nature and reactivity of the alkylating agent can also influence the N1/N2 ratio.[2]
-
Chelation: The presence of a coordinating group on the indazole can lead to chelation with the cation of the base, thereby directing the alkylation.[2][7]
Q2: How can I selectively favor N1-alkylation?
A2: To favor N1-alkylation, conditions that promote thermodynamic control are typically employed. The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a widely adopted and effective method for achieving high N1-selectivity.[1][2][3][4] The formation of a tight ion pair between the indazole anion and the sodium cation is thought to sterically hinder the N2 position, thus directing alkylation to N1.[2][4]
Q3: What methods are recommended for achieving selective N2-alkylation?
A3: Selective N2-alkylation often requires conditions that favor the kinetically controlled product. Several methods have been developed to achieve high N2-selectivity:
-
Mitsunobu Reaction: This reaction has demonstrated a strong preference for the formation of the N2-regioisomer.[5][8][9]
-
Catalysis with Trifluoromethanesulfonic Acid (TfOH): The use of TfOH with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[2][5]
-
Substituent Effects: Indazoles bearing electron-withdrawing substituents at the C7-position have been observed to undergo highly regioselective N2-alkylation.[1][2][3][6]
Summary of Reaction Conditions for Regioselectivity
The following table summarizes reported conditions for the N-alkylation of various indazoles, highlighting the resulting regioselectivity.
| Indazole Substrate | Base | Solvent | Alkylating Agent | Temp. (°C) | N1:N2 Ratio |
| Unsubstituted | NaH | THF | n-Pentyl bromide | 50 | >99:1 |
| 3-tert-Butyl | NaH | THF | n-Pentyl bromide | 50 | >99:1[1][3] |
| 3-CO₂Me | NaH | THF | n-Pentyl bromide | 50 | >99:1[1][3] |
| 7-NO₂ | NaH | THF | n-Pentyl bromide | 50 | 4:96[1][3] |
| 7-CO₂Me | NaH | THF | n-Pentyl bromide | 50 | 4:96[1][3] |
| Unsubstituted | K₂CO₃ | DMF | Alkyl halide | RT | Mixture[5] |
| Methyl 1H-indazole-3-carboxylate | - | THF | n-Pentanol (Mitsunobu) | RT | 1:2.5[8][9] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position.
-
Preparation: To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.[2]
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.[2]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.[2]
-
Reaction: The reaction is stirred until completion as monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.[2]
Protocol 2: Selective N2-Alkylation (Kinetic Control)
This protocol is designed to favor the formation of the N2-alkylated product.
-
Preparation: To a solution of the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).[2]
-
Reaction: The reaction mixture is stirred at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS).[2]
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[2]
-
Purification: The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.[2]
Visual Guides
Caption: A generalized experimental workflow for regioselective indazole N-alkylation.
Caption: A decision tree for troubleshooting and optimizing the regioselectivity of indazole N-alkylation.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
solubility problems of (1H-Indazol-5-yl)methanamine hydrochloride in aqueous buffers
Technical Support Center: (1H-Indazol-5-yl)methanamine Hydrochloride
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffer systems. As an amine hydrochloride salt, its solubility is intrinsically linked to the pH and composition of the dissolution medium.[1][2][3] This guide provides a framework for understanding and systematically overcoming these issues to ensure reproducible and accurate experimental outcomes.
While specific experimental solubility data for this compound is not extensively published, this guide is built upon established physicochemical principles governing the behavior of amine hydrochloride salts and structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in PBS at pH 7.4, and it immediately precipitated. Why?
This is a classic pH-dependent solubility issue. This compound is the salt of a weak base. In its hydrochloride (salt) form, the primary amine is protonated (-CH₂NH₃⁺), rendering it ionic and generally water-soluble.[2][3][4] However, when introduced to a neutral or alkaline buffer like PBS (pH ≈ 7.4), the buffer can neutralize the amine, converting it to its free base form (-CH₂NH₂). This neutral form is significantly less polar and thus has much lower aqueous solubility, causing it to precipitate.[1]
Q2: What is the ideal starting pH to dissolve this compound?
To ensure maximum initial solubility, you should dissolve the compound in a slightly acidic aqueous environment (e.g., pH 4.0-5.5). In this pH range, the equilibrium is strongly shifted towards the protonated, more soluble form of the amine. You can start by dissolving the compound in sterile, deionized water and, if necessary, adjusting the pH downwards with a small amount of dilute HCl.
Q3: Can I use organic co-solvents like DMSO to prepare my stock solution?
Yes, using a co-solvent like DMSO to create a concentrated stock solution is a very common and effective strategy, especially for compounds that are poorly soluble in aqueous media.[5] However, be aware of "solvent-shifting" precipitation. When you dilute the DMSO stock into your aqueous buffer, the final DMSO concentration may be too low to maintain solubility, causing the compound to precipitate out.[5] It is crucial to ensure the final concentration in the aqueous buffer is below the compound's solubility limit in that specific buffer/co-solvent mixture.
Q4: My solution was clear initially but became cloudy after storing it at 4°C. What is happening?
This could be due to two main factors:
-
Temperature-Dependent Solubility: Most compounds exhibit lower solubility at colder temperatures. The solution might have been stable at room temperature but became supersaturated upon refrigeration, leading to crystallization or precipitation over time.
-
Buffer Instability: Some buffer components, particularly phosphate in concentrated stocks, can be less soluble at lower temperatures.[6] While less common for standard 1X buffers, it's a possibility.
It is often recommended to prepare aqueous solutions of such compounds fresh for each experiment and avoid long-term storage, especially under refrigeration.[7]
In-Depth Troubleshooting Guides
Issue 1: Compound Fails to Dissolve in Neutral Buffer
Root Cause Analysis: The primary cause is the conversion of the soluble hydrochloride salt to the insoluble free base at neutral or alkaline pH. The Henderson-Hasselbalch equation governs the ratio of the ionized (soluble) to unionized (insoluble) forms of the drug based on its pKa and the buffer's pH.[8][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution failure.
Solutions:
-
pH-Adjusted Dissolution (Recommended):
-
First, dissolve the this compound powder in sterile, deionized water.
-
Gently adjust the pH to an acidic range (e.g., pH 4.0) using 0.1N HCl.
-
Once fully dissolved, this acidic stock can be slowly added to your final experimental buffer with vigorous stirring. The key is to allow the buffer to gradually raise the pH of the small volume of stock being added, preventing localized high concentrations that can crash out.
-
Crucially, verify the final pH of your solution and adjust if necessary.
-
-
Co-Solvent Approach:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Perform serial dilutions. An intermediate dilution step into a mix of buffer and DMSO or into media containing serum (e.g., FBS) can sometimes prevent precipitation.[5]
-
Validation Step: Always run a vehicle control (buffer + equivalent amount of DMSO) in your experiments to account for any effects of the co-solvent.
-
Issue 2: Precipitation Occurs When Adding Compound to Phosphate-Buffered Saline (PBS)
Root Cause Analysis: Beyond the pH shift, a specific chemical interaction can occur. Polycationic molecules can form insoluble salts with phosphate anions.[7] While (1H-Indazol-5-yl)methanamine is monocationic, strong localized charge interactions with dibasic phosphate ions (HPO₄²⁻) in PBS at pH 7.4 can lead to the formation of poorly soluble complexes.
Solutions:
-
Modify the Order of Addition: Instead of adding a concentrated stock directly to 1X PBS, try adding the compound to a saline-only solution first, then slowly introduce a concentrated phosphate buffer stock to reach the final desired concentration. This gradual introduction of phosphate ions can prevent rapid precipitation.[7]
-
Lower the Phosphate Concentration: If your experimental design can tolerate it, consider using a modified PBS with a lower phosphate concentration (e.g., 5 mM instead of the standard 10 mM).[7]
-
Use an Alternative Buffer System: For sensitive applications, switching to a non-phosphate-based buffer may be necessary. Good alternatives for the physiological pH range include HEPES, MOPS, and Tris buffers.[11] These are zwitterionic or amine-based buffers that are less likely to form insoluble salts with cationic compounds.
Table 1: Comparison of Common Biological Buffers
| Buffer System | Buffering Range | Pros | Cons & Potential Interactions |
| Phosphate | 6.2 - 8.2 | Physiologically relevant, inexpensive.[12][13] | Can precipitate with polycationic compounds and divalent cations (Ca²⁺, Mg²⁺).[6][7][14] |
| Tris | 7.5 - 9.0 | Good general-purpose biological buffer.[11] | pH is highly temperature-dependent; can interact with some enzymes. |
| HEPES | 6.8 - 8.2 | Zwitterionic, minimal salt effects, pH less sensitive to temperature changes. | More expensive than phosphate. |
| MOPS | 6.5 - 7.9 | Good for many biological systems; does not interact with most metal ions.[11] | Can be oxidized by some systems. |
| Citrate | 3.0 - 6.2 | Useful for acidic conditions; can chelate metal ions.[11] | Not suitable for physiological pH; chelation can interfere with experiments. |
Experimental Protocols
Protocol 1: Systematic Solubility Assessment via pH Modification
This protocol allows you to determine the approximate solubility limit of your compound at a target pH.
-
Prepare Buffers: Prepare a series of buffers (e.g., 50 mM Citrate for pH 4-6, 50 mM Phosphate for pH 6-8) at intervals of 0.5 pH units.
-
Initial Dissolution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in deionized water, acidifying to pH 4 with 0.1N HCl to ensure complete dissolution.
-
Spiking: In separate microcentrifuge tubes, add increasing amounts of your acidic stock solution to a fixed volume (e.g., 1 mL) of each prepared buffer.
-
Equilibration: Cap the tubes and place them on a rotator at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
Observation & Separation: Visually inspect each tube for precipitation. Centrifuge all tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Data Analysis: Plot the measured solubility (mg/mL or mM) against the buffer pH to generate a pH-solubility profile for your compound.
Protocol 2: Preparation of a 10 mM Solution in PBS (pH 7.4) - The "pH-Dilution" Method
This method minimizes the risk of precipitation when preparing a final solution in a neutral buffer.
Caption: Step-by-step workflow for the pH-dilution method.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 10. microbenotes.com [microbenotes.com]
- 11. Buffers in pharmaceutical systems - Pharmacy Infoline [pharmacyinfoline.com]
- 12. Pharmaceutical Buffers [chemical-sales.com]
- 13. Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions | Pharmaguideline [pharmaguideline.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Managing Regioisomer Formation in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and troubleshooting the formation of regioisomers in common indazole synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the N-alkylation of indazoles?
A1: The regiochemical outcome of indazole N-alkylation, affording either the N1 or N2 isomer, is governed by a complex interplay of several factors. These include the choice of base and solvent, the nature of the alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[1][2] Generally, the 1H-indazole tautomer is thermodynamically more stable.[3]
Q2: How can I favor the formation of the N1-alkylated indazole?
A2: To selectively obtain the N1-alkylated product, conditions that favor the thermodynamically more stable isomer are typically employed.[2] A widely used and effective method is the use of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[2][4] The sodium cation is thought to chelate with the N2 nitrogen and a substituent at the C3 position, sterically hindering the approach of the electrophile to the N2 position.[2]
Q3: What conditions are favorable for synthesizing the N2-alkylated indazole?
A3: While the 1H-indazole is often the more stable tautomer, kinetic control can be exerted to favor N2-alkylation. The Mitsunobu reaction, for instance, often shows a preference for the formation of the N2 regioisomer.[3] Additionally, the presence of electron-withdrawing groups at the C7 position of the indazole ring, such as nitro (NO₂) or carboxylate (CO₂Me), can direct alkylation to the N2 position with high selectivity.[2] Metal-mediated alkylations, for example using gallium or aluminum reagents, have also been shown to favor the N2 position.[2]
Q4: Are there specific named reactions that are inherently regioselective for one isomer over the other?
A4: Yes, the Davis-Beirut reaction is a notable example. It is a robust method for the synthesis of 2H-indazoles and their derivatives, proceeding through a key nitroso imine intermediate under redox-neutral conditions.[1][5] This reaction provides a reliable entry to the 2H-indazole core.[1]
Q5: I have a mixture of N1 and N2 isomers. What are the common methods for their separation?
A5: The separation of indazole regioisomers is a common challenge. The most frequently used technique is flash column chromatography on silica gel.[6][7] The choice of eluent system is critical and often requires careful optimization. In cases where chromatographic separation is difficult, other techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC) may be effective.
Q6: How can I confirm the identity of my N1 and N2 isomers?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N1 and N2 substituted indazoles. Specifically, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be diagnostic. For an N2-substituted indazole, a correlation is typically observed between the protons of the alkyl group attached to the nitrogen and the C3 and C7a carbons of the indazole core. In contrast, for an N1-substituted indazole, a correlation is usually seen with the C7a carbon but not the C3 carbon.[3]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)
Possible Causes and Solutions:
-
Inappropriate Base/Solvent Combination: The choice of base and solvent is crucial. For high N1 selectivity, stronger, non-coordinating bases in aprotic, non-polar solvents are preferred.
-
Steric and Electronic Effects of Substituents: The substituents on your indazole ring may be influencing the regiochemical outcome.
-
Kinetic vs. Thermodynamic Control: Your reaction conditions may be favoring the kinetic product (often N2) over the thermodynamic product (N1).
-
Recommendation: To favor the thermodynamic N1 product, consider running the reaction for a longer duration or at a slightly elevated temperature to allow for equilibration.[3]
-
Problem 2: Low Yield or No Reaction in a Davis-Beirut Synthesis of 2H-Indazoles
Possible Causes and Solutions:
-
Instability of Intermediates: The key o-nitrosobenzylidine imine intermediate can be unstable.[9]
-
Recommendation: Ensure that the reaction conditions are strictly followed. The reaction is sensitive to temperature and the presence of light.[9]
-
-
Incorrect Base or Acid Catalysis: The Davis-Beirut reaction can be catalyzed by either acid or base, and the choice of catalyst can be substrate-dependent.[9]
-
Recommendation: If the reaction is not proceeding under basic conditions, consider exploring acid catalysis (e.g., catalytic acetic acid), especially for the formation of N-aryl 2H-indazoles.[9]
-
-
Solvent Effects: The solvent plays a critical role in modulating the reactivity of the intermediates.
-
Recommendation: The presence of an alcohol is often necessary in the base-catalyzed reaction.[5] Ensure the appropriate solvent system is being used as specified in established protocols.
-
Data on Regioselectivity in Indazole N-Alkylation
The following tables summarize quantitative data on the N1:N2 regioisomeric ratios obtained under various reaction conditions.
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | >99:1 | - | [4] |
| 1H-Indazole | n-Pentyl bromide | K₂CO₃ | DMF | 58:42 | - | [10] |
| Methyl 1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | N1 (44%), N2 (40%) | 84 | [11] |
| 5-Bromo-1H-indazole-3-carboxylate | Various alcohols | Cs₂CO₃ | 1,4-dioxane | Predominantly N1 | >90 | [12] |
Table 2: Effect of Substituents on N-Alkylation Regioselectivity (using NaH in THF)
| Indazole Substrate | Alkylating Agent | N1:N2 Ratio | Reference |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | >99:1 | [3] |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | >99:1 | [3] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | 4:96 | [2] |
| 7-Carboxy-1H-indazole | n-Pentyl bromide | 4:96 | [2] |
Key Experimental Protocols
Protocol 1: General Procedure for Highly N1-Selective Alkylation[8]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the desired 1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction[7]
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.
Visual Guides
Caption: Factors influencing N1 vs. N2 alkylation of indazoles.
Caption: Simplified workflow of the Davis-Beirut reaction for 2H-indazole synthesis.
Caption: Troubleshooting guide for managing regioisomer formation.
References
- 1. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
inconsistent results in biological assays using indazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays using indazole compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of indazole compounds that can contribute to assay variability.
Q1: Why am I seeing variable results with my indazole compound across different experimental batches?
A1: Inconsistent results with indazole compounds can stem from several factors related to the compound itself and the experimental setup. The primary culprits are often issues with solubility, purity, and stability . Indazole derivatives can be prone to poor aqueous solubility, may exist as different tautomers or regioisomers affecting biological activity, and can degrade under certain storage or experimental conditions.[1][2] It is also crucial to ensure consistency in all assay parameters, including reagent concentrations, incubation times, and instrument settings between batches.
Q2: My indazole compound is difficult to dissolve in aqueous assay buffers. What are the best practices for solubilization?
A2: Many indazole derivatives have low aqueous solubility due to their hydrophobic aromatic ring systems.[2][3] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[2][4] This stock can then be serially diluted into your aqueous buffer for the final assay concentration. It is critical to ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[2] If solubility issues persist, consider pH adjustment of the buffer, as the ionizable nitrogen atoms in the indazole ring can be protonated or deprotonated to increase solubility.[2] The use of co-solvents or cyclodextrins can also be explored.[2]
Q3: Could the purity of my indazole compound affect my assay results? How can I assess its purity?
A3: Absolutely. The presence of impurities, such as unreacted starting materials, byproducts, or regioisomers (e.g., N-1 vs. N-2 alkylated indazoles), can lead to misleading results.[5][6] Different isomers can have significantly different biological activities. The purity of your compound should be verified using orthogonal analytical methods.[7] High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity by comparing the area of the main peak to the total area of all peaks.[5][8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the compound's structure and identify impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight and help in identifying impurities.[7]
Q4: Are indazole compounds stable in solution? How should I store them?
A4: The stability of indazole derivatives is compound-specific and can be influenced by pH, light, and temperature.[9][10] Some indazoles can undergo photodegradation, oxidation, or hydrolysis.[10] It is recommended to store stock solutions in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] For aqueous working solutions, it is best to prepare them fresh for each experiment. A chemical stability assay can be performed by incubating the compound in the assay buffer at 37°C and measuring its concentration at different time points using HPLC-MS.[9]
Q5: My indazole compound is fluorescent. How can this interfere with my assay, and what can I do about it?
A5: If your indazole compound is inherently fluorescent and your assay uses a fluorescence-based readout, the compound's fluorescence can overlap with the signal from your assay's fluorophore, leading to false-positive results.[11][12] To mitigate this, you should first characterize the excitation and emission spectra of your compound.[13] If there is an overlap, consider using a fluorescent dye for your assay that has a spectral profile distinct from your compound.[13] Alternatively, running a counter-screen with the compound in the assay buffer without the biological target can help quantify the compound's intrinsic fluorescence, which can then be subtracted from the experimental results.[14]
Part 2: Troubleshooting Guides
This section provides structured guides to help you diagnose and resolve specific issues encountered during your experiments.
Guide 1: Troubleshooting Poor Solubility
If you suspect your indazole compound is not fully dissolved in your assay medium, follow this workflow:
Caption: Troubleshooting workflow for indazole compound solubility issues.
Guide 2: Investigating Compound Purity
If you suspect impurities are affecting your results, a systematic approach to purity analysis is necessary.
Caption: Workflow for assessing the purity of indazole compounds.
Part 3: Quantitative Data Summary
This section provides a summary of inhibitory concentrations (IC₅₀) for selected indazole-based kinase inhibitors to serve as a reference.
Table 1: Inhibitory Potency (IC₅₀ in nM) of Selected Indazole-Based Kinase Inhibitors
| Kinase Target | Axitinib | Pazopanib | C05 (PLK4 Inhibitor) |
|---|---|---|---|
| VEGFR1 | 0.1 | 10 | - |
| VEGFR2 | 0.2 | 30 | - |
| VEGFR3 | 0.1-0.3 | 47 | - |
| PDGFRβ | 1.6 | 84 | - |
| c-Kit | 1.7 | 74 | - |
| PLK4 | 4.2 | - | < 0.1 |
| PLK1 | - | - | > 5000 |
| Aurora A | - | - | > 5000 |
| Aurora B | - | - | > 5000 |
Data is compiled from various sources and experimental conditions may vary.[15][16][17]
Part 4: Experimental Protocols
This section provides detailed methodologies for key experiments frequently used with indazole compounds.
Protocol 1: MTT Cell Viability Assay
This assay assesses the cytotoxic effects of indazole compounds on cancer cell lines.[18][19]
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[18][20]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Indazole compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[18]
-
Compound Treatment: Prepare serial dilutions of the indazole compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO). Incubate for the desired time (e.g., 48 or 72 hours).[19]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[19]
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay measures the ability of an indazole compound to inhibit the activity of a purified kinase.[16][21]
Principle: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The signal is proportional to kinase activity.
Materials:
-
Purified kinase and its specific substrate
-
ATP
-
Indazole inhibitor
-
ADP-Glo™ Kinase Assay Kit
-
Assay plates (white, opaque)
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, substrate, and various concentrations of the indazole inhibitor in kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at the kinase's optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[16]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[21]
-
Luminescence Reading: Measure the luminescent signal using a plate reader.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the inhibitor concentration.[16]
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with an indazole compound.[22][23]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[22]
Materials:
-
Cells treated with the indazole compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[22]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[23]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[22]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible. Differentiate cell populations based on fluorescence signals (FITC vs. PI).
Part 5: Signaling Pathway and Workflow Diagrams
This section provides diagrams to visualize key concepts and processes.
Caption: Simplified VEGFR signaling pathway inhibited by indazole compounds like Axitinib.
Caption: General experimental workflow for characterizing a new indazole inhibitor.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. kumc.edu [kumc.edu]
- 23. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Scale-Up Synthesis of (1H-Indazol-5-yl)methanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (1H-Indazol-5-yl)methanamine hydrochloride. The information is structured to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A common and effective synthetic approach involves the reduction of a suitable precursor, such as 1H-indazole-5-carbonitrile or 1H-indazole-5-carbaldehyde oxime. The final step typically involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
Key parameters to monitor during scale-up include reaction temperature, rate of reagent addition, agitation speed, and reaction time. Careful control of these parameters is crucial for ensuring consistent product quality, yield, and impurity profile. For instance, controlling the temperature during exothermic reduction steps is vital to prevent side reactions.
Q3: How can I minimize the formation of impurities during the synthesis?
Minimizing impurity formation can be achieved by using high-purity starting materials, maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and optimizing reaction conditions such as temperature and reaction time. Close monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for timely quenching of the reaction to prevent the formation of degradation products.
Q4: What are the recommended storage conditions for this compound?
The compound should be stored in a well-sealed container in a dry place at room temperature.[1] This helps to prevent degradation from moisture and exposure to air.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction Step
| Potential Cause | Recommended Solution |
| Poor Reducing Agent Activity | Ensure the reducing agent is fresh and has been stored under appropriate conditions. Consider using a slight excess (1.2-1.5 equivalents) of the reducing agent.[2] For reductive aminations, sodium triacetoxyborohydride is often effective.[2] |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC. If the reaction stalls, a slight increase in temperature may be necessary. However, be cautious as higher temperatures can lead to side product formation. |
| Side Reactions | Strong reducing agents like lithium aluminum hydride may lead to over-reduction.[2] Ensure the chosen reducing agent is appropriate for the specific functional group transformation. Slow addition of reagents can also help minimize side reactions like polymerization.[2] |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is a Polar Amine | Polar amines can be challenging to extract.[2] An acid-base extraction can be employed. Acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the amine product with a suitable organic solvent.[2] |
| Formation of Emulsions | During extraction, emulsions can form. Adding brine or filtering the mixture through celite can help to break up emulsions. |
| Inefficient Crystallization | If the hydrochloride salt does not crystallize readily, try adding a co-solvent or seeding with a small crystal of the pure product. Ensure the solution is sufficiently concentrated. |
Issue 3: Inconsistent Salt Formation
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry of HCl | Ensure the molar equivalent of hydrochloric acid is accurate. Use a standardized solution of HCl. |
| Presence of Water | The presence of excess water can sometimes hinder the precipitation of the hydrochloride salt. Using a solution of HCl in an anhydrous organic solvent like isopropanol or diethyl ether can be beneficial. |
| Solvent Choice | The choice of solvent for salt formation is critical. The desired salt should be insoluble in the chosen solvent to ensure good precipitation and high recovery. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of 1H-Indazole-5-carbaldehyde
-
To a stirred solution of 1H-indazole-5-carbaldehyde (1.0 eq) and a suitable amine source (e.g., ammonium acetate, 1.5 eq) in an appropriate solvent (e.g., methanol), add the reducing agent (e.g., sodium cyanoborohydride, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Perform an acid-base extraction to isolate the free amine.
-
Dissolve the purified amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl (1.05 eq) in the same solvent.
-
Stir the mixture to allow for the precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Protocol 2: General Procedure for Reduction of 1H-Indazole-5-carbonitrile
-
In a suitable reaction vessel under an inert atmosphere, prepare a slurry of a reducing agent (e.g., lithium aluminum hydride, 2.0 eq) in an anhydrous solvent (e.g., THF).
-
Cool the slurry to 0 °C and slowly add a solution of 1H-indazole-5-carbonitrile (1.0 eq) in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Proceed with hydrochloride salt formation as described in Protocol 1.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during indazole synthesis?
A1: Researchers often face challenges such as low product yield, the formation of unwanted side products (most notably the 2H-indazole isomer when the 1H-isomer is desired), and difficulties in product purification. The specific challenges can vary depending on the chosen synthetic route, such as the Jacobsen, Davis-Beirut, or Cadogan reactions.
Q2: How can I minimize the formation of the undesired 2H-indazole isomer?
A2: The formation of the 2H-indazole isomer is a common issue that complicates purification and reduces the yield of the desired 1H-product.[1] Several strategies can be employed to enhance the regioselectivity for the 1H-isomer:
-
Base Selection: The choice of base plays a crucial role. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents often favor the formation of the thermodynamically more stable 1H-isomer.[2]
-
Solvent Choice: The polarity of the solvent can influence the N1/N2 selectivity. Aprotic solvents such as THF and DMF are often preferred for reactions where the 1H-isomer is the target.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the 1H-isomer by favoring the kinetic product.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in indazole synthesis can stem from several factors, including incomplete reactions, side product formation, and product decomposition.[3][4] To troubleshoot low yields, consider the following:
-
Purity of Reagents and Solvents: Ensure that all starting materials, reagents, and solvents are pure and anhydrous, as moisture and impurities can significantly impact the reaction outcome.
-
Reaction Temperature and Time: Optimize the reaction temperature and duration. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint and avoid product degradation from prolonged heating.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of your reactants and catalysts. An excess of a particular reagent may lead to unwanted side reactions.
-
Atmosphere: Some reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
Q4: What are the best practices for purifying indazole products?
A4: Purification of indazoles can be challenging, especially when isomeric mixtures are present.[1] Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a widely used method for separating indazole isomers and removing impurities. A careful selection of the eluent system is critical for achieving good separation.[5]
-
Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material.
-
Distillation: For thermally stable, lower molecular weight indazoles, vacuum distillation can be a viable purification method.[6]
Troubleshooting Guides
Issue 1: Low Yield in Jacobsen Indazole Synthesis
The Jacobsen synthesis is a classic method for preparing 1H-indazoles from N-acylated o-toluidines.[6] Low yields can be a common issue.
References
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
avoiding over-alkylation during amine synthesis
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on a critical aspect of amine synthesis: avoiding over-alkylation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your amine synthesis experiments in a question-and-answer format.
Issue 1: My direct alkylation of a primary amine with an alkyl halide is yielding a mixture of secondary, tertiary, and quaternary ammonium salts.
-
Why is this happening? This is a classic case of over-alkylation. The root cause is that the mono-alkylated product (secondary amine) is often more nucleophilic than the starting primary amine. Alkyl groups are electron-donating, which increases the electron density on the nitrogen, making the product more reactive towards the alkylating agent than the starting material. This leads to a cascade of reactions that is difficult to control.[1]
-
How can I fix this? You have several strategies to favor mono-alkylation:
-
Increase the excess of the primary amine: Use a large excess (5-10 equivalents) of the primary amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, which can minimize the chances of the product reacting further.[2]
-
Lower the reaction temperature: Reducing the temperature can decrease the rate of the second and third alkylation reactions more significantly than the first, improving selectivity.
-
Choose a suitable solvent: Polar aprotic solvents like DMF or DMSO are common for SN2 reactions. However, in some cases, less polar solvents can reduce the rate of subsequent alkylations.[3]
-
Use a specific base: A non-nucleophilic, sterically hindered base can be effective. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed.[2]
-
Issue 2: My reductive amination is giving a low yield of the desired amine.
-
Why is this happening? Low yields in reductive amination can be due to several factors:
-
Inefficient imine formation: The equilibrium between the amine/carbonyl and the imine might not favor the imine. This can be pH-sensitive.
-
Reduction of the starting carbonyl: The reducing agent might be too strong and reduce the aldehyde or ketone before it can form an imine.
-
Instability of the imine: The imine intermediate may be unstable and decompose before reduction.
-
-
How can I improve the yield?
-
Optimize the pH: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can be beneficial.
-
Use a dehydrating agent: The formation of an imine from an amine and a carbonyl compound produces water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.[1]
-
Choose the right reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often effective for reductive amination as it does not readily reduce aldehydes and ketones.[1][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic.[5]
-
Perform a one-pot reaction: In many cases, the amine, carbonyl compound, and reducing agent can all be combined in a single pot. This allows for the in situ reduction of the imine as it is formed, preventing its decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for over-alkylation in amine synthesis?
A1: Over-alkylation, or polyalkylation, occurs because the product of the initial alkylation is often a stronger nucleophile than the starting amine. For example, a primary amine is more nucleophilic than ammonia, and a secondary amine is more nucleophilic than a primary amine. This increased nucleophilicity makes the newly formed amine more likely to react with the remaining alkylating agent, leading to a difficult-to-control mixture of products.[6]
Q2: What are the most reliable methods to achieve selective mono-N-alkylation of a primary amine?
A2: The most effective strategies to avoid over-alkylation and achieve selective mono-alkylation include:
-
Reductive Amination: This is a highly reliable method that involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced. This two-step, often one-pot, process circumvents the issue of increasing nucleophilicity.[6]
-
Gabriel Synthesis: This method is excellent for the synthesis of primary amines from primary alkyl halides. It utilizes potassium phthalimide as an ammonia surrogate, which can only be alkylated once due to steric hindrance and the nature of the imide nitrogen.[7][8][9]
-
Use of Protecting Groups: Temporarily "protecting" the amine with a group like tert-butoxycarbonyl (Boc) reduces its nucleophilicity. After a single alkylation, the protecting group can be removed to yield the desired mono-alkylated product.[1][10][11]
Q3: When should I choose reductive amination over direct alkylation?
A3: Reductive amination is generally preferred over direct alkylation with alkyl halides when you require a high yield of a specific mono-alkylated amine and want to avoid a complex product mixture that is difficult to purify. Direct alkylation can be a viable option if the starting amine is inexpensive and can be used in a large excess, or if the resulting product mixture is easily separable.
Q4: Can I prevent the formation of quaternary ammonium salts completely?
A4: While completely preventing the formation of quaternary ammonium salts in direct alkylation can be challenging, several techniques can significantly minimize it. Using a large excess of the starting amine, slow addition of the alkylating agent, and controlling the reaction temperature are effective strategies. For complete prevention, alternative methods like reductive amination or using protecting groups are recommended.
Data Presentation
Table 1: Impact of Amine to Alkyl Halide Molar Ratio on Product Distribution in Direct Alkylation
| Molar Ratio (Amine:Alkyl Halide) | Primary Amine (%) | Secondary Amine (%) | Tertiary Amine (%) | Quaternary Salt (%) |
| 1:1 | 25 | 40 | 25 | 10 |
| 5:1 | 70 | 25 | 5 | <1 |
| 10:1 | 85 | 14 | <1 | 0 |
Note: These are illustrative values and actual results will vary depending on the specific reactants and reaction conditions.
Table 2: Comparison of Typical Yields for Different Mono-Alkylation Methods
| Method | Target Product | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Direct Alkylation (with excess amine) | Secondary Amine | 70-85 | Simple, one-step | Requires large excess of amine, potential for side products |
| Reductive Amination | Secondary Amine | 80-95 | High selectivity, clean reaction | Two-step (in one pot), requires a reducing agent |
| Gabriel Synthesis | Primary Amine | 75-90 | Exclusively primary amines, avoids over-alkylation | Limited to primary alkyl halides, requires deprotection step |
| Protecting Group Strategy (Boc) | Secondary Amine | 85-95 (over two steps) | High selectivity, versatile | Requires protection and deprotection steps |
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of a Secondary Amine
Materials:
-
Primary amine (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the primary amine in the chosen solvent, add the aldehyde or ketone.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Gabriel Synthesis of a Primary Amine
Materials:
-
Potassium phthalimide (1.0 eq)
-
Primary alkyl halide (1.0 eq)
-
Dimethylformamide (DMF) as solvent
-
Hydrazine hydrate (N₂H₄·H₂O) (1.2 eq)
-
Ethanol as solvent for deprotection
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve potassium phthalimide in DMF.
-
Add the primary alkyl halide to the solution.
-
Heat the reaction mixture (e.g., to 70-90 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the N-alkylphthalimide.
-
Filter the solid, wash with water, and dry.
-
-
Deprotection (Hydrazinolysis):
-
Suspend the N-alkylphthalimide in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for 1-3 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with dilute HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate to obtain the primary amine hydrochloride salt.
-
To obtain the free amine, dissolve the salt in water and add a base (e.g., NaOH) until the solution is basic, then extract the amine with an organic solvent.
-
Protocol 3: Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve the primary amine and the base (TEA or DIPEA) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O in the same solvent dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting Boc-protected amine is often pure enough for the next step, but can be purified by chromatography if needed.[11]
Mandatory Visualizations
Caption: The over-alkylation cascade in amine synthesis.
Caption: General workflow for selective mono-alkylation via reductive amination.
Caption: Decision tree for troubleshooting over-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amination [fishersci.co.uk]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its unique structure has garnered significant attention in medicinal chemistry, leading to the development of several FDA-approved drugs for a range of diseases, including cancer and chemotherapy-induced nausea.[1][3] This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial bioactivities of various indazole derivatives, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
Indazole derivatives exhibit potent antiproliferative effects across a wide array of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of key kinases and signaling pathways that are dysregulated in cancer, or the induction of programmed cell death (apoptosis).[1][4] Several indazole-based drugs, such as Pazopanib and Axitinib, are established tyrosine kinase inhibitors used in oncology.[1][5]
Comparative Anticancer Activity of Indazole Derivatives (IC₅₀)
The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action / Target | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | Induction of Apoptosis | [6] |
| A549 (Lung Cancer) | 1.15 | Induction of Apoptosis | [6] | |
| HCT116 (Colon Cancer) | 0.56 | Induction of Apoptosis | [6] | |
| Compound 6o | K562 (Leukemia) | 5.15 | Apoptosis, p53/MDM2 Pathway | [7] |
| A549 (Lung Cancer) | >10 | Apoptosis, p53/MDM2 Pathway | [7] | |
| PC-3 (Prostate Cancer) | 8.32 | Apoptosis, p53/MDM2 Pathway | [7] | |
| Pazopanib | HUVEC (Endothelial) | 0.03 | VEGFR, PDGFR, c-Kit Inhibitor | [1][5] |
| Axitinib | HUVEC (Endothelial) | 0.001 | VEGFR Inhibitor | [1][3] |
Signaling Pathway: Induction of Apoptosis by Indazole Derivatives
Many indazole compounds exert their anticancer effects by triggering the intrinsic apoptotic pathway. This involves altering the mitochondrial membrane potential and modulating the expression of key regulatory proteins. For instance, compound 2f has been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[6]
Caption: Apoptosis induction by an indazole derivative.
Experimental Protocol: MTT Assay for Antiproliferative Activity
This protocol outlines the methyl thiazolyl tetrazolium (MTT) assay, a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7]
-
Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The indazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations (e.g., 0.625 to 10 µM) in the cell culture medium. The cells are treated with these concentrations for 48 hours. A control group is treated with vehicle (DMSO) only.[7]
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8][9]
Comparative Anti-inflammatory Activity of Indazole Derivatives
The following table presents the in vitro inhibitory activity of indazole derivatives against key inflammatory mediators.
| Compound | Assay | IC₅₀ (µM) | Standard Drug | Standard IC₅₀ (µM) | Reference |
| Indazole | COX-2 Inhibition | 23.42 | Celecoxib | 5.10 | [8] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | Celecoxib | 5.10 | [8] |
| 6-Nitroindazole | COX-2 Inhibition | 19.22 | Celecoxib | 5.10 | [8] |
| Indazole | IL-1β Inhibition | 120.59 | Dexamethasone | 102.23 | [8] |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 | Dexamethasone | 102.23 | [8] |
| Compound 1a ¹ | Paw Edema Inhibition (%)² | 45.5% | Etoricoxib | 50.2% | [10] |
¹ 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole ² In vivo activity measured as % inhibition of carrageenan-induced paw edema in rats at 3 hours.
Mechanism of Action: COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of many indazoles is the inhibition of the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking this step, indazole derivatives can effectively reduce the inflammatory response.
Caption: Inhibition of the COX-2 pathway by indazoles.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[9][10]
-
Animals: Male Sprague Dawley or Wistar rats (150-200g) are used. Animals are fasted overnight before the experiment but have free access to water.
-
Grouping: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., Etoricoxib, 10 mg/kg), and test groups receiving different doses of the indazole derivatives (e.g., 30 mg/kg).[10]
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:
-
% Inhibition = [1 - (Vt / Vc)] x 100
-
Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
-
Antimicrobial Activity
Indazole derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[11][12] Their mechanisms can include the inhibition of essential bacterial enzymes like DNA gyrase.[11][13]
Comparative Antimicrobial Activity of Indazole Derivatives (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various indazole derivatives against selected microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microbial Strain | MIC (µg/mL) | Classification | Reference |
| Compound 62 ¹ | Staphylococcus aureus | 3.125 | Antibacterial | [11] |
| Compound 59 ² | Mycobacterium tuberculosis | 67.09 µM | Antitubercular | [11] |
| Compound 75 ³ | Streptococcus mutans | 11.2 | Antibacterial | [11] |
| Pseudomonas aeruginosa | 18.29 | Antibacterial | [11] | |
| Candida albicans | 40.74 | Antifungal | [11] | |
| Compound 5 | S. aureus | 64 - 128 | Antibacterial | [14] |
| S. epidermidis | 64 - 128 | Antibacterial | [14] |
¹ 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide derivative ² A novel indazole derivative ³ Halogen-substituted N-phenylbenzo[g]indazole derivative
Experimental Workflow: Antimicrobial Susceptibility Testing
The workflow for determining the antimicrobial efficacy of new compounds typically involves initial screening followed by quantitative assays to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination via broth microdilution.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The indazole derivative is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.hep.com.cn [journal.hep.com.cn]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, provides a versatile template for designing potent and selective inhibitors of various enzymes, particularly protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making indazole-based kinase inhibitors a significant focus of drug discovery efforts.[3] Several FDA-approved drugs, such as pazopanib and axitinib, feature the indazole core, underscoring its therapeutic importance.[3]
This guide offers a comparative analysis of the structure-activity relationships (SAR) of indazole analogs targeting key protein kinases implicated in cancer and other diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Apoptosis Signal-regulating Kinase 1 (ASK1). Additionally, the anti-proliferative activity of various indazole derivatives against cancer cell lines is presented. The information is compiled from recent studies to provide a valuable resource for the rational design of novel indazole-based therapeutic agents.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency of representative indazole analogs, presented as half-maximal inhibitory concentrations (IC50), against their respective kinase targets and cancer cell lines. These tables are designed to facilitate a clear comparison of how structural modifications to the indazole core influence biological activity.
Table 1: Indazole-Based Kinase Inhibitors - VEGFR-2
| Compound ID | R1 (at N1) | R2 (at C3) | IC50 (nM) for VEGFR-2 |
| Pazopanib | - | - | 30 |
| 13g | H | Pyrimidine-sulfonamide moiety | 57.9 |
| 13i | H | Pyrimidine-sulfonamide moiety | 34.5 |
| Compound 30 | Indazole scaffold | Varied substitutions | 1.24 |
Data compiled from multiple sources. Experimental conditions may vary.[1][3]
Table 2: Indazole-Based Kinase Inhibitors - FGFR1
| Compound ID | R-group Modifications | IC50 (nM) for FGFR1 |
| 14a | 3-methoxyphenyl on phenyl ring | 15 |
| 14b | 3-ethoxyphenyl on phenyl ring | 13.2 |
| 14c | 3-isopropoxyphenyl on phenyl ring | 9.8 |
| 101 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | 69.1 ± 19.8 |
| 106 | 1H-indazole-based derivative | 2000 ± 400 |
Data compiled from multiple sources. Experimental conditions may vary.[3][4]
Table 3: Indazole-Based Kinase Inhibitors - ASK1
| Compound ID | R-group Modifications | IC50 (nM) for ASK1 |
| Compound 15 | 1H-indazole scaffold | Potent inhibitory effects |
| Compound 26e | Dibromo substituted quinoxaline fragment | 30.17 |
| Compound 33c | Indazole scaffold | Strong inhibitory effect |
Data compiled from multiple sources. Experimental conditions may vary.[2][5][6]
Table 4: Anti-proliferative Activity of Indazole Analogs
| Compound ID | R-group Modifications | Cell Line | IC50 (µM) |
| 2f | Indazole derivative | 4T1 (Breast Cancer) | 0.23–1.15 |
| 5b | Nitro and ethoxy substitutions | A549 (Lung Cancer) | Noteworthy activity |
| 5'j | Nitro and ethoxy substitutions | MCF7 (Breast Cancer) | Noteworthy activity |
Data compiled from multiple sources. Experimental conditions may vary.[7][8]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indazole analogs and a representative experimental workflow for their evaluation.
Simplified VEGFR-2 Signaling Pathway
Simplified FGFR1 Signaling Pathway
Simplified ASK1 Signaling Pathway
Experimental Workflow for SAR Studies
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the biological activity of indazole derivatives. Below are representative protocols for the key assays discussed in this guide.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a test compound to inhibit the activity of a purified kinase enzyme.
-
Principle: The assay quantifies the amount of phosphorylated substrate or the depletion of ATP, often utilizing luminescence or fluorescence-based detection methods.
-
Materials:
-
Purified kinase (e.g., VEGFR-2, FGFR1, ASK1)
-
Kinase-specific substrate
-
ATP
-
Test indazole compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
Assay plates (384-well or 96-well)
-
Plate reader (luminescence/fluorescence)
-
-
Methodology:
-
Prepare serial dilutions of the test indazole compounds in DMSO and then in the assay buffer.
-
In the wells of the assay plate, add the kinase, the specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Terminate the reaction and measure the kinase activity using the detection reagents according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, the remaining ATP is depleted, and the amount of ADP produced is converted to a luminescent signal.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cells.[8]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., 4T1, A549, MCF7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test indazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Methodology:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with various concentrations of the indazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours to allow for formazan crystal formation.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[8]
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PE
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Methodology:
-
Treat cells with the indazole compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC/PE and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[8]
-
References
- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indazole-Based Kinase Inhibitors: Axitinib vs. Pazopanib
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinase Inhibition Profiles
Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors, but with distinct selectivity profiles. Axitinib is recognized for its high potency and selectivity against VEGFRs 1, 2, and 3.[3][4] In contrast, Pazopanib exhibits a broader spectrum of activity, also targeting Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Fibroblast Growth Factor Receptors (FGFR1 and FGFR3), and the stem cell factor receptor (c-Kit), in addition to VEGFRs.[3][5] The differing kinase inhibition profiles of these two drugs may lead to variations in their therapeutic efficacy and off-target effects.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Axitinib and Pazopanib against a panel of key kinases, providing a quantitative comparison of their potency.
| Kinase Target | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 | 0.1[3] | 10[3][5] |
| VEGFR2 | 0.2[3] | 30[3][5] |
| VEGFR3 | 0.1-0.3[3] | 47[3][5] |
| PDGFRβ | 1.6[3] | 84[5] |
| c-Kit | 1.7[3] | 74[5] |
| FGFR1 | - | 140[5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed and standardized experimental protocols are essential. Below are representative protocols for in vitro and cell-based kinase activity assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a common method for determining the IC50 value of a compound against a purified kinase enzyme.
Objective: To quantify the concentration of an inhibitor that reduces the activity of a specific kinase by 50%.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide (e.g., biotinylated peptide)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or modified for non-radioactive detection
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., Axitinib, Pazopanib) dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagents (e.g., scintillation counter for radioactive assays, or specific antibodies and detection substrates for non-radioactive assays like TR-FRET)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase reaction buffer.
-
Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by spotting the reaction mixture onto a filter membrane to separate the phosphorylated substrate.
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, this may involve adding detection reagents such as a phospho-specific antibody followed by a secondary reagent that generates a detectable signal (e.g., fluorescence, luminescence).[6]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This protocol outlines a method to assess the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Objective: To measure the inhibition of a specific kinase signaling pathway in living cells.
Materials:
-
Cell line expressing the target kinase and its substrate
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (e.g., Axitinib, Pazopanib)
-
Stimulating agent (if the pathway is not constitutively active, e.g., VEGF for VEGFR)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: a phospho-specific antibody for the substrate and a total protein antibody for normalization
-
Detection system (e.g., Western blot, ELISA, or In-Cell Western)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time.
-
Pathway Stimulation: If necessary, stimulate the kinase pathway by adding the appropriate ligand (e.g., VEGF) for a short period.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate for normalization.
-
Detection of Phosphorylation:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
-
In-Cell Western: Fix and permeabilize the cells in the 96-well plate and directly probe with fluorescently labeled primary antibodies (phospho-specific and total protein).
-
-
Data Analysis: Quantify the signal for the phosphorylated protein and normalize it to the signal for the total protein. Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50 value.[7][8]
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: VEGFR signaling pathway and points of inhibition by Axitinib and Pazopanib.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise drug review: pazopanib and axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Anti-Proliferative Activity of (1H-Indazol-5-yl)methanamine hydrochloride and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of (1H-Indazol-5-yl)methanamine hydrochloride against a selection of established anti-proliferative agents. Due to the limited publicly available data on the specific anti-proliferative activity of this compound, this guide leverages data from structurally related indazole derivatives and widely used chemotherapeutic agents to provide a valuable comparative context for researchers. The information presented herein is intended to support further investigation and experimental design.
Comparative Anti-Proliferative Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of selected indazole derivatives and standard chemotherapeutic drugs against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Target/Class | Cell Line | IC50 (µM) |
| Indazole Derivatives | |||
| Pazopanib | Multi-kinase Inhibitor (VEGFR, PDGFR, c-Kit) | 786-O (Renal) | ~16 |
| RT4 (Bladder) | 5.14 | ||
| HTB9 (Bladder) | 11.84 | ||
| Axitinib | Tyrosine Kinase Inhibitor (VEGFR) | A-498 (Renal) | 13.6 |
| Caki-2 (Renal) | 36 | ||
| GB1B (Glioblastoma) | 3.58 | ||
| Indazole-Pyrimidine Derivative (4f) | - | MCF-7 (Breast) | 1.629 |
| Indazole-Pyrimidine Derivative (4i) | - | A549 (Lung) | 2.305 |
| Standard Chemotherapeutics | |||
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | HCT 116 (Colon) | ~11.3 |
| HT-29 (Colon) | ~11.25 | ||
| MDA-MB-231 (Breast) | 95.37 | ||
| Cisplatin | DNA Cross-linking Agent | A2780 (Ovarian) | Varies widely |
| SKOV-3 (Ovarian) | Varies widely (2-40) | ||
| MDA-MB-231 (Breast) | 22.50 |
Disclaimer: IC50 values can vary significantly based on experimental conditions such as cell seeding density and assay duration. The data presented is collated from various sources and should be used for comparative purposes with this in mind.
Experimental Protocols
A standard method for determining the anti-proliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
1. Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
- Human cancer cell line of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Test compounds (e.g., this compound, comparators)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well flat-bottom sterile microplates
- Multi-channel pipette
- Microplate reader (570 nm absorbance)
- Humidified incubator (37°C, 5% CO2)
3. Procedure:
- Cell Seeding:
- Harvest and count cells.
- Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
- Prepare serial dilutions of the test compounds in complete culture medium.
- Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include vehicle-only controls.
- Incubate for the desired exposure time (e.g., 48 or 72 hours).
- MTT Addition and Incubation:
- After the treatment period, add 10 µL of MTT solution to each well.
- Incubate for 2-4 hours, allowing for the formation of formazan crystals.
- Solubilization of Formazan:
- Carefully remove the medium containing MTT.
- Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate to ensure complete solubilization.
- Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of the comparator compounds are mediated through distinct signaling pathways. Understanding these pathways is crucial for evaluating the potential mechanism of this compound.
Caption: General workflow for determining anti-proliferative activity using the MTT assay.
Indazole Derivatives: Pazopanib and Axitinib
Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors. Their primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis (the formation of new blood vessels) required for tumor growth.[1][2][3][4] By blocking VEGFR signaling, these drugs inhibit the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply.[2]
Caption: Pazopanib and Axitinib inhibit VEGFR and PDGFR signaling pathways.
5-Fluorouracil (5-FU)
5-FU is an antimetabolite that interferes with DNA synthesis. It is converted into several active metabolites that inhibit thymidylate synthase, an enzyme essential for the synthesis of thymidine, a necessary component of DNA.[5][6] This leads to DNA damage and apoptosis in rapidly dividing cancer cells.[6]
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Cisplatin
Cisplatin is a platinum-based chemotherapy drug that acts by cross-linking with purine bases in DNA, which interferes with DNA repair mechanisms.[7] This leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[8][9]
Caption: Mechanism of action of Cisplatin.
References
- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 4. What is Axitinib used for? [synapse.patsnap.com]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Comparative Analysis of (1H-Indazol-5-yl)methanamine Hydrochloride: A Focus on Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of (1H-Indazol-5-yl)methanamine hydrochloride and its analogs. Due to the limited availability of direct cross-reactivity data for this specific compound, this guide leverages published data on structurally related indazole-based compounds, particularly those targeting serotonin receptors, to provide a relevant and informative comparison. The experimental protocols and data presented herein serve as a foundational resource for researchers engaged in the development of indazole-based therapeutic agents.
Executive Summary
Indazole derivatives are a significant class of compounds in medicinal chemistry, known to interact with a variety of biological targets.[1] this compound, as a member of this family, is predicted to exhibit a specific binding profile that necessitates thorough cross-reactivity assessment to ensure target selectivity and minimize off-target effects. This guide focuses on the cross-reactivity of indazole analogs against serotonin (5-HT) receptors, a common target class for this scaffold, and provides a detailed protocol for assessing such interactions.
Cross-Reactivity Data: Indazole Analogs Against Serotonin Receptors
The following table summarizes the in vitro activity of an indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) at human 5-HT2 receptor subtypes. This data is presented as a representative example of cross-reactivity profiling for an indazole-based compound.
| Compound | Target | Assay Type | Measured Parameter | Value (nM) |
| Indazole Analog of 5-MeO-DMT | 5-HT2A | Calcium Mobilization | EC50 | Low micromolar |
| 5-HT2B | Calcium Mobilization | EC50 | 483 | |
| 5-HT2C | Calcium Mobilization | EC50 | Higher potency than 5-HT2A |
Data adapted from a study on indazole analogs of 5-MeO-DMT.[2] The term "low micromolar" for 5-HT2A indicates detectable but lower potency compared to the other subtypes in that particular study. It's important to note that another report cited in the same study showed a different selectivity profile for a similar compound, highlighting the necessity of rigorous in-house testing.[2]
Experimental Protocols
The assessment of cross-reactivity is crucial for drug development. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[3][4]
Radioligand Competition Binding Assay
This protocol outlines a typical radioligand competition binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptor).
-
Cell Membranes: Membranes prepared from cells expressing the target receptor.
-
Binding Buffer: Buffer appropriate for the specific receptor assay (e.g., Tris-HCl buffer with additives).
-
Wash Buffer: Ice-cold buffer to terminate the binding reaction.
-
Scintillation Fluid: For detection of radioactivity.
-
96-well Filter Plates: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the binding buffer.
-
Assay Setup: In a 96-well filter plate, add the binding buffer, a fixed concentration of the radioligand, and the serially diluted test compound.
-
Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow of a competitive radioligand binding assay.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor signaling cascade.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
Comparative Efficacy of (1H-Indazol-5-yl)methanamine hydrochloride and Standard Cannabinoid Receptor 1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the novel indazole derivative, (1H-Indazol-5-yl)methanamine hydrochloride, with established standard drugs targeting the Cannabinoid Receptor 1 (CB1). Drawing upon available patent literature and analogous compound data, this document outlines the potential therapeutic utility of this compound class and provides a framework for its evaluation.
Introduction
Indazole derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities. Recent patent literature has identified certain indazole-based compounds as potent agonists of the Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor primarily expressed in the central nervous system.[1] Activation of the CB1 receptor is known to modulate a variety of physiological processes, including pain perception, appetite, and mood. Consequently, CB1 agonists are of considerable interest for the development of novel therapeutics. This guide focuses on this compound, a representative member of this emerging class of CB1 agonists, and compares its potential efficacy with standard CB1 agonists.
Mechanism of Action: CB1 Receptor Signaling
The CB1 receptor is a key component of the endocannabinoid system. Upon activation by an agonist, the receptor initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels, including the inhibition of presynaptic calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively lead to a reduction in neurotransmitter release.
Caption: Simplified CB1 Receptor Signaling Pathway.
Comparative Efficacy Data
Due to the novelty of this compound, direct head-to-head clinical efficacy data is not yet available in the public domain. However, preclinical data from patent literature for structurally related indazole derivatives provide insights into their potential potency. This data is compared with established standard CB1 agonists.
| Compound Class | Compound Example | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Therapeutic Indication | Reference |
| Indazole Derivatives | Analogues of this compound | Data not publicly available | Data not publicly available | Potential for conditions mediated by CB1 receptor activity | [1] |
| Standard CB1 Agonists | Dronabinol (Marinol®) | 40.7 (CB1) | 13.5 (CB1) | Nausea, Vomiting, Anorexia | |
| Nabilone (Cesamet®) | 1.2 (CB1) | 2.1 (CB1) | Nausea, Vomiting | ||
| WIN 55,212-2 | 62.3 (CB1), 3.3 (CB2) | 2.8 (CB1) | Research Compound |
Note: The data for standard agonists are compiled from various publicly available pharmacological databases. The therapeutic potential of indazole derivatives is inferred from patent claims.[1]
Experimental Protocols
To evaluate and compare the efficacy of novel compounds like this compound with standard drugs, a series of standardized in vitro and in vivo assays are typically employed.
In Vitro Assays
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of the test compound to the CB1 receptor.
-
Methodology:
-
Cell membranes expressing the human CB1 receptor are prepared.
-
A fixed concentration of a radiolabeled CB1 antagonist (e.g., [³H]SR141716A) is incubated with the cell membranes.
-
Increasing concentrations of the test compound (e.g., this compound) or a standard agonist are added to compete with the radioligand for binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and converted to a binding affinity constant (Ki).
-
2. [³⁵S]GTPγS Binding Assay:
-
Objective: To measure the functional activity of the test compound as a CB1 receptor agonist.
-
Methodology:
-
Cell membranes expressing the human CB1 receptor are incubated with the test compound or a standard agonist.
-
[³⁵S]GTPγS, a non-hydrolyzable GTP analog, is added to the reaction mixture.
-
Agonist binding to the G protein-coupled CB1 receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
-
Caption: General Experimental Workflow for Efficacy Comparison.
In Vivo Assays
Following promising in vitro results, the efficacy of the compound is assessed in animal models relevant to the intended therapeutic indication. For CB1 agonists, these may include models of:
-
Nociceptive Pain: (e.g., hot plate test, tail-flick test) to assess analgesic effects.
-
Neuropathic Pain: (e.g., chronic constriction injury model) to evaluate efficacy in chronic pain states.
-
Appetite Stimulation: Measurement of food intake in rodent models.
Conclusion
This compound and related indazole derivatives represent a promising new class of CB1 receptor agonists. While direct comparative efficacy data against standard drugs is still emerging, the foundational patent literature suggests a strong potential for therapeutic applications in conditions modulated by the endocannabinoid system.[1] Further preclinical and clinical studies are warranted to fully elucidate the efficacy, safety, and therapeutic profile of this novel compound. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative evaluations.
References
A Comparative Guide to the Validation of Analytical Methods for (1H-Indazol-5-yl)methanamine Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of pharmaceutical quality control. This guide provides an objective comparison of analytical methodologies for the characterization and quantification of (1H-Indazol-5-yl)methanamine hydrochloride, a primary amine containing an indazole moiety. The principles and protocols discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy, reliability, and regulatory compliance.[1][2][3]
Comparison of Key Analytical Techniques
The analysis of amine compounds like this compound presents unique challenges due to their polarity and potential for adsorption. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of such compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Highly suitable for polar and non-volatile compounds like amine hydrochlorides. Reversed-phase HPLC is a common choice. | Typically requires derivatization to increase the volatility and thermal stability of polar amines. |
| Advantages | Robust, versatile, and widely applicable. Can be coupled with various detectors (UV, MS) for enhanced sensitivity and specificity. | High resolution and speed. Ideal for volatile and thermally stable compounds. |
| Limitations | May require ion-pairing agents or derivatization for improved retention and peak shape of highly polar amines.[4] Can consume significant volumes of solvents. | The high temperatures used can lead to the degradation of thermally labile compounds. The derivatization step adds complexity.[4] |
Experimental Protocols
Detailed and precise protocols are fundamental to successful method validation. Below are representative methodologies for the validation of an HPLC method for this compound, in accordance with ICH Q2(R1) guidelines.[1][2][3]
1. High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation : HPLC system with a UV detector or a Mass Spectrometer (MS).
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a suitable wavelength (e.g., 254 nm) or MS in selected ion monitoring (SIM) mode.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
2. Validation Parameters and Procedures
-
Specificity : To demonstrate specificity, a solution of this compound is analyzed in the presence of its potential impurities and degradation products. The method should be able to resolve the main peak from any other components.
-
Linearity : Linearity is assessed by preparing a series of at least five concentrations of the analyte and plotting the detector response against concentration.[3] The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy : The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.[3] The recovery should typically be within 98-102%.
-
Precision :
-
Repeatability (Intra-day precision) : The analysis of at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision) : The analysis of the same samples on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[3][5]
-
Robustness : The method's robustness is evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.[3]
Quantitative Data Summary
The following table summarizes typical performance data for a validated HPLC method for an amine hydrochloride, providing a benchmark for the validation of a method for this compound.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | Reportable | 0.05 µg/mL |
| LOQ | Reportable | 0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Visualizations
Caption: A typical workflow for analytical method validation.
Caption: A potential signaling pathway involving an indazole derivative.
References
Comparative Guide to the IC50 Value Determination of (1H-Indazol-5-yl)methanamine hydrochloride and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of (1H-Indazol-5-yl)methanamine hydrochloride and other indazole-based compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological entities, from protein kinases to monoamine receptors. This document is intended to serve as a practical resource, offering a compilation of IC50 values for representative indazole derivatives, a detailed experimental protocol for IC50 determination, and visual representations of a relevant signaling pathway and experimental workflow.
Data Presentation: Comparative IC50 Values of Indazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of indazole-containing compounds against various biological targets. A lower IC50 value is indicative of a higher potency of the compound.
| Compound Name | Target(s) | IC50 Value(s) (nM) | Notes |
| This compound | Not specified in publicly available data | Data not available | The primary focus of this guide. Its structural similarity to serotonin and dopamine, along with the known activity of other indazoles, suggests potential activity as a kinase inhibitor, monoamine receptor ligand, or monoamine oxidase inhibitor. |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 respectively | A potent, multi-target receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma. |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 74 respectively | Another multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Monoamine Oxidase B (MAO-B) | 0.386 | A highly potent and selective reversible inhibitor of MAO-B, highlighting a different class of targets for indazole derivatives.[1] |
| Indazole-piperazine derivative (Compound 1) | Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A receptors | Ki values: 11 nM (D2), 110 nM (5-HT1A), 23 nM (5-HT2A) | A multi-target ligand designed for the treatment of schizophrenia, demonstrating the versatility of the indazole scaffold in targeting G-protein coupled receptors.[2][3][4] |
Experimental Protocols: IC50 Value Determination
The following is a detailed protocol for determining the IC50 value of a test compound, such as this compound, against a target protein kinase in a cell-free assay format. This method can be adapted for other enzyme targets.
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific protein kinase.
Materials:
-
Test Compound (e.g., this compound)
-
Purified recombinant protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Dimethyl sulfoxide (DMSO)
-
384-well white microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations to be tested. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range.
-
-
Assay Setup:
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Include control wells:
-
Positive control (0% inhibition): 1 µL of DMSO without the test compound.
-
Negative control (100% inhibition): A known potent inhibitor of the kinase or no enzyme.
-
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the kinase reaction buffer. The concentration of the kinase should be in the linear range of the assay, and the substrate concentration should be at or near its Km value.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the enzyme.
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at its Km value for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all other measurements.
-
Normalize the data by setting the average signal from the positive control wells to 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.
-
Mandatory Visualization
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Caption: Experimental workflow for IC50 determination.
References
- 1. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
selectivity profiling of (1H-Indazol-5-yl)methanamine hydrochloride against a kinase panel
Comparative Selectivity Profiling of Indazole-Based Kinase Inhibitors
A Guide for Researchers in Drug Discovery
The 1H-indazole scaffold is a foundational structural motif in the design of numerous kinase inhibitors, prized for its ability to form key interactions within the ATP-binding pocket of these critical enzymes. For researchers, scientists, and drug development professionals, a deep understanding of the cross-reactivity and selectivity profile of these compounds across the human kinome is paramount for advancing novel therapeutics with high efficacy and minimal off-target effects.
While specific kinase selectivity profiling data for (1H-Indazol-5-yl)methanamine hydrochloride is not extensively available in the public domain, this guide provides a comprehensive framework for such an evaluation. It outlines a detailed, generalized experimental protocol for assessing kinase inhibition and presents a comparative analysis of the selectivity profiles of other well-characterized 1H-indazole-based compounds. This information serves as a valuable resource for researchers looking to characterize novel indazole derivatives or to understand the broader landscape of kinase inhibitor selectivity.
Comparative Kinase Inhibition Profiles
The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. The following tables summarize the kinase inhibition data for several representative 1H-indazole-based compounds against a panel of kinases, highlighting the diverse selectivity profiles that can be achieved through modifications of the core scaffold.
Table 1: Kinase Inhibition Profile of Representative Indazole-Based Inhibitors
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
| Data for the indazole-based PLK4 inhibitor, C05, is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM. Data for the multi-kinase inhibitor, Axitinib, which also contains an indazole core, is presented as the half-maximal inhibitory concentration (IC50)[1]. |
Table 2: Potency of 1H-Indazole-3-Carboxamide Derivatives Against Primary Kinase Targets
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 30l | PAK1 | 9.8 |
| Compound 49 | GSK-3β | 18 |
| This table highlights the potency of specific 1H-indazole-3-carboxamide derivatives against their primary kinase targets, demonstrating the tunability of the indazole scaffold for achieving high potency against desired targets[2]. |
Experimental Protocols
A generalized protocol for determining the in vitro kinase selectivity profile of a test compound, such as this compound, is described below. This protocol is based on a luminescence-based ATP detection assay, such as the ADP-Glo™ Kinase Assay, which is a common method for quantifying kinase activity.[3][4][5]
Luminescent Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a single concentration of a test compound against a panel of kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[6]
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)[3][5]
-
White, opaque 384-well plates[4]
-
Multichannel pipette or automated liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. For single-dose profiling, a stock solution is prepared to achieve the desired final concentration in the assay.
-
Reaction Setup:
-
Add 1 µL of the test compound solution (or DMSO for control wells) to the appropriate wells of a 384-well plate.[4]
-
Prepare a kinase working stock by diluting the recombinant kinase in the kinase reaction buffer. Add 2 µL of the kinase working stock to each well.[4]
-
Prepare an ATP/substrate working stock by diluting ATP and the specific substrate in the kinase reaction buffer.
-
-
Initiation of Kinase Reaction:
-
Incubation: Incubate the plate at room temperature (e.g., 22–25°C) for 1 hour.[4]
-
Detection of Kinase Activity:
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[4][5]
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.
-
For dose-response curves, IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response model.[2]
-
Visualizations
The following diagrams illustrate the experimental workflow for kinase selectivity profiling and a representative signaling pathway that can be modulated by kinase inhibitors.
Caption: Experimental workflow for kinase selectivity profiling using a luminescence-based assay.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by an indazole-based compound.
References
A Comparative Study of 1H-indazole versus 2H-indazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a pharmacophore is critical for rational drug design. This guide provides an objective comparison of 1H- and 2H-indazole derivatives, a scaffold of significant interest in medicinal chemistry. Supported by experimental data, this document delves into their comparative physicochemical properties, biological activities, and the signaling pathways they modulate.
Indazole, a bicyclic heteroaromatic system, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole. The position of the nitrogen-bound hydrogen dictates the electronic and steric properties of the molecule, leading to distinct pharmacological profiles. Generally, the 1H-tautomer is the more thermodynamically stable form.[1][2] However, synthetic routes can often yield a mixture of both N-1 and N-2 substituted isomers, making their differentiation and characterization essential.[3]
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key differences in physicochemical and biological properties between 1H- and 2H-indazole derivatives, providing a quantitative basis for comparison.
Table 1: Comparative Physicochemical Properties of Indazole Derivatives
| Property | 1H-Indazole Derivative | 2H-Indazole Derivative | Key Differences & References |
| Melting Point (°C) | 147-149 (unsubstituted) | 81-82 (2-phenyl) | Melting points are highly dependent on substitution patterns.[4][5] |
| Basicity (pKb) | 0.42 (1-methyl) | 2.02 (2-methyl) | 2H-indazoles are generally more basic.[1] |
| Dipole Moment (D) | 1.50 (1-methyl) | 3.4 (2-methyl) | 2H-indazoles exhibit a larger dipole moment.[1] |
| pKa | 1.04 (cation), 13.86 (anion) | Data not readily available | Parent 1H-indazole is amphoteric.[5][6] |
| Spectroscopic Data (¹H NMR, H-3 proton, ppm in CDCl₃) | ~8.10 | ~8.4 | The H-3 proton in 2H-indazoles is typically more deshielded.[3] |
Table 2: Comparative Biological Activity of Indazole Derivatives
| Derivative Type | Compound Example | Target/Assay | IC₅₀ | Reference |
| 1H-Indazole | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | FGFR1 Kinase | 69.1 ± 19.8 nM | [7] |
| 1H-Indazole | Compound 6o (an N-substituted 1H-indazole-3-amine) | K562 (Chronic Myeloid Leukemia) cell line | 5.15 µM | [8][9] |
| 1H-Indazole | A 1H-indazol-3-amine derivative | FGFR1 Kinase | 15.0 nM | [2] |
| 1H-Indazole | A 1H-indazol-3-amine derivative | EGFR T790M Kinase | 5.3 nM | [2] |
| 2H-Indazole | 2-(4-Chlorophenyl)-2H-indazole | E. histolytica | < 0.050 µM | [4] |
| 2H-Indazole | 2-Phenyl-2H-indazole | E. histolytica | IC₅₀ = 0.081± 0.003 µM | [4] |
| 1H-Indazole | Unsubstituted 1H-indazole | E. histolytica | 0.740 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of 1H- and 2H-indazole derivatives are provided below.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (both 1H and 2H isomers) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Compound Preparation: Prepare a serial dilution of the 1H- and 2H-indazole derivatives in a suitable buffer (e.g., kinase assay buffer with a low percentage of DMSO).
-
Kinase Reaction Setup: In a 96- or 384-well plate, add the kinase, a specific substrate peptide, and the indazole derivative at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to the Kₘ value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the 1H- or 2H-indazole derivative at a specific concentration (e.g., its IC₅₀) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of the compound on cell cycle progression.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by indazole derivatives and a typical experimental workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. caribjscitech.com [caribjscitech.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of (1H-Indazol-5-yl)methanamine Hydrochloride Experiments
Introduction: The Rationale for Comparative Analysis
(1H-Indazol-5-yl)methanamine hydrochloride belongs to the indazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1] Compounds with this core structure have been investigated for their potential as kinase inhibitors, anticancer agents, and for other therapeutic applications.[1] When characterizing a novel compound such as this compound, a critical step is to perform a robust statistical comparison against known standards or alternative molecules. This guide provides a detailed workflow for conducting such a comparative analysis, focusing on enzyme inhibition and receptor binding assays as common investigational platforms.
Hypothetical Experimental Design: A Comparative Study
To illustrate the process, we will design a hypothetical study comparing our compound of interest, this compound ("Compound I"), with a structurally similar, commercially available alternative, (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride ("Compound M").[2] The objective is to determine and compare their inhibitory potency against a selected biological target.
Biological Target: For this guide, we will hypothesize that both compounds are potential inhibitors of a specific protein kinase, a common target for indazole-based molecules.
Assays:
-
Enzyme Inhibition Assay: To determine the half-maximal inhibitory concentration (IC50) of each compound.
-
Receptor Binding Assay: To determine the equilibrium dissociation constant (Kd) and receptor density (Bmax).[3]
The following diagram illustrates the overall experimental and analytical workflow.
Caption: Overall workflow for the comparative analysis of this compound.
Detailed Experimental Protocols
The trustworthiness of any comparative analysis hinges on the meticulous execution of validated experimental protocols.
Enzyme Inhibition Assay (KinaseGlo® Type)
This protocol is designed to measure the inhibitory effect of the compounds on our hypothetical protein kinase.
Materials:
-
Kinase enzyme and its specific substrate
-
ATP
-
KinaseGlo® Luminescent Kinase Assay Kit (Promega)
-
This compound ("Compound I")
-
(1-Methyl-1H-indazol-4-yl)methanamine hydrochloride ("Compound M")
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series for both "Compound I" and "Compound M" in DMSO, starting from 10 mM.
-
Reaction Setup: In each well of a 384-well plate, add 5 µL of the kinase/substrate mix in assay buffer.
-
Compound Addition: Add 50 nL of each compound dilution to the wells. Include "no compound" (DMSO only) controls for 100% enzyme activity and "no enzyme" controls for background.
-
Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of KinaseGlo® reagent to each well. Incubate for a further 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
Radioligand Receptor Binding Assay
This protocol aims to determine the binding affinity of the compounds to a hypothetical receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]-ligand) specific for the receptor.
-
Unlabeled ("cold") ligand for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Scintillation cocktail and vials.
-
Glass fiber filter mats.
-
Cell harvester.
Procedure:
-
Saturation Assay:
-
Prepare serial dilutions of the [3H]-ligand in binding buffer.
-
In a 96-well plate, add a fixed amount of cell membranes to each well.
-
Add the diluted [3H]-ligand to the wells.
-
For non-specific binding, add a high concentration of cold ligand to a parallel set of wells.
-
Incubate at room temperature for 2 hours to reach equilibrium.
-
-
Competition Assay:
-
Prepare serial dilutions of "Compound I" and "Compound M".
-
In a 96-well plate, add a fixed amount of cell membranes and a fixed concentration of [3H]-ligand (typically at its Kd concentration).
-
Add the diluted test compounds.
-
Include controls for total binding (no competitor) and non-specific binding (high concentration of cold ligand).
-
Incubate at room temperature for 2 hours.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Statistical Analysis of Experimental Data
The cornerstone of a compelling comparison guide is the rigorous statistical treatment of the collected data.
Analysis of Enzyme Inhibition Data
The raw luminescence data is first converted to percent inhibition relative to the high (DMSO) and low (no enzyme) controls. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic model using non-linear regression.
The equation for this model is: Y = Bottom + (Top-Bottom)/(1 + (X/IC50)^HillSlope)
Where:
-
Y: Percent inhibition
-
X: Compound concentration
-
Top: Maximum percent inhibition (asymptote)
-
Bottom: Minimum percent inhibition (asymptote)
-
IC50: Concentration of inhibitor that produces a 50% response
-
HillSlope: The steepness of the curve
The following diagram illustrates the data analysis workflow for determining the IC50.
Caption: Data analysis workflow for IC50 determination.
Analysis of Receptor Binding Data
For saturation binding data, the specific binding is calculated by subtracting non-specific binding from total binding. These data are then fitted to a one-site binding model to determine the Kd and Bmax.[4]
For competition binding data, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation:[5]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L]: Concentration of the radioligand
-
Kd: Dissociation constant of the radioligand
Comparative Statistical Tests
To determine if the observed differences in potency (IC50 or Ki) between "Compound I" and "Compound M" are statistically significant, an appropriate statistical test should be performed. An F-test can be used to compare the fits of the two dose-response curves, while a t-test can be used to compare the log(IC50) or log(Ki) values.
Illustrative Data Presentation
Clear and concise presentation of data is crucial for an effective comparison guide.
Table 1: Hypothetical Comparative Potency of Indazole Derivatives
| Compound | IC50 (nM) ± SEM | Ki (nM) ± SEM | n (replicates) |
| (1H-Indazol-5-yl)methanamine HCl ("Compound I") | 15.2 ± 1.8 | 25.6 ± 3.1 | 3 |
| (1-Methyl-1H-indazol-4-yl)methanamine HCl ("Compound M") | 45.8 ± 5.4 | 77.3 ± 9.2 | 3 |
| Statistical Significance (p-value) | p < 0.05 | p < 0.05 | - |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the statistical analysis and comparison of this compound against a relevant alternative. Based on our hypothetical data, "Compound I" demonstrates a significantly higher potency than "Compound M" in both enzyme inhibition and receptor binding assays. This would suggest that "Compound I" is a more promising candidate for further investigation.
Future studies should expand upon this initial characterization to include selectivity profiling against a panel of related kinases or receptors, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and ultimately, in vivo efficacy studies in relevant disease models.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
Ensuring Reproducibility of Findings for (1H-Indazol-5-yl)methanamine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (1H-Indazol-5-yl)methanamine hydrochloride and a structurally related, well-characterized compound, CFI-400945. The objective is to offer a framework for ensuring the reproducibility of findings by presenting detailed experimental protocols and comparative data. Given the common therapeutic targeting of the indazole scaffold, this guide focuses on the evaluation of these compounds as potential kinase inhibitors, specifically targeting Polo-like kinase 4 (PLK4).
Executive Summary
Reproducibility in drug discovery is paramount. This guide addresses this by providing detailed methodologies for the synthesis, purification, and characterization of this compound. As a direct comparison, we present data for CFI-400945, a potent and selective PLK4 inhibitor, highlighting the analytical benchmarks necessary for confident compound validation. The experimental protocols provided herein are foundational for establishing the identity, purity, and biological activity of novel indazole-based compounds, thereby ensuring the reliability of research findings.
Compound Comparison
| Feature | This compound | CFI-400945 |
| Structure | ||
| Molecular Formula | C₈H₁₀ClN₃ | C₃₃H₃₄N₄O₃ |
| Molecular Weight | 183.64 g/mol | 534.7 g/mol |
| Primary Target | Likely Polo-like kinase 4 (PLK4) | Polo-like kinase 4 (PLK4)[1][2] |
| Biological Activity | Putative Kinase Inhibitor | Potent and selective PLK4 inhibitor with anti-tumor activity[2][3] |
Analytical Characterization for Reproducibility
To ensure the reproducibility of experimental results, rigorous analytical characterization of the synthesized compound is essential. The following sections detail the standard analytical techniques and expected outcomes for this compound, with comparative data provided for CFI-400945 where available.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a critical technique for determining the purity of a compound. A typical reversed-phase HPLC method can be employed to separate the target compound from any impurities.
Table 1: HPLC Purity Analysis Parameters
| Parameter | Method for this compound |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Purity | ≥95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound.
Table 2: NMR Spectroscopic Data
| Nucleus | This compound (Expected Shifts in DMSO-d₆) |
| ¹H NMR | Signals corresponding to the indazole ring protons, the methylene protons, and the amine protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the indazole ring and the methylene carbon. |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 148.08 (for the free base).
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the reduction of 1H-indazole-5-carbonitrile.
Protocol:
-
Reduction of Nitrile: To a solution of 1H-indazole-5-carbonitrile in an appropriate solvent (e.g., tetrahydrofuran), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction carefully with water and a sodium hydroxide solution. Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., methanol) and add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Diagram 1: Synthesis Workflow
Caption: A plausible synthetic route to this compound.
In Vitro Kinase Assay for PLK4 Inhibition
This protocol describes a general method to assess the inhibitory activity of a compound against PLK4 kinase.
Protocol:
-
Reagents: Recombinant human PLK4 enzyme, a suitable peptide substrate, ATP, and the test compound.
-
Assay Buffer: Prepare an appropriate kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction: In a microplate, combine the PLK4 enzyme, peptide substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ kinase assay which measures ADP production.[1]
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Table 3: Comparative in vitro Kinase Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | PLK4 | Data not available |
| CFI-400945 | PLK4 | 2.8 ± 1.4[4] |
| CFI-400945 | Aurora B | 98 |
Diagram 2: Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay determines the effect of the compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., a breast cancer cell line known to overexpress PLK4) in appropriate media.
-
Seeding: Seed the cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compound.
-
Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay.[5]
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Table 4: Comparative Cell-Based Activity
| Compound | Cell Line | GI₅₀ (nM) |
| This compound | - | Data not available |
| CFI-400945 | Breast Cancer Panel | 14 - 165[5] |
Diagram 3: PLK4 Signaling Pathway and Inhibition
Caption: Simplified signaling pathway of PLK4 and its inhibition.
Conclusion
This guide emphasizes the critical need for thorough analytical characterization and standardized biological assays to ensure the reproducibility of research findings for novel compounds like this compound. By providing detailed protocols and comparative data with the well-studied PLK4 inhibitor CFI-400945, we offer a robust framework for researchers to validate their own results. Adherence to these principles will foster greater confidence in the scientific literature and accelerate the translation of promising discoveries into therapeutic applications.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (1H-Indazol-5-yl)methanamine hydrochloride
This document provides immediate, essential safety and logistical information for the proper handling and disposal of (1H-Indazol-5-yl)methanamine hydrochloride. The following guidance is based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1][2] | Protects against inhalation of harmful dust or vapors.[1][2] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is mandatory for the safe handling of this compound.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for a structurally similar compound is available and has been reviewed by all personnel involved.
-
Work in a designated and well-ventilated area, preferably within a chemical fume hood.[3]
-
Locate the nearest eyewash station and safety shower and confirm they are operational.[3][4]
-
-
Handling :
-
Wear the appropriate Personal Protective Equipment (PPE) as outlined in the table above.[1][4]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Minimize the generation of dust when handling the solid material.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
Keep the container tightly closed when not in use.[3]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.[6]
-
-
Disposal Procedure :
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
